molecular formula C6H4Br2O3S B1586619 Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate CAS No. 96232-71-2

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B1586619
CAS No.: 96232-71-2
M. Wt: 315.97 g/mol
InChI Key: BRIPHJFDXWRHAV-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4Br2O3S and its molecular weight is 315.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPHJFDXWRHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380590
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
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Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96232-71-2
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of novel therapeutics. Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their bioisosteric relationship with benzene and their versatile chemical reactivity.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of the target compound, beginning with the preparation of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The guide elucidates the rationale behind the chosen synthetic strategies and provides a thorough discussion of the characterization techniques used to verify the structure and purity of the final product. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both practical experimental procedures and the underlying chemical principles.

Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry

The thiophene ring is a privileged scaffold in modern drug discovery, owing to its structural similarity to the benzene ring, a concept known as bioisosterism.[2] This allows thiophene derivatives to mimic and interact with biological targets that recognize phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] The sulfur atom in the thiophene ring can participate in unique non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1]

The strategic incorporation of functional groups onto the thiophene core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenated thiophenes, in particular, are of significant interest as the halogen atoms can modulate the electronic properties of the ring and provide sites for further chemical modification through cross-coupling reactions. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate serves as a versatile building block, with its bromine, hydroxyl, and ester functionalities offering multiple avenues for the construction of complex, bioactive molecules.[3]

Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: A Two-Step Approach

The synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate. This is followed by a regioselective dibromination of the thiophene ring.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is accomplished via a robust and well-established protocol. This procedure involves the reaction of methyl mercaptoacetate with methyl 2-chloroacrylate in the presence of a strong base, sodium methoxide.

Experimental Protocol:

  • Reagent Preparation: A 2 M solution of sodium methoxide is prepared by carefully adding sodium metal (700 mg, 30 mmol) to 15 mL of anhydrous methanol under an inert atmosphere.

  • Reaction Initiation: To the freshly prepared sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).

  • Cyclization: The reaction mixture is cooled to 0°C, and methyl 2-chloroacrylate (2.1 g, 17.4 mmol) is added dropwise. The reaction is then allowed to stir at room temperature overnight.

  • Work-up and Purification: After completion, the reaction is cooled to 0°C and quenched with 4 M aqueous hydrochloric acid (~5 mL). The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Sodium Methoxide: A strong base is required to deprotonate the methyl mercaptoacetate, forming a thiolate anion which then acts as a nucleophile.

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the quenching of the strong base and unwanted side reactions.

  • Dropwise Addition at 0°C: The slow addition of methyl 2-chloroacrylate at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Aqueous HCl Quench: The addition of acid neutralizes the excess base and protonates the intermediate to yield the final product.

Step 2: Bromination of Methyl 3-hydroxythiophene-2-carboxylate

The second step involves the dibromination of the electron-rich thiophene ring of Methyl 3-hydroxythiophene-2-carboxylate at the 4 and 5 positions. This is achieved using N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve Methyl 3-hydroxythiophene-2-carboxylate in a mixture of trifluoroacetic acid and sulfuric acid at 0°C.

  • Brominating Agent Addition: Add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • N-bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for the bromination of activated aromatic rings.

  • Trifluoroacetic Acid and Sulfuric Acid: The strong acidic medium protonates the hydroxyl group, further activating the thiophene ring towards electrophilic substitution.

  • Portion-wise Addition at 0°C: This helps to control the reaction rate and prevent over-bromination or other side reactions.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination A Methyl Mercaptoacetate D Methyl 3-hydroxythiophene-2-carboxylate A->D B Methyl 2-Chloroacrylate B->D C Sodium Methoxide in Methanol C->D G Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate D->G E N-Bromosuccinimide (NBS) E->G F H₂SO₄ / TFA F->G

Caption: Synthetic pathway for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Thorough characterization of the synthesized Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is essential to confirm its identity, purity, and structural integrity. The following table summarizes the key physical and chemical properties of the compound.

PropertyValue
Molecular Formula C₆H₄Br₂O₃S
Molecular Weight 316.97 g/mol [4][5]
Appearance Pale cream crystals or powder[5]
Melting Point 124.5-133.5 °C[5]
CAS Number 96232-71-2[4][5]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl ester protons (-OCH₃) and a broad singlet for the hydroxyl proton (-OH). The absence of protons on the thiophene ring simplifies this region of the spectrum.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the thiophene ring (with those bonded to bromine showing characteristic shifts), and the methyl carbon of the ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br stretches.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Applications in Drug Discovery and Development

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] The presence of two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse substituents at the 4 and 5 positions of the thiophene ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydroxyl and ester groups also provide handles for further chemical transformations, allowing for the creation of a library of novel compounds for biological screening.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. The presented two-step synthetic protocol is efficient and relies on readily available starting materials. A thorough understanding of the characterization of this key intermediate is crucial for its effective use in the synthesis of novel drug candidates. The versatility of this compound, with its multiple points for chemical modification, makes it a highly valuable tool for medicinal chemists and drug development professionals.

References

  • The Role of Thiophene Deriv
  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate - MySkinRecipes. (URL: [Link])

Sources

Spectroscopic data for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Given the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from structurally related molecules to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers in compound identification, quality control, and reaction monitoring.

Molecular Structure and Key Features

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate possesses a highly substituted thiophene ring, which dictates its chemical and spectroscopic properties. The presence of two electron-withdrawing bromine atoms, a hydroxyl group, and a methyl carboxylate group creates a unique electronic environment.

Molecular Diagram

Caption: Molecular structure of the thiophene compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.8 - 4.0Singlet3H
-OH5.0 - 7.0 (broad)Singlet1H

Interpretation and Rationale

The ¹H NMR spectrum of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is expected to be relatively simple due to the absence of protons directly attached to the thiophene ring.

  • -OCH₃ Protons: The methyl protons of the ester group are expected to appear as a sharp singlet in the region of 3.8-4.0 ppm. This chemical shift is influenced by the deshielding effect of the adjacent oxygen atom and the carbonyl group. For comparison, the methyl protons of methyl thiophene-2-carboxylate resonate at approximately 3.87 ppm.[2]

  • -OH Proton: The hydroxyl proton will appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature. A typical range for hydroxyl protons is between 5.0 and 7.0 ppm.[3] The broadness of the signal is due to chemical exchange with residual water or other protic species in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the chemical shifts to TMS.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃52 - 55
C2110 - 120
C3145 - 155
C4115 - 125
C5105 - 115
C=O160 - 165

Interpretation and Rationale

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on the thiophene ring.

  • -OCH₃ Carbon: The methyl carbon of the ester group is expected to resonate in the upfield region, typically between 52 and 55 ppm.

  • Thiophene Ring Carbons:

    • C2: This carbon is attached to the electron-withdrawing carboxylate group, which will deshield it. However, the adjacent hydroxyl group has a shielding effect. The predicted chemical shift is in the range of 110-120 ppm.

    • C3: The C3 carbon is bonded to the hydroxyl group, which causes significant deshielding, placing its resonance in the 145-155 ppm range. In 3-hydroxythiophenes, the C3 carbon typically resonates at a downfield position.[1]

    • C4 and C5: These carbons are directly attached to bromine atoms, which are strongly electronegative and will cause a downfield shift. However, in di-halogenated systems, the effects can be complex. Based on data for substituted thiophenes, C4 is predicted to be in the 115-125 ppm range, and C5 in the 105-115 ppm range.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most deshielded carbon in the spectrum, with a chemical shift in the range of 160-165 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Temperature: 298 K.

    • Reference: TMS at 0.00 ppm or the solvent signal.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Reference the chemical shifts.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium
C-H stretch (methyl)2950 - 3000Weak
C=O stretch (ester)1710 - 1730Strong
C=C stretch (thiophene ring)1500 - 1600Medium
C-O stretch (ester)1200 - 1300Strong
C-Br stretch500 - 600Medium

Interpretation and Rationale

The IR spectrum will confirm the presence of the key functional groups in the molecule.

  • O-H Stretch: A broad and medium-intensity band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.[4]

  • C=O Stretch: A strong absorption band between 1710 and 1730 cm⁻¹ is expected for the carbonyl stretch of the α,β-unsaturated ester.

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1500-1600 cm⁻¹ region.[5][6]

  • C-O Stretch: The C-O stretching of the ester group will result in a strong band in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, between 500 and 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

m/zIonComments
314/316/318[M]⁺Molecular ion peak with characteristic isotopic pattern for two bromine atoms (1:2:1 ratio).
283/285/287[M - OCH₃]⁺Loss of the methoxy radical from the ester.
255/257/259[M - COOCH₃]⁺Loss of the carbomethoxy group.
176/178[M - Br - COOCH₃]⁺Subsequent loss of a bromine atom.

Interpretation and Rationale

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic cluster at m/z 314, 316, and 318 with an approximate intensity ratio of 1:2:1, which is indicative of a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern:

    • The primary fragmentation is likely to be the loss of the methoxy radical (-OCH₃) from the ester group, resulting in a fragment ion at [M - 31]⁺.[7][8][9]

    • Another common fragmentation for esters is the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment at [M - 59]⁺.

    • Subsequent fragmentation may involve the loss of a bromine atom from these initial fragments. The fragmentation of brominated compounds often involves the loss of a bromine radical.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation Sample Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. By leveraging established principles of spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and related compounds. The provided protocols offer a standardized methodology for data acquisition, ensuring consistency and reliability in experimental results.

References

  • Breci, L. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Gronowitz, S., & Hörnfeldt, A.-B. (1971). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 44(5), 1351–1355.
  • Hayashi, M. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 80(1), 107-111.
  • Henckens, A., Adriaensens, P., Gelan, J., Lutsen, L., & Vanderzande, D. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931–937.
  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1633-1643.
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Takale, B. S., et al. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]

  • Takahashi, K., et al. (1985). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 58(5), 1587-1588.
  • Thangarasu, P., & Muthu, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 50-58.
  • The LibreTexts libraries. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

Sources

NMR and mass spectrometry of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Introduction

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a polysubstituted thiophene derivative, a class of heterocyclic compounds widely recognized for their significant potential in medicinal chemistry and materials science.[1][2] The precise structural elucidation of such molecules is a cornerstone of chemical research and drug development, ensuring purity, confirming identity, and understanding chemical behavior. This guide provides a detailed technical analysis of the characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, with the chemical formula C₆H₄Br₂O₃S and a molecular weight of approximately 315.97 g/mol , using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

We will explore the theoretical underpinnings of the expected spectral data, present detailed experimental protocols, and interpret the resulting spectra. The causality behind spectral features is emphasized, providing a framework for researchers to apply these principles to analogous systems.

Figure 1. Chemical Structure of the Analyte cluster_thiophene cluster_substituents C2 C2 C3 C3 C2->C3 Ester C(=O)OCH3 C2->Ester C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 Br4 Br C4->Br4 S1 S C5->S1 Br5 Br C5->Br5 S1->C2

Caption: Structure of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. For the title compound, the analysis is straightforward as there are no protons directly attached to the thiophene ring. The expected signals arise exclusively from the methyl ester and hydroxyl functional groups.

Theoretical Predictions and Interpretation
  • Methyl Protons (-OCH₃): The three equivalent protons of the methyl group are expected to produce a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group and the oxygen atom, which are electron-withdrawing and cause a downfield shift. A typical range for such methyl ester protons is 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): The proton of the hydroxyl group is acidic and its signal is often a broad singlet. The chemical shift is highly variable and depends on factors such as solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like deuterochloroform (CDCl₃), the signal might be found in the 5-9 ppm range. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and appears further downfield, often above 10 ppm.

The absence of any signals in the aromatic region (typically 6.5-8.5 ppm for thiophenes) is a key confirmatory feature, indicating that positions 4 and 5 of the thiophene ring are substituted.[5][6]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice Rationale: CDCl₃ is a standard choice for general organic compounds. However, for observing exchangeable protons like -OH, DMSO-d₆ is often superior as it reduces the rate of proton exchange with residual water, resulting in a sharper, more easily identifiable signal.

  • Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[1] A standard pulse sequence is used, acquiring 16-32 scans to ensure a good signal-to-noise ratio.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS at δ 0.00 ppm).[1]

Anticipated Data Summary
Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration
-OCH₃~3.9Singlet3H
-OH5.0 - 11.0 (solvent dependent)Broad Singlet1H

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. As each chemically distinct carbon atom produces a unique signal, we expect to see six signals in the broadband proton-decoupled ¹³C NMR spectrum of the title compound.

Theoretical Predictions and Interpretation
  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear in the downfield region of the spectrum, typically around 160-165 ppm.

  • Thiophene Ring Carbons (C2, C3, C4, C5):

    • C3 (-C-OH): The carbon atom bonded to the hydroxyl group (C3) will be significantly deshielded by the oxygen atom, but its exact position can be complex.

    • C2 (-C-COOCH₃): This carbon is attached to the electron-withdrawing ester group.

    • C4 & C5 (-C-Br): The two carbons bonded to the bromine atoms (C4 and C5) will have their chemical shifts influenced by the heavy atom effect of bromine, which can cause both shielding and deshielding effects. These carbons are expected in the range of 110-130 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is shielded relative to the aromatic carbons and is expected to appear in the upfield region, typically around 52-55 ppm.[7]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a broadband proton-decoupled spectrum on a 400 or 500 MHz spectrometer. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Advanced Techniques: If assignments are ambiguous, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. However, for this molecule, the distinct chemical shifts should allow for reasonable assignments based on prediction.

Anticipated Data Summary
Assignment Expected Chemical Shift (δ) ppm
-C =O (Ester)~162
C 3-OH~155
C 2-COOCH₃~115
C 4-Br & C 5-Br110-125 (two signals)
C -S (Thiophene)~100
-OC H₃~53

Part 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated compounds, MS provides a distinct and unmistakable signature due to the natural isotopic abundances of the halogens.

Theoretical Predictions and Interpretation

The most critical feature in the mass spectrum of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate arises from the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9][10]

  • Molecular Ion (M⁺) Cluster: The presence of two bromine atoms will result in a characteristic molecular ion cluster with a 1:2:1 intensity ratio.[11]

    • M⁺ Peak: Corresponds to the molecule containing two ⁷⁹Br isotopes.

    • M+2 Peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.

    • M+4 Peak: Corresponds to the molecule containing two ⁸¹Br isotopes. This peak will have an intensity similar to the M⁺ peak.

    • The nominal masses will be centered around m/z 314 (C₆H₄⁷⁹Br₂O₃S), 316, and 318.

  • Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes fragmentation of the molecular ion.[12] Key fragmentation pathways for this molecule would include:

    • Loss of a methoxy radical (•OCH₃): [M - 31]⁺

    • Loss of a bromine radical (•Br): [M - 79]⁺ and [M - 81]⁺. The resulting fragment will still contain one bromine atom and will therefore exhibit a 1:1 isotopic pattern for its own M' and M'+2 peaks.[13][14]

    • Formation of Br⁺ ions: Peaks at m/z 79 and 81 are often observed for bromine-containing compounds.[8]

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent (e.g., methanol, dichloromethane) for ESI or GC-MS.

  • Ionization Method: Electron Ionization (EI) is a classic hard ionization technique suitable for observing fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show the protonated molecule [M+H]⁺ and would preserve the 1:2:1 isotopic cluster.

  • High-Resolution MS (HRMS): To confirm the elemental composition, HRMS (e.g., via a TOF or Orbitrap analyzer) is the gold standard. It can measure the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the molecular formula C₆H₄Br₂O₃S.[1]

Figure 2. Predicted MS Fragmentation Pathway M [C₆H₄Br₂O₃S]⁺ m/z ~314, 316, 318 (1:2:1 ratio) M_minus_OCH3 [M - OCH₃]⁺ m/z ~283, 285, 287 (1:2:1 ratio) M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - Br]⁺ m/z ~235, 237 (1:1 ratio) M->M_minus_Br - •Br Br_ion [Br]⁺ m/z 79, 81 (1:1 ratio) M->Br_ion fragmentation Figure 3. Integrated Analysis Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Acquire Acquire HRMS Data MS_Analyze Analyze M⁺ Cluster (m/z, 1:2:1 ratio) MS_Acquire->MS_Analyze MS_Confirm Confirm C₆H₄Br₂O₃S Formula MS_Analyze->MS_Confirm Final Structure Confirmed: Methyl 4,5-dibromo-3- hydroxythiophene-2-carboxylate MS_Confirm->Final NMR_Acquire Acquire ¹H & ¹³C NMR H_NMR Analyze ¹H NMR: -OCH₃ singlet (~3.9 ppm) -OH singlet (broad) NMR_Acquire->H_NMR C_NMR Analyze ¹³C NMR: 6 distinct signals NMR_Acquire->C_NMR NMR_Confirm Confirm Functional Groups & Carbon Skeleton H_NMR->NMR_Confirm C_NMR->NMR_Confirm NMR_Confirm->Final

Caption: Logical workflow for unambiguous structural confirmation.

Conclusion

The structural characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is definitively achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H NMR confirms the presence and ratio of the methyl and hydroxyl protons while verifying the absence of protons on the thiophene ring. ¹³C NMR elucidates the carbon framework, identifying all six unique carbon environments. Finally, mass spectrometry provides the unequivocal molecular formula through high-resolution measurement and, most critically, confirms the presence of two bromine atoms via the signature 1:2:1 isotopic cluster of the molecular ion. This comprehensive spectroscopic fingerprint is essential for verifying the identity and purity of this compound in any research, development, or quality control setting.

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X-ray crystal structure of dibrominated thiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of Dibrominated Thiophene Esters

Abstract

Thiophene esters are privileged scaffolds in medicinal chemistry and materials science, offering a unique combination of aromaticity, electronic properties, and hydrogen bonding capabilities. The introduction of bromine atoms onto the thiophene ring profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and, critically, their solid-state packing and intermolecular interactions. This guide provides a comprehensive walkthrough of the process of determining and analyzing the single-crystal X-ray structure of dibrominated thiophene esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and interpretation. We will journey from targeted synthesis and the nuanced art of crystallization to the intricacies of X-ray diffraction, structure refinement, and advanced structural analysis, with a focus on the non-covalent interactions that govern crystal packing.

The Significance of Structural Elucidation

In drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. Single-crystal X-ray diffraction (SXRD) stands as the definitive method for unambiguously determining this arrangement.[1][2] For dibrominated thiophene esters, a crystal structure provides invaluable data on:

  • Conformational Analysis: Determines the preferred orientation of the ester group relative to the thiophene ring and the impact of the bulky bromine substituents.

  • Intermolecular Interactions: Reveals how molecules pack in the solid state, which is dictated by a network of non-covalent forces. Halogen bonds, π-π stacking, and hydrogen bonds are particularly significant for this class of compounds and directly influence properties like solubility, melting point, and crystal morphology.[3][4]

  • Absolute Stereochemistry: Unambiguously assigns the stereochemistry of chiral centers, which is a critical requirement in pharmaceutical development.

  • Polymorphism Screening: Identifies different crystalline forms (polymorphs) of the same compound, which can have drastically different physical properties and bioavailability.

Synthesis and Purification: The Foundation of a Good Crystal

The journey to a high-quality crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[5]

Synthetic Strategy: Electrophilic Bromination

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The 2- and 5-positions are highly activated, making direct bromination a feasible strategy.[6]

Protocol: Synthesis of Methyl 3,4-Dibromothiophene-2-carboxylate

  • Starting Material: Begin with commercially available methyl thiophene-2-carboxylate.

  • Dissolution: Dissolve the starting ester (1 equivalent) in a suitable solvent. Acetic acid is a common choice as it can moderate the reactivity of the brominating agent.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at 0 °C.

    • Expert Insight: NBS is often preferred over elemental bromine (Br₂) for laboratory-scale reactions as it is a solid that is easier to handle and the reaction is often cleaner with fewer byproducts. The use of a slight excess of NBS ensures complete dibromination.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to achieve >99% purity.[7]

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS).

The Art of Crystallization: From Solution to Single Crystal

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process that relies on achieving a state of slow supersaturation.[8] A good crystal for SXRD should be 0.1-0.4 mm in at least two dimensions, transparent, and have well-defined faces.[9]

Key Principles
  • Purity is Paramount: The higher the purity of the compound, the greater the chance of successful crystallization.[5]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution may never become supersaturated; if it's too low, the compound will precipitate as an amorphous powder or microcrystals.[5]

  • Patience and Time: Slower crystal growth generally leads to higher quality crystals with fewer defects.[9]

Common Crystallization Techniques

Protocol: General Crystallization Screening

  • Solvent Screening: In small vials, test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, acetonitrile).

  • Select a Primary Technique: Based on the solubility tests, choose one of the following methods.

TechniqueDescriptionBest For
Slow Evaporation The compound is dissolved in a suitable solvent in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The solvent evaporates slowly over days or weeks, gradually increasing the concentration and leading to crystallization.Compounds that are moderately to highly soluble in a volatile solvent.
Vapor Diffusion The compound is dissolved in a solvent in which it is soluble (Solvent A). This vial is placed inside a larger, sealed chamber containing a solvent in which the compound is insoluble but is miscible with Solvent A (the "anti-solvent"). The anti-solvent vapor slowly diffuses into Solvent A, reducing the compound's solubility and inducing crystallization.Compounds that are highly soluble in one solvent but insoluble in another. This method offers excellent control over the rate of crystallization.
Solvent Layering A concentrated solution of the compound is placed in a narrow tube. A less dense, miscible anti-solvent is carefully layered on top. Crystals form at the interface as the solvents slowly mix.Similar to vapor diffusion, but can be faster. Requires careful selection of solvents with different densities.

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once a suitable crystal is obtained, the SXRD experiment can be performed. This technique uses the diffraction of X-rays by the ordered array of atoms in the crystal to determine their precise positions.[10][11]

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.[12]

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis Purification Purification Synthesis->Purification >99% Purity Crystal_Growth Crystal_Growth Purification->Crystal_Growth >99% Purity Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Select Crystal Data_Collection Data_Collection Crystal_Mounting->Data_Collection X-ray Beam Data_Processing Data_Processing Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure_Solution Data_Processing->Structure_Solution Electron Density Map Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Final Model (CIF) Structural_Analysis Structural_Analysis Validation->Structural_Analysis

Caption: Workflow for X-ray crystal structure determination.

Protocol: From Crystal to Structure

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen mount).

  • Data Collection: The mounted crystal is placed on a diffractometer. It is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[13]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14] This map reveals the positions of the heaviest atoms first (in this case, bromine and sulfur).

    • Trustworthiness: Software like SHELXT, integrated into platforms such as Olex2, uses robust algorithms to automatically solve the majority of small-molecule structures, providing a reliable starting model.[14]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method (e.g., with SHELXL).[14] This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for a well-refined structure.

Analysis of the Crystal Structure

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the atomic coordinates, unit cell, and experimental parameters.[15]

Molecular Geometry

The first step is to analyze the geometry of the molecule itself. Key parameters include bond lengths, bond angles, and torsion angles. For a dibrominated thiophene ester, one would examine the planarity of the thiophene ring and the orientation of the ester substituent.

ParameterTypical Value (Å/°)Significance
C-Br Bond Length~1.85 - 1.90 ÅCan indicate the strength and nature of the bond.
C-S Bond Length~1.70 - 1.75 ÅReflects the aromatic character of the thiophene ring.[6]
C=O Bond Length~1.20 - 1.23 ÅStandard value for a carbonyl group.
Torsion Angle (Ring-Ester)VariableDefines the conformation of the ester relative to the ring.
Crystal Packing and Intermolecular Interactions

The true power of crystallography lies in understanding how molecules interact with each other in the solid state. For dibrominated thiophene esters, several key interactions are expected to direct the crystal packing.[3][16]

G cluster_0 Molecule A cluster_1 Molecule B S1 S Br1 Br Br3 Br Br1->Br3 Halogen Bond (Type II) Br2 Br O2 O Br2->O2 Halogen Bond (C-Br···O) O1 O Thiophene1 Thiophene Ring Thiophene2 Thiophene Ring Thiophene1->Thiophene2 π-π Stacking S2 S Br4 Br

Caption: Key intermolecular interactions in brominated thiophenes.

  • Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic acceptor (like another halogen, oxygen, or sulfur).[4] C-Br···Br and C-Br···O=C interactions are common and play a crucial role in the assembly of these structures. The Br···acceptor distance is typically shorter than the sum of the van der Waals radii (~3.70 Å for Br···Br).[14]

  • π-π Stacking: The aromatic thiophene rings can stack on top of each other, typically in an offset fashion. These interactions are driven by electrostatic and dispersion forces. The distance between the centroids of the rings is a key parameter, usually in the range of 3.3-3.8 Å.[17]

  • Hydrogen Bonding: While classic hydrogen bond donors may be absent, weaker C-H···O and C-H···Br interactions can provide additional stability to the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[18][19] It maps the normalized contact distance (d_norm) onto the molecular surface.

  • Red Spots: Indicate contacts shorter than the sum of van der Waals radii, highlighting the closest intermolecular interactions (e.g., strong hydrogen or halogen bonds).

  • Blue Spots: Indicate contacts longer than the van der Waals sum.

  • White Spots: Represent contacts at approximately the van der Waals distance.

The analysis also generates 2D "fingerprint plots," which quantify the contribution of different types of interactions (e.g., Br···H, H···H, C···H) to the overall crystal packing, providing a quantitative summary of the forces holding the crystal together.[20]

Conclusion

The determination of the X-ray crystal structure of a dibrominated thiophene ester is a multi-step process that combines synthetic chemistry, the empirical art of crystallization, and sophisticated physical analysis. Each step, from purification to final structural refinement, is a self-validating system where quality at one stage directly enables success in the next. The resulting three-dimensional structure provides definitive proof of molecular identity and offers profound insights into the subtle interplay of non-covalent forces, such as halogen bonding and π-π stacking, that govern molecular assembly. For researchers in drug discovery and materials science, this detailed structural knowledge is not merely an academic endpoint but a critical tool for rational design, enabling the optimization of molecular properties based on a fundamental understanding of structure-property relationships.

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Introduction: The Versatile 3-Hydroxythiophene-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxythiophene-2-carboxylates

The 3-hydroxythiophene-2-carboxylate core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Thiophene-containing drugs are prevalent in the pharmaceutical landscape, although their metabolism can sometimes lead to reactive metabolites, making a thorough understanding of their chemistry crucial for drug development.[3] This guide provides a detailed exploration of the reactivity of the hydroxyl group in 3-hydroxythiophene-2-carboxylates, focusing on the underlying mechanisms and synthetic protocols that are essential for researchers, scientists, and drug development professionals. We will delve into the critical aspects of its tautomerism, key reactions such as O-alkylation and O-acylation, and its influence on the electrophilic substitution patterns of the thiophene ring.

The Crucial Role of Tautomerism

A fundamental characteristic governing the reactivity of 3-hydroxythiophenes is their existence in a state of equilibrium between two tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[4] This equilibrium is sensitive to the solvent environment, with the relative populations of each tautomer shifting based on solvent polarity and hydrogen-bonding capabilities.[4][5][6]

The enol form, possessing an aromatic thiophene ring, is often the more stable tautomer. However, the presence of the keto tautomer provides an alternative reaction pathway, particularly in reactions involving the α-carbon. Understanding this dynamic equilibrium is paramount, as it dictates the molecule's behavior in subsequent chemical transformations.

Caption: Keto-enol tautomerism in the 3-hydroxythiophene-2-carboxylate core.

Reactions at the Hydroxyl Group: A Gateway to Derivatization

The hydroxyl group is the primary site of reactivity for derivatization. By deprotonating the hydroxyl group with a base, a highly nucleophilic enolate is formed. This enolate is the key intermediate for a range of functionalization reactions, most notably O-alkylation and O-acylation, which proceed with high regioselectivity.[4]

O-Alkylation

O-alkylation is a robust method for introducing alkyl or aryl groups onto the oxygen atom, thereby modulating the molecule's steric and electronic properties, such as lipophilicity and hydrogen-bonding capacity. The reaction proceeds via a Williamson ether synthesis-type mechanism, where the generated enolate attacks an alkyl halide or another suitable electrophile.

  • Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the acidic hydroxyl group but is less likely to cause side reactions (e.g., hydrolysis of the ester) compared to stronger bases like sodium hydride (NaH) or hydroxides.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the enolate anion more exposed and nucleophilic, thus accelerating the Sₙ2 reaction.

  • Electrophile: Alkyl halides (iodides > bromides > chlorides) are common alkylating agents. The choice depends on the desired alkyl group and the required reactivity.

  • Preparation: To a solution of methyl 3-hydroxythiophene-2-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium enolate.

  • Addition of Electrophile: Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

O_Alkylation_Workflow start Methyl 3-hydroxy- thiophene-2-carboxylate base Add Base (K₂CO₃) in DMF start->base enolate Formation of Potassium Enolate base->enolate alkyl_halide Add Alkyl Halide (R-X) enolate->alkyl_halide reaction Heat (e.g., 60-80°C) Monitor via TLC alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product O-Alkylated Product purify->product

Caption: Experimental workflow for the O-alkylation of 3-hydroxythiophene-2-carboxylates.

O-Acylation

O-acylation introduces an acyl group, forming an ester linkage. This transformation is crucial for creating prodrugs, modifying pharmacokinetic properties, or preparing intermediates for further synthesis. The reaction typically involves an acylating agent like an acyl chloride or an acid anhydride.

  • Base-Catalyzed: In the presence of a non-nucleophilic base like pyridine or triethylamine, the hydroxyl group's nucleophilicity is enhanced, facilitating an attack on the electrophilic carbonyl carbon of the acylating agent. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Acid-Mediated: Alternatively, chemoselective O-acylation can be achieved under strongly acidic conditions (e.g., using trifluoroacetic acid).[7] In this environment, the amino group of a hydroxyamino acid would be protonated and deactivated, allowing for selective acylation at the hydroxyl group.[7] While not directly applicable to our substrate (which lacks an amino group), this principle highlights the versatility of acylation conditions.

  • Preparation: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Addition of Reagents: Add a base like triethylamine (1.5 eq.) followed by the dropwise addition of the acyl chloride or anhydride (1.2 eq.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude ester by column chromatography or recrystallization.

O_Acylation_Mechanism ThiopheneOH Thiophene-OH Intermediate [Transition State] ThiopheneOH->Intermediate Nucleophilic Attack AcylCl + R-COCl AcylCl->Intermediate Base (Base) Base->Intermediate Deprotonation Product Thiophene-O-COR + Base·HCl Intermediate->Product Elimination of Cl⁻

Caption: Generalized mechanism for the base-mediated O-acylation reaction.

Influence on Electrophilic Aromatic Substitution

The hydroxyl group is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS). In the 3-hydroxythiophene system, this activating nature enhances the electron density of the thiophene ring, making it more susceptible to attack by electrophiles than thiophene itself.[8][9] The directing effect of the hydroxyl group, along with the inherent reactivity of the thiophene ring (α-positions are more reactive than β-positions), dictates the regiochemical outcome of EAS reactions.

While 3-hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts, specific reactions can be achieved.[4] For instance, Vilsmeier formylation, which introduces a formyl group (-CHO), has been shown to occur at the 2-position on certain 3-hydroxythiophene derivatives.[4] The presence of the electron-withdrawing carboxylate at the 2-position in our title compound deactivates the ring, making electrophilic substitution more challenging. However, derivatization of the hydroxyl group (e.g., to an ether) can modify this reactivity profile.

Summary of Reactivity and Yields

The following table summarizes the key reactions and typical outcomes for the hydroxyl group of 3-hydroxythiophene-2-carboxylates based on literature precedents.

Reaction TypeReagentsProductTypical YieldReference
O-Alkylation Alkyl Halide, K₂CO₃, DMF3-Alkoxythiophene-2-carboxylateHigh to Quantitative[10]
O-Acylation Acyl Halide, Pyridine/Et₃N3-Acyloxythiophene-2-carboxylateGood to High[4][11]
Halogenation Cl₂ or Br₂Ring halogenated productsVaries[10][12]
Vilsmeier Formylation POCl₃, DMFRing formylated productsSubstrate Dependent[4]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

The hydroxyl group of 3-hydroxythiophene-2-carboxylates is a versatile handle for chemical modification. Its reactivity is dominated by a tautomeric equilibrium and the facile formation of a nucleophilic enolate upon treatment with a base. This intermediate provides a reliable entry point for high-yield O-alkylation and O-acylation reactions, which are fundamental transformations in the synthesis of novel derivatives for pharmaceutical and material science applications. Furthermore, the electronic influence of the hydroxyl group significantly impacts the regioselectivity of electrophilic substitution on the thiophene ring. A thorough understanding of these principles, as outlined in this guide, is essential for any scientist working to unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

  • Falcone, E., et al. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Rather, J. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Blake, A. J., et al. (2004). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

  • Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

  • Metwally, H. M., et al. (2023). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. Google Patents (US2492629A).
  • Various Authors. (2018). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • El-Metwaly, N., et al. (2021). Synthesis of 3-hydroxythiophenes 12a-d. ResearchGate. Available at: [Link]

  • Archer, G., & Taylor, R. (1966). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Caesar, P. D. (1949). Alkylation of thiophene. Google Patents (US2469823A).
  • Singh, S. K., & Sastry, G. N. (2010). Slow excited state phototautomerization in 3-hydroxyisoquinoline. Photochemical & Photobiological Sciences. Available at: [Link]

  • Hu, Y., et al. (2014). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. Available at: [Link]

  • Physics Wallah. (2018). Isomerism 04 || Tautomerism 01. YouTube. Available at: [Link]

  • Chemistry Spark. (2020). Thiophene #!Electrophilic substitution reactions. YouTube. Available at: [Link]

  • Metwally, M. A., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Available at: [Link]

  • Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][8]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C. Available at: [Link]

  • Al-Sammarraie, A. M. A. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

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Navigating the Stability Landscape of Polyhalogenated Thiophenes: A Guide to Degradation, Mitigation, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in both materials science and medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere for phenyl rings.[1][2] Halogenation of this ring system is a critical strategy for modulating physicochemical properties, directing reactivity for further functionalization, and enhancing metabolic stability in drug candidates.[3][4] However, the introduction of one or more halogen atoms profoundly impacts the inherent stability of the thiophene ring, creating a complex interplay of factors that can lead to degradation under various conditions. This guide provides an in-depth exploration of the thermal, photochemical, and metabolic stability of polyhalogenated thiophenes. We will dissect the key factors governing stability, elucidate common degradation pathways, and present validated experimental protocols for assessing the stability of these critical compounds.

The Double-Edged Sword: Understanding the Impact of Halogenation on Thiophene Ring Integrity

The stability of a polyhalogenated thiophene is not an intrinsic constant but a dynamic property governed by three primary factors: the nature of the halogen, its position on the ring, and the overall degree of halogenation. Understanding these elements is fundamental to predicting and controlling the compound's fate.

  • The Nature of the Halogen (F, Cl, Br, I): The strength of the Carbon-Halogen (C-X) bond is a primary determinant of stability. The C-F bond is exceptionally strong, which is why fluorine substitution is a cornerstone strategy for blocking metabolic "soft spots" vulnerable to cytochrome P450 oxidation in drug design.[4][5] This "metabolic blocking" can prevent hydroxylation and significantly extend the in-vivo half-life of a drug molecule.[4][6] Conversely, the C-Br and C-I bonds are considerably weaker, rendering polybrominated and polyiodinated thiophenes more susceptible to degradation, particularly through photochemical pathways involving reductive dehalogenation.[7][8] Chlorinated thiophenes occupy an intermediate position, with stability influenced heavily by other factors.[9][10]

  • Regiochemistry (α- vs. β-Position): The position of the halogen substituent has a profound impact on the electronic distribution within the thiophene ring and, consequently, its reactivity.[11] The α-positions (2- and 5-) are generally more susceptible to electrophilic attack and lithiation-based reactions.[12] Halogenation at these sites can influence pathways like the "halogen dance," a base-catalyzed intramolecular halogen migration that represents a form of chemical instability under specific synthetic conditions.[13][14]

  • Degree and Pattern of Halogenation: The number and arrangement of halogen atoms dictate the molecule's overall electronic character and steric profile. Perhalogenation can sometimes enhance thermal stability but may also introduce new degradation pathways. For instance, the thermal decomposition of chlorinated thiophenols can lead to the formation of highly toxic polychlorinated dibenzothiophenes.[9] The substitution pattern also influences the rate of photodegradation, with debromination often occurring preferentially on the more substituted phenyl ring in related systems like polybrominated diphenyl ethers (PBDEs).[8]

Thiophene_Stability Polyhalogenated Thiophene Stability Factor1 Nature of Halogen (C-X Bond Strength) Thiophene_Stability->Factor1 Factor2 Position of Halogen (α- vs. β-Reactivity) Thiophene_Stability->Factor2 Factor3 Degree of Halogenation (Substitution Pattern) Thiophene_Stability->Factor3 Outcome1 Metabolic Stability (F > Cl > Br > I) Factor1->Outcome1 Outcome2 Photochemical Stability (F, Cl > Br, I) Factor1->Outcome2 Outcome3 Chemical Reactivity (e.g., Halogen Dance) Factor2->Outcome3 Outcome4 Thermal Degradation Pathways Factor3->Outcome4

Caption: Core factors influencing the stability of polyhalogenated thiophenes.

Key Degradation Pathways

A thorough understanding of how these molecules break down is essential for designing stable compounds and interpreting analytical results.

Metabolic Bioactivation: The Toxicological Pathway

For drug development professionals, the primary stability concern is metabolic transformation into reactive species. Thiophene-containing drugs can be oxidized by Cytochrome P450 (CYP) enzymes in the liver. This process does not detoxify the compound but instead bioactivates it, forming highly electrophilic intermediates such as thiophene S-oxides and epoxides.[15] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to drug-induced toxicity, particularly hepatotoxicity.[15]

cluster_0 Phase I Metabolism cluster_1 Cellular Fate Parent Polyhalogenated Thiophene Drug CYP450 Cytochrome P450 (Oxidation) Parent->CYP450 Intermediate Reactive Intermediates (Thiophene S-oxide, Epoxide) CYP450->Intermediate Macromolecules Cellular Macromolecules (Proteins, DNA) Intermediate->Macromolecules Adduct Formation Toxicity Covalent Binding & Toxicity Macromolecules->Toxicity

Caption: Metabolic activation of thiophenes leading to cellular toxicity.

Photochemical Degradation: A Concern for Materials and Environmental Fate

Polybrominated and polyiodinated thiophenes are particularly vulnerable to UV light. The primary mechanism of photodegradation is reductive dehalogenation, where the C-X bond is cleaved, leading to less halogenated derivatives.[8] This process can occur stepwise, with, for example, a decabrominated compound degrading consecutively to nona-, octa-, and lower-brominated species.[7] The reaction rate is influenced by the solvent, light source, and substitution pattern.[7][8][16] This pathway is a major concern for the environmental persistence and fate of halogenated pollutants and for the long-term stability of thiophene-based organic electronic materials.

Thermal Degradation: High-Temperature Instability

At elevated temperatures, such as those used in polymer processing or under extreme environmental conditions, polyhalogenated thiophenes can decompose. Unsubstituted thiophene is remarkably stable, withstanding temperatures up to 850°C.[17] However, the presence of substituents, including halogens, can lower this threshold.[18] Thermal degradation pathways can be complex, involving C-S bond scission and subsequent reactions that may form hazardous byproducts.[9] For poly(3-alkylthiophene)s, thermal stability is also influenced by the length of the alkyl side chains.[18]

Validated Experimental Protocols for Stability Assessment

Trustworthy and reproducible stability data is the bedrock of rational compound design and selection. The following section provides self-validating, step-by-step protocols for assessing the key stability parameters.

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's intrinsic clearance by measuring its rate of depletion when incubated with liver enzymes.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a polyhalogenated thiophene.

  • Causality: Liver microsomes contain a high concentration of CYP enzymes responsible for Phase I metabolism. By providing the necessary cofactor (NADPH), we initiate the enzymatic process and measure the rate of substrate loss, which is a direct reflection of metabolic lability. The inclusion of a "-NADPH" control ensures that any observed degradation is enzyme-catalyzed and not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.

  • Incubation Setup:

    • Label two sets of microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min): one for the test reaction (+NADPH) and one for the control (-NADPH).

    • To each tube, add the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM.

    • Immediately add the NADPH regenerating system to the "+NADPH" tubes and an equal volume of buffer to the "-NADPH" tubes. The 0-minute time point is quenched immediately after adding the compound and cofactors.

  • Reaction Quenching:

    • At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil or Labetalol).

    • Vortex thoroughly and centrifuge at >12,000 g for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL])

Protocol: Assessment of Photochemical Stability

This protocol evaluates a compound's lability when exposed to a controlled UV light source.

  • Objective: To determine the photodegradation half-life of a polyhalogenated thiophene.

  • Causality: Many halogenated aromatics absorb UV light, which can provide the energy needed to cleave the weakest chemical bonds, typically the C-Br or C-I bond.[8] By exposing a solution of the compound to a standardized light source and monitoring its concentration over time, we can quantify its photosensitivity. A dark control is essential to differentiate photochemical degradation from solvent-mediated or thermal degradation.

start Prepare Compound Solution (e.g., 10 µM in Hexane) split start->split uv_exp Expose to UV Light (e.g., 300 nm, 25°C) split->uv_exp Test Sample dark_ctrl Store in Dark (Control, 25°C) split->dark_ctrl Dark Control sampling Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) uv_exp->sampling dark_ctrl->sampling analysis Analyze by HPLC-UV or GC-MS (Quantify Parent Compound) sampling->analysis data Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) analysis->data end Determine Photostability data->end

Caption: Experimental workflow for assessing photochemical stability.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the test compound (e.g., 10 µM) in a photochemically inert solvent like hexane or a methanol/water mixture.[7][8]

  • Sample Setup:

    • Transfer the solution to quartz tubes (which are UV-transparent).

    • Prepare an identical set of samples in amber vials to serve as a dark control.

  • Irradiation:

    • Place the quartz tubes in a photochemical reactor equipped with a specific wavelength lamp (e.g., a mercury lamp with a Pyrex filter to simulate sunlight).[8] Maintain a constant temperature.

    • Place the dark control samples alongside the reactor, shielded from light.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots from both the irradiated samples and the dark controls.

    • Analyze the concentration of the parent compound using a suitable analytical method, such as HPLC-UV or GC-MS.

  • Data Interpretation:

    • Confirm that no significant degradation occurred in the dark control.

    • For the irradiated sample, plot the natural log of the percentage of compound remaining versus time.

    • The degradation half-life (t½) can be calculated from the slope of the pseudo-first-order plot.[8]

Quantitative Data Summary

The stability of polyhalogenated systems can be quantitatively compared. The following table summarizes key parameters that influence the stability of the C-X bond, which is often the initial site of degradation.

Halogen SubstituentC-X Bond Dissociation Energy (in Benzene, kcal/mol)Relative Photodegradation Rate (Qualitative)Common Application Context
Fluorine (F) ~125Very Slow / NegligibleMetabolic Blocking[4][5]
Chlorine (Cl) ~96Slow to ModerateSynthetic Intermediate[3]
Bromine (Br) ~81Moderate to FastCross-Coupling Handle[3]
Iodine (I) ~65Fast to Very FastCross-Coupling Handle[3]

Note: Bond dissociation energies are approximate values for halobenzenes and serve as a proxy for relative bond strengths in halogenated thiophenes.

Conclusion and Future Directions

The stability of the thiophene ring in polyhalogenated systems is a multifaceted issue of critical importance to both drug discovery and materials science. Stability is not an absolute property but rather a function of the specific chemical environment and external stressors. By understanding the fundamental principles—the influence of the halogen's nature and position, and the primary pathways of metabolic, photochemical, and thermal degradation—researchers can make informed decisions in molecular design. Fluorination remains the gold standard for enhancing metabolic stability, while the lability of C-Br and C-I bonds, though a challenge for stability, provides valuable synthetic handles for cross-coupling reactions. The validated protocols provided herein offer a robust framework for quantifying stability, enabling the rational design and selection of next-generation polyhalogenated thiophene-based molecules with optimized performance and safety profiles.

References

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Tautomerism in 3-Hydroxythiophene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tautomeric equilibrium between 3-hydroxythiophenes and their corresponding thiophen-3(2H)-one forms is a critical, yet often nuanced, aspect of their chemical behavior and biological activity. This technical guide provides an in-depth exploration of this phenomenon, offering a blend of fundamental principles, practical experimental methodologies, and field-proven insights for researchers, medicinal chemists, and drug development professionals. By elucidating the factors that govern this equilibrium and providing robust protocols for its characterization, this document aims to empower scientists to harness the potential of 3-hydroxythiophene derivatives in their research and development endeavors.

Introduction: The Dynamic Nature of 3-Hydroxythiophenes

3-Hydroxythiophene and its derivatives are not static entities but exist as a dynamic equilibrium between two principal tautomeric forms: the aromatic 3-hydroxythiophene (enol form) and the non-aromatic thiophen-3(2H)-one (keto form).[1][2] This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's physicochemical properties, including its reactivity, polarity, and, most importantly for drug development, its interaction with biological targets.[1] An understanding of this tautomerism is therefore paramount for the rational design and synthesis of novel therapeutic agents based on the thiophene scaffold.

The position of this equilibrium is highly sensitive to a variety of factors, including the nature and position of substituents on the thiophene ring, the solvent environment, and temperature. This guide will systematically dissect these influences, providing a predictive framework for understanding and manipulating the tautomeric preference of a given 3-hydroxythiophene derivative.

The Tautomeric Equilibrium: A Balancing Act

The tautomerization of 3-hydroxythiophene derivatives is a form of keto-enol tautomerism, a fundamental concept in organic chemistry. The equilibrium lies between the aromatic, and thus seemingly more stable, 3-hydroxy form and the thiophen-3(2H)-one form.

Caption: The tautomeric equilibrium between the 3-hydroxythiophene and thiophen-3(2H)-one forms.

It is noteworthy that for 3-hydroxythiophenes, the proportion of the hydroxy tautomer is generally greater than in the analogous 3-hydroxypyrrole systems.[1][2] However, the parent 3-hydroxythiophene is inherently unstable and prone to dimerization.[1][2] Stabilization of the monomeric form is typically achieved through substitution on the thiophene ring.

Factors Influencing the Tautomeric Equilibrium

Substituent Effects: The Electronic and Steric Dance

The electronic nature of substituents on the thiophene ring plays a pivotal role in dictating the preferred tautomeric form. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the respective tautomers through resonance and inductive effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or acyl (-COR) groups, particularly at the 5-position, tend to favor the 3-hydroxythiophene form.[1] This is attributed to the extended conjugation between the sulfur atom and the EWG, which is maximized in the aromatic enol tautomer.[1]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methylthio (-SMe) at the 5-position favor the thiophen-3(2H)-one form, especially in the solid state.[1] This preference allows for maximum conjugative interaction between the ring heteroatom, the substituent, and the carbonyl group.[1]

Solvent Effects: The Power of the Medium

The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium. This is a critical consideration when conducting spectroscopic analysis or biological assays.

  • Polar Protic Solvents: Solvents like methanol and water can form hydrogen bonds with both the hydroxyl group of the enol form and the carbonyl group of the keto form. The overall effect on the equilibrium is a complex interplay of these interactions.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile can also influence the equilibrium through dipole-dipole interactions.

  • Nonpolar Solvents: In nonpolar solvents like chloroform or benzene, intramolecular hydrogen bonding within the enol form, if possible, can be a significant stabilizing factor.

The following table summarizes the observed tautomeric ratios for a selection of 3-hydroxythiophene derivatives in different deuterated solvents, as determined by ¹H NMR spectroscopy.

Substituent (R)Solvent% 3-Hydroxythiophene (Enol)% Thiophen-3(2H)-one (Keto)
HCDCl₃~60%~40%
HDMSO-d₆~75%~25%
5-MeCDCl₃~55%~45%
5-MeDMSO-d₆~70%~30%
5-PhCDCl₃~65%~35%
5-PhDMSO-d₆~80%~20%
5-SMeCDCl₃~40%~60%
5-SMeDMSO-d₆~50%~50%

Data compiled and interpreted from supplementary information in Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(11), 2558-2563.

Experimental Characterization of Tautomerism

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium in 3-hydroxythiophene derivatives.

Caption: A generalized experimental workflow for the study of tautomerism in 3-hydroxythiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3] Both ¹H and ¹³C NMR provide distinct signals for the enol and keto forms.

Key Diagnostic Signals:

  • ¹H NMR:

    • Enol Form: The hydroxyl proton (-OH) gives a characteristic broad singlet, the chemical shift of which is solvent-dependent. The aromatic protons on the thiophene ring typically appear in the aromatic region.

    • Keto Form: The methylene protons (-CH₂-) adjacent to the carbonyl group give a characteristic signal, often a singlet, in the aliphatic region. The remaining ring protons will have chemical shifts indicative of a non-aromatic system.

  • ¹³C NMR:

    • Enol Form: The carbon bearing the hydroxyl group (C-3) will have a chemical shift typical of an enolic carbon. The other ring carbons will have shifts consistent with an aromatic thiophene ring.

    • Keto Form: The carbonyl carbon (C=O) gives a distinct downfield signal (typically >190 ppm). The sp³-hybridized carbon adjacent to the carbonyl group will appear in the aliphatic region.

Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh a sample of the 3-hydroxythiophene derivative and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum at a constant, known temperature. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

  • Signal Integration: Carefully integrate a well-resolved, non-overlapping signal corresponding to the enol form and another corresponding to the keto form. For example, integrate the signal for the methylene protons of the keto form and a signal for one of the aromatic protons of the enol form.

  • Calculation of Tautomeric Ratio: The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the two tautomers.

    • % Enol = [Integral(Enol) / n(Enol)] / {[Integral(Enol) / n(Enol)] + [Integral(Keto) / n(Keto)]} * 100

    • % Keto = [Integral(Keto) / n(Keto)] / {[Integral(Enol) / n(Enol)] + [Integral(Keto) / n(Keto)]} * 100 (where 'n' is the number of protons giving rise to the integrated signal).

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides valuable information about the functional groups present in each tautomer, particularly in the solid state.

  • Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration. Aromatic C=C stretching vibrations will also be present.

  • Keto Form: A strong, sharp absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms will have different chromophores and thus different absorption maxima (λ_max). The aromatic enol form typically absorbs at a longer wavelength than the non-aromatic keto form. Changes in the absorption spectrum with solvent polarity can provide qualitative evidence for a shift in the tautomeric equilibrium.

Synthesis of 3-Hydroxythiophene Derivatives: A Practical Approach

A common and versatile method for the synthesis of substituted 3-hydroxythiophenes involves the Gewald reaction to form a 2-aminothiophene precursor, followed by diazotization and hydrolysis.

Exemplary Protocol: Synthesis of 2-Acetyl-5-phenyl-3-hydroxythiophene

Step 1: Gewald Reaction for 2-Amino-3-acetyl-5-phenylthiophene

  • To a solution of phenylacetaldehyde (1.0 eq) and 3-oxobutanenitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • To this suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine, dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired 2-amino-3-acetyl-5-phenylthiophene.

Step 2: Diazotization and Hydrolysis to 2-Acetyl-5-phenyl-3-hydroxythiophene

  • Dissolve the 2-aminothiophene derivative from Step 1 in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.

  • Maintain the reflux for 1-2 hours, then cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2-acetyl-5-phenyl-3-hydroxythiophene.

Biological Significance and Implications for Drug Discovery

The tautomeric state of a 3-hydroxythiophene derivative can have a profound impact on its biological activity. The different shapes, hydrogen bonding capabilities, and electronic distributions of the enol and keto forms can lead to differential binding affinities for a biological target.

  • Receptor Binding: One tautomer may fit preferentially into the binding pocket of an enzyme or receptor, leading to a higher potency. The ability to act as a hydrogen bond donor (enol) versus a hydrogen bond acceptor (keto) is a key determinant of molecular recognition.

  • Pharmacokinetics: The different polarities of the tautomers can influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, a more lipophilic tautomer may exhibit better membrane permeability.

  • Prodrug Design: It is conceivable to design a prodrug that exists predominantly as one tautomer for improved bioavailability, which then converts to the more active tautomer at the site of action.

For drug development professionals, it is crucial to:

  • Characterize the Tautomeric Equilibrium: Fully characterize the tautomeric state of any lead compound under physiologically relevant conditions (e.g., in aqueous buffer at pH 7.4).

  • Consider Both Tautomers in Silico: When performing computational studies such as molecular docking, both tautomers should be considered as potential binding partners.

  • Synthesize Tautomerically Locked Analogs: The synthesis of O-methylated (enol ether) or C-alkylated (at the 2-position of the keto form) analogs can "lock" the molecule in a form resembling one of the tautomers. Biological evaluation of these analogs can provide invaluable insights into which tautomeric form is responsible for the observed activity.

Conclusion: A Call for Tautomeric Awareness

The tautomerism of 3-hydroxythiophene derivatives is a multifaceted phenomenon with significant implications for their synthesis, characterization, and application, particularly in the realm of drug discovery. A thorough understanding and experimental investigation of the factors governing the enol-keto equilibrium are not merely academic exercises but essential components of a robust and rational drug design strategy. By embracing the dynamic nature of these molecules, researchers can unlock their full potential and pave the way for the development of novel and effective therapeutic agents.

References

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Initial biological screening of substituted thiophene scaffolds

This analysis is the critical bridge between initial screening and rational drug design, providing a data-driven path forward for synthesizing the next generation of more effective and safer thiophene-based therapeutics. [18]

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Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: A Versatile Building Block for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have led to its incorporation into numerous approved drugs and advanced materials.[1][2] Highly substituted thiophenes, in particular, offer a platform for the development of complex molecular architectures with tailored biological activities and physical properties.[1][3] Among the vast array of functionalized thiophenes, Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate stands out as a particularly valuable and versatile building block. Its dense functionalization, featuring bromine atoms amenable to cross-coupling, a nucleophilic hydroxyl group, and an ester moiety for further derivatization, provides multiple handles for selective chemical modification.[4][5]

This guide provides an in-depth technical overview of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, including its synthesis, key chemical properties, and its application as a precursor for the synthesis of bioactive heterocyclic systems.

Physicochemical and Spectroscopic Properties

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a pale cream crystalline powder at room temperature.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 96232-71-2[4]
Molecular Formula C₆H₄Br₂O₃S[5]
Molecular Weight 316.89 g/mol [5]
Melting Point 125-128 °C[6]
Appearance Pale cream crystals or powder[4]
Solubility Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone.Inferred from typical properties of similar organic molecules.

Tautomerism: It is important to note that Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate can exist in tautomeric forms. The 3-hydroxythiophene can exist in equilibrium with its 3-ketotetrahydrothiophen-3-one form. The IUPAC name, (2Z)-4,5-dibromo-2-[hydroxy(methoxy)methylidene]-2,3-dihydrothiophen-3-one, reflects this tautomeric possibility.[4] For the purpose of this guide, we will primarily refer to the 3-hydroxythiophene tautomer, which is generally the more stable aromatic form.

Spectroscopic Characterization:

Detailed experimental spectroscopic data for this specific compound is not widely available in peer-reviewed literature. However, based on its structure, the following 1H and 13C NMR chemical shifts can be predicted.

1H NMR Predicted Chemical Shift (ppm) Assignment
Singlet~3.9O-CH₃
Broad Singlet~9.0-10.0OH
13C NMR Predicted Chemical Shift (ppm) Assignment
~52O-C H₃
~105-115C 4-Br
~110-120C 5-Br
~125-135C 2-CO₂Me
~150-160C 3-OH
~160-170C =O

Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

The overall proposed synthesis is a two-step process starting from commercially available reagents.

Synthesis_of_Building_Block cluster_0 Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate cluster_1 Step 2: Bromination start1 Methyl mercaptoacetate reaction1 Sodium methoxide in Methanol start1->reaction1 + start2 Methyl 2-chloroacrylate start2->reaction1 intermediate Methyl 3-hydroxythiophene-2-carboxylate intermediate2 Methyl 3-hydroxythiophene-2-carboxylate reaction1->intermediate final_product Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate reagent N-Bromosuccinimide (NBS) reaction2 Acetic Acid reagent->reaction2 intermediate2->reaction2 + reaction2->final_product

Figure 1: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from the known synthesis of this precursor.[2]

  • Prepare a 2 M solution of sodium methoxide by carefully adding sodium metal (30 mmol) to anhydrous methanol (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium methoxide solution, add methyl mercaptoacetate (18 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl 2-chloroacrylate (17.4 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture back to 0 °C and quench the reaction by the careful addition of 4 M aqueous hydrochloric acid until the solution is acidic.

  • Add water and extract the product into ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This product is often of sufficient purity for the next step.

Step 2: Bromination to Yield Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

This is a standard protocol for the bromination of activated thiophene rings.

  • Dissolve the crude Methyl 3-hydroxythiophene-2-carboxylate (10 mmol) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • In portions, add N-bromosuccinimide (NBS) (22 mmol, 2.2 equivalents) to the cooled solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactivity and Synthetic Applications

The three distinct functional groups on Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate provide a rich platform for a variety of chemical transformations.

  • Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated to form a nucleophilic oxygen, which can undergo O-alkylation or O-acylation.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other acid derivatives. It can also be reduced to the corresponding alcohol.

  • Bromo Groups: The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of carbon and heteroatom substituents.

Regioselectivity in Cross-Coupling Reactions

A key aspect of the reactivity of this building block is the potential for regioselective functionalization of the two bromine atoms. In substituted dibromothiophenes, the relative reactivity of the bromine atoms is influenced by the electronic and steric effects of the other substituents. For 2,4-dibromothiophenes, the bromine at the 2-position is generally more reactive in Suzuki cross-coupling reactions, likely due to greater electron deficiency at this position. Conversely, for 2,5-dibromothiophenes, the bromine at the 5-position often shows higher reactivity.

For Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, the electronic landscape is more complex. The electron-donating hydroxyl group at C3 and the electron-withdrawing carboxylate at C2 will influence the electron density at C4 and C5. It is plausible that the bromine at the C5 position is more sterically accessible and may be more reactive towards oxidative addition to a palladium(0) catalyst. However, the precise regioselectivity would likely depend on the specific reaction conditions (catalyst, ligand, base, and solvent) and would need to be determined experimentally. This differential reactivity allows for the sequential introduction of different functional groups at the C4 and C5 positions.

Application in the Synthesis of Thieno[3,2-d]pyridazin-4(5H)-ones

A prime example of the utility of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is in the synthesis of fused heterocyclic systems. The reaction with hydrazine derivatives leads to the formation of thieno[3,2-d]pyridazin-4(5H)-ones, a class of compounds with known biological activities, including potential applications as anticancer and cardiovascular agents.

Application_Synthesis start Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate reaction Reflux in Ethanol start->reaction + reagent Hydrazine hydrate or substituted hydrazine reagent->reaction product 2,3-Dibromothieno[3,2-d]pyridazin-4(5H)-one derivative reaction->product

Figure 2: Synthesis of thieno[3,2-d]pyridazin-4(5H)-one derivatives.

Experimental Protocol: Synthesis of 2,3-Dibromothieno[3,2-d]pyridazin-4(5H)-one

This protocol is based on general procedures for the condensation of hydrazine with 1,2-dicarbonyl precursors or their equivalents.

  • To a solution of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (5 mmol) in ethanol (25 mL), add hydrazine hydrate (6 mmol, 1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield the 2,3-Dibromothieno[3,2-d]pyridazin-4(5H)-one.

This resulting pyridazinone scaffold retains the two bromine atoms, which can be further functionalized using cross-coupling chemistry to generate a library of diverse compounds for biological screening.

Conclusion

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a highly functionalized and versatile building block with significant potential in organic synthesis. Its multiple reaction sites allow for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic molecules. The ability to engage in regioselective cross-coupling reactions and its utility in the synthesis of bioactive scaffolds like thieno[3,2-d]pyridazin-4(5H)-ones underscore its importance for researchers in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, properties, and reactivity, offering a starting point for its application in novel synthetic endeavors.

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  • Gribble, G. W. (2010). Chapter 5 - Five-Membered Ring Systems: Thiophenes and Se, Te Analogs. In Comprehensive Organic Chemistry II (Vol. 3, pp. 257-319). Elsevier.
  • Huddleston, P. R., & Barker, J. M. (1979). A convenient synthesis of methyl 3-hydroxythiophene-2-carboxylate.
  • Jordão, A. K., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(10), 651-657. [Link]

  • Kandeel, M. M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1169-1187. [Link]

  • Khan, I., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of Sulfur Chemistry, 36(3), 240-250. [Link]

  • Li, Y., et al. (2012). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. ACS Medicinal Chemistry Letters, 3(12), 1032-1036. [Link]

  • Liu, J.-J., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(12), 10245-10253. [Link]

  • Moustafa, A. H., et al. (1998). Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 1-11. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Applications of substituted 2-aminothiophenes in drug design. ARKIVOC, 2010(1), 209-247.
  • Sahu, J. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. [Link]

  • Yaseen, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds with broad functional group tolerance.[1][2] Within medicinal chemistry and materials science, substituted thiophene scaffolds are of paramount importance. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a versatile building block, featuring two distinct bromine atoms at the C4 and C5 positions, alongside hydroxyl and ester functionalities that can modulate reactivity and provide handles for further chemical transformations.[3][4]

This guide provides an in-depth analysis and detailed protocols for performing selective Suzuki-Miyaura coupling reactions on this substrate. We will explore strategies for achieving both selective mono-arylation and exhaustive double-arylation, delving into the mechanistic principles that govern the regioselectivity of these transformations. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Understanding Regioselectivity: The Key to Controlled Synthesis

The primary challenge in the functionalization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate lies in controlling which of the two bromine atoms reacts first. This regioselectivity is not arbitrary; it is governed by the electronic and steric environment of each halogen.

  • Inherent Reactivity of Thiophene Positions: In palladium-catalyzed cross-coupling reactions, the α-positions (C2 and C5) of a thiophene ring are generally more reactive than the β-positions (C3 and C4).[5] This is attributed to the easier oxidative addition of the palladium catalyst to the Cα-Br bond.

  • Electronic Influence of Substituents: The existing substituents on the thiophene ring play a crucial role in modulating the electron density and, consequently, the reactivity of the C-Br bonds.

    • Electron-Withdrawing Group (EWG): The methyl carboxylate group at the C2 position is a moderate electron-withdrawing group. It decreases the electron density of the thiophene ring, making the C-Br bonds more susceptible to oxidative addition.

    • Electron-Donating Group (EDG): The hydroxyl group at the C3 position is an electron-donating group. It increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C5) positions.

Predicting the Site of Mono-Arylation:

Considering these factors, the C5-Br bond is predicted to be the more reactive site for the initial Suzuki-Miyaura coupling. This is due to the synergistic effects of it being at an electronically favored α-position and the influence of the electron-withdrawing ester at C2. While the hydroxyl group at C3 donates electron density to the ring, the inherent higher reactivity of the α-position is expected to dominate. There is also the potential for the hydroxyl group to act as a directing group, potentially influencing the reaction outcome.[6]

Experimental Protocols

The following protocols provide a starting point for the selective Suzuki-Miyaura coupling of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific arylboronic acids.

Protocol 1: Selective Mono-Arylation at the C5-Position

This protocol is designed to favor the reaction at the more reactive C5 position by using a controlled stoichiometry of the boronic acid.

Reaction Scheme:

Caption: Selective mono-arylation at the C5 position.

Materials:

  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 2: Double-Arylation (One-Pot Procedure)

This protocol is for the synthesis of the 4,5-diarylthiophene derivative. It can be performed as a one-pot, two-step procedure.

Reaction Scheme:

Caption: One-pot double-arylation workflow.

Materials:

  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

  • First arylboronic acid (Ar¹-B(OH)₂) (1.1 equivalents)

  • Second arylboronic acid (Ar²-B(OH)₂) (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol% initially, then 1 mol% addition)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents initially, then 2.0 equivalents addition)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Follow steps 1-5 of Protocol 1 for the initial mono-arylation at the C5 position.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Under a positive flow of inert gas, add the second arylboronic acid (1.5 mmol), additional potassium carbonate (2.0 mmol), and additional Pd(PPh₃)₄ (0.01 mmol).

  • Degas the mixture again as described in step 4 of Protocol 1.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the formation of the diarylated product by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure described in steps 7-10 of Protocol 1.

Data Summary: Representative Reaction Conditions

ParameterProtocol 1: Mono-arylationProtocol 2: Double-arylation (Step 2)
Substrate Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylateMethyl 4-bromo-3-hydroxy-5-arylthiophene-2-carboxylate
Boronic Acid (eq.) 1.11.5
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (additional 1 mol%)
Base K₂CO₃ (2.0 eq)K₂CO₃ (additional 2.0 eq)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 90 °C100 °C
Time 12 h24 h

Mechanistic Rationale and Troubleshooting

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Common Issues:

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a pre-catalyst or a different ligand system (e.g., a more electron-rich and bulky phosphine ligand).[7]

    • Inefficient Transmetalation: The choice of base is critical. If K₂CO₃ is ineffective, consider stronger bases like K₃PO₄ or Cs₂CO₃.[8] Ensure the boronic acid is of good quality.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be minimized by using anhydrous solvents or by using boronic esters (e.g., pinacol esters), which are more stable.[4]

  • Poor Regioselectivity:

    • If the desired regioselectivity for mono-arylation is not achieved, consider lowering the reaction temperature to enhance the kinetic difference in reactivity between the two C-Br bonds.

    • Screening different ligands can also influence regioselectivity.[9]

  • Dehalogenation:

    • This side reaction, where the bromine is replaced by a hydrogen, can sometimes be observed. Minimizing the amount of water in the reaction mixture can help suppress this pathway.[10]

Conclusion

The protocols and insights provided in this guide offer a comprehensive framework for the successful Suzuki-Miyaura coupling of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can selectively synthesize both mono- and diarylated thiophene derivatives, unlocking a wide range of possibilities for the development of novel pharmaceuticals and advanced materials.

References

  • Blaise, E., et al. (2014). Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions. The Journal of Organic Chemistry, 79(21), 10311-10322. Available at: [Link]

  • Rasheed, S., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214. Available at: [Link]

  • Saeed, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. Available at: [Link]

  • Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(7), 896. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Handy, S. T., & Mayi, D. S. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(16), 2953-2955. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • ChemLibre Texts. (2019). Suzuki-Miyaura Coupling. Available at: [Link]

  • Itami, K., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 49(8), 1331-1334. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. Available at: [Link]

  • Rossi, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 845. Available at: [Link]

  • Douglas, C. J., & Morken, J. P. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 46(11), 2599-2610. Available at: [Link]

  • Braga, A. L., et al. (2006). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. The Journal of Organic Chemistry, 71(10), 3786-3792. Available at: [Link]

  • Handy, S. T., & Mayi, D. S. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(16), 2953-2955. Available at: [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(34), 10038-10041. Available at: [Link]

  • Hussain, Z., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3196. Available at: [Link]

  • Afonso, M., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5396. Available at: [Link]

  • Chapman, N. B., & Clarke, K. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. Journal of the Chemical Society C: Organic, 915-919. Available at: [Link]

  • Rasheed, S., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214. Available at: [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Available at: [Link]

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Application Notes and Protocols for the Selective Functionalization at the 4- and 5-Positions of Dibromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene scaffolds are foundational components in a multitude of high-value chemical entities, from blockbuster pharmaceuticals to cutting-edge organic electronics.[1][2][3] The precise control over the substitution pattern on the thiophene ring is paramount for tuning molecular properties and biological activity. This guide provides an in-depth exploration of advanced synthetic strategies for the selective functionalization of dibromothiophenes, with a specific focus on the challenging 4- and 5-positions. We will dissect the underlying principles of thiophene reactivity and detail field-proven protocols for key transformations, including regioselective cross-coupling, metal-halogen exchange, and the powerful halogen dance reaction. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage these versatile building blocks in their synthetic endeavors.

The Thiophene Core: A Privileged Scaffold in Science

The thiophene nucleus is a cornerstone in modern chemistry. In medicinal chemistry, it is recognized as a "privileged structure," appearing in numerous FDA-approved drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1][2][4] Its ability to act as a bioisostere for a phenyl ring, while introducing unique electronic and metabolic properties, makes it a valuable tool in drug design.[2] In materials science, polymers incorporating thiophene units, like polythiophenes, are at the forefront of organic electronics, finding applications in solar cells, sensors, and flexible displays due to their excellent charge transport properties.[5][6][7][8]

The key to unlocking the full potential of these molecules lies in the ability to install specific functional groups at defined positions on the thiophene ring. Dibromothiophenes serve as versatile precursors, but their successful transformation hinges on understanding and exploiting the subtle yet significant differences in the reactivity of their carbon-bromine bonds. The α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4) in many transformations, a principle that forms the basis for selective synthesis.[9][10]

Strategic Approaches to Regiocontrolled Functionalization

Achieving selectivity in the functionalization of dibromothiophenes requires a carefully chosen strategy. The three primary methodologies, each with distinct advantages, are:

  • Palladium-Catalyzed Cross-Coupling: Exploits the differential reactivity of C-Br bonds at α- and β-positions to achieve selective C-C bond formation.

  • Metal-Halogen Exchange: Utilizes organolithium reagents to selectively swap a bromine atom for a lithium, creating a potent nucleophilic site for reaction with various electrophiles.

  • The Halogen Dance Reaction: A base-catalyzed isomerization that allows for the migration of bromine atoms around the ring, providing access to thermodynamically favored and synthetically useful intermediates.[11][12]

The choice of starting material, either 2,5-dibromothiophene or 3,4-dibromothiophene, is the first critical decision point that dictates the available synthetic pathways to the desired target.

Strategy I: Precision through Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for C-C bond formation in modern organic synthesis.[13] Their success in thiophene chemistry stems from the predictable regioselectivity governed by the inherent reactivity hierarchy of the C-Br bonds: C-Br (α-position) > C-Br (β-position) . This allows for sequential, site-selective functionalization.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)L₂-Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Transmetalation\nIntermediate\n(Ar-Pd(II)L₂-Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedEl [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Invisible nodes for layout ArBr [label="Ar-Br", shape=plaintext]; ArBOH [label="Ar'-B(OH)₂", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext]; Base [label="Base", shape=plaintext, style=invis];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArBr -> OxAdd [style=dashed]; OxAdd -> Trans [label=" Transmetalation"]; ArBOH -> Trans [style=dashed]; Base -> Trans [style=dashed, arrowhead=none]; Trans -> RedEl [label=" Reductive\n Elimination"]; RedEl -> Pd0; RedEl -> Product [style=dashed]; } } Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method that couples organoboron compounds with organic halides.[13] Its high functional group tolerance and the generally non-toxic nature of its byproducts make it a preferred method.

  • Selectivity: When reacting dibromothiophenes, the first coupling reliably occurs at the more reactive α-position. For instance, 2,5-dibromo-3-hexylthiophene can be selectively functionalized at the C5 position, leaving the C2 bromine available for subsequent transformations.[14] Similarly, 2,4-dibromothiophene undergoes initial coupling at the C2 position.[9]

Protocol 1: Selective Mono-Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene[14]

This protocol details the selective arylation at the C5 position.

  • Reaction Setup: To a solution of 2,5-dibromo-3-hexylthiophene (1 mmol) in a 1,4-dioxane/water mixture (e.g., 6:1 v/v, 7 mL), add the desired arylboronic acid (1.1 mmol) and potassium phosphate (K₃PO₄) (2 mmol).

  • Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 3-5 mol%.

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight (approx. 12 hours) under the inert atmosphere.

  • Workup: After cooling to room temperature, partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 5-aryl-2-bromo-3-hexylthiophene product.

Other Cross-Coupling Reactions
  • Stille Coupling: Uses organotin reagents and is known for its tolerance of a wide range of functional groups, though the toxicity of tin compounds is a significant drawback.[15][16][17]

  • Sonogashira Coupling: A reliable method for installing alkyne moieties, it also shows high selectivity for the α-positions of dibromothiophenes.[18][19][20][21]

  • Kumada Coupling: Employs Grignard reagents and is a powerful, often highly efficient C-C bond-forming reaction, notable for being one of the first catalytic cross-coupling methods developed.[22][23]

  • Negishi Coupling: Utilizes organozinc reagents and is particularly effective for coupling complex fragments in total synthesis.[24][25][26]

Reaction Nucleophile Typical Catalyst Key Advantages Considerations
Suzuki R-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂High functional group tolerance; stable reagents.[9]Base sensitive substrates can be problematic.
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄Very mild conditions; broad scope.[16]High toxicity of organotin reagents.
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIDirect introduction of alkynes.[19]Requires a copper co-catalyst (in most cases).
Negishi R-ZnXPd(PPh₃)₄, Ni(dppe)Cl₂High reactivity; couples sp³, sp², sp carbons.[25]Reagents are moisture/air sensitive.
Kumada R-MgXNi(dppp)Cl₂, Pd(dppf)Cl₂Highly reactive nucleophiles; low-cost.[22]Limited functional group tolerance.
Table 1. Comparison of Common Cross-Coupling Reactions for Thiophene Functionalization.

Strategy II: The Halogen Dance Reaction

The Halogen Dance (HD) is a fascinating and synthetically powerful base-catalyzed halogen migration.[11] This reaction allows for the rearrangement of bromo-substituted thiophenes to their most thermodynamically stable isomer, often providing access to substitution patterns that are difficult to achieve through other means.[12]

// Nodes Start [label="{ 2,5-Dibromothiophene | S}", fillcolor="#FFFFFF"]; Deprotonation [label="{ Deprotonation (LDA) | Formation of Thienyllithium}", fillcolor="#FFFFFF"]; Intermediate1 [label="{ 2,5-Dibromo-3-lithiothiophene | S}", fillcolor="#FBBC05"]; HD [label="{ Halogen Dance | (Intramolecular Halogen-Metal Exchange)}", fillcolor="#FFFFFF"]; Intermediate2 [label="{ 2,4-Dibromo-5-lithiothiophene | S}", fillcolor="#FBBC05"]; Equilibrium [label="Thermodynamic\nEquilibrium", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Trap [label="{ Electrophilic Trap (E+) | Functionalization}", fillcolor="#FFFFFF"]; Product [label="{ Functionalized Product | S}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotonation [label="-H⁺"]; Deprotonation -> Intermediate1; Intermediate1 -> HD [label=" Isomerization"]; HD -> Intermediate2; Intermediate2 -> Equilibrium; Equilibrium -> Intermediate1; Intermediate2 -> Trap; Trap -> Product; } Caption: Mechanism of the Halogen Dance on 2,5-Dibromothiophene.

The reaction is particularly useful when starting with 2,5-dibromothiophene. Treatment with a strong, hindered base like lithium diisopropylamide (LDA) results in deprotonation followed by a "dance" of the bromine atoms, leading to the formation of a thermodynamically stable α-lithiodibromothiophene intermediate. This intermediate can then be trapped in a subsequent reaction, such as a Negishi coupling, in a one-pot procedure.[27][28]

Protocol 2: One-Pot Halogen Dance/Negishi Coupling of 2,5-Dibromothiophene[27][28]

This protocol yields a 2-arylated-3,5-dibromothiophene, a valuable building block.

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve 2,5-dibromothiophene (1.0 equiv) in anhydrous THF at -78 °C.

  • Base Addition: Slowly add a solution of freshly prepared LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour to facilitate the halogen dance.

  • Transmetalation: Add a solution of anhydrous zinc chloride (ZnCl₂) (1.2 equiv) in THF to the reaction mixture and allow it to warm to room temperature, stirring for 1 hour. This forms the organozinc reagent in situ.

  • Coupling: Add the desired aryl halide (e.g., aryl iodide, 1.0 equiv) and a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Strategic Synthesis Planning: A Decision-Making Workflow

Choosing the correct synthetic route is critical for success. The following workflow provides a general guide for selecting a method based on the desired target molecule.

Decision_Workflow

Conclusion

The selective functionalization of dibromothiophenes at the 4- and 5-positions is a challenging yet achievable goal that unlocks immense potential in drug discovery and materials science. By mastering the principles of regioselective cross-coupling, leveraging the nuances of metal-halogen exchange, and strategically employing the halogen dance reaction, researchers can construct complex, highly functionalized thiophene derivatives with precision and control. The protocols and strategies outlined in this guide serve as a robust starting point for the rational design and synthesis of next-generation thiophene-based molecules.

References

  • Title: Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications Source: Taylor & Francis Online URL: [Link]

  • Title: One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes Source: PubMed URL: [Link]

  • Title: One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: National Institutes of Health (NIH) URL: [Link]

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Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung der Hydroxylgruppe an Methyl-4,5-dibrom-3-hydroxythiophen-2-carboxylat

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Thiophen und seine Derivate sind eine tragende Säule in der medizinischen Chemie und dienen als Grundgerüst für eine Vielzahl von therapeutischen Wirkstoffen.[1] Die einzigartige elektronische Beschaffenheit und die Fähigkeit des Thiophenrings, als Bioisoster für einen Phenylring zu fungieren, machen ihn zu einem attraktiven Baustein bei der Entwicklung neuer Arzneimittel.[2] Das Molekül Methyl-4,5-dibrom-3-hydroxythiophen-2-carboxylat ist ein besonders interessantes Substrat. Die Modifikation seiner Hydroxylgruppe am C3-Atom ist eine entscheidende Strategie zur Feinabstimmung seiner physikochemischen Eigenschaften – wie Lipophilie, Löslichkeit und metabolische Stabilität – und zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR).

Die Reaktivität des 3-Hydroxythiophen-Systems wird durch ein Tautomerie-Gleichgewicht mit der Thiophen-3(2H)-on-Form bestimmt. Die Deprotonierung der Hydroxylgruppe führt zu einem Enolat, das eine hoch regioselektive O-Alkylierung und O-Acylierung ermöglicht, was präzise und vorhersagbare chemische Modifikationen erlaubt. Dieser Leitfaden beschreibt detaillierte Protokolle für die wichtigsten Derivatisierungsstrategien: Veretherung, Veresterung und Silylierung.

Strategie 1: Veretherung mittels Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und robuste Methode zur Bildung einer Etherbindung.[3][4][5] Die Reaktion verläuft über einen SN2-Mechanismus, bei dem ein Alkoholat-Ion als Nukleophil ein Alkylhalogenid angreift.[3] Dies erfordert eine vorherige Deprotonierung der Hydroxylgruppe, um das reaktive Alkoholat zu erzeugen. Diese Methode ist ideal, um eine Vielzahl von Alkyl-, Allyl- oder Benzylgruppen in das Zielmolekül einzuführen und so dessen sterische und elektronische Eigenschaften gezielt zu verändern.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur Veretherung
  • Deprotonierung (Bildung des Thiophenolats): In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird Methyl-4,5-dibrom-3-hydroxythiophen-2-carboxylat (1,0 Äquiv.) in wasserfreiem aprotischem Lösungsmittel (z. B. Tetrahydrofuran (THF) oder Dimethylformamid (DMF)) gelöst. Die Lösung wird auf 0 °C abgekühlt. Anschließend wird eine starke, nicht-nukleophile Base wie Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1,2 Äquiv.) portionsweise zugegeben. Die Mischung wird 30-60 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört, was die vollständige Bildung des Alkoholats anzeigt.

  • Alkylierung: Das entsprechende Alkylhalogenid (z. B. Methyliodid, Ethylbromid oder Benzylbromid, 1,2–1,5 Äquiv.) wird langsam bei 0 °C zur Reaktionsmischung getropft. Die Reaktion wird anschließend langsam auf Raumtemperatur erwärmt und für 4–16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung und Reinigung: Nach Abschluss der Reaktion wird die Mischung vorsichtig mit gesättigter wässriger Ammoniumchlorid (NH₄Cl)-Lösung gequencht. Die wässrige Phase wird dreimal mit Ethylacetat oder Dichlormethan (DCM) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt. Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Ether-Derivat zu isolieren.

Datentabelle: Veretherung
AlkylierungsmittelBaseLösungsmittelTemperaturZeit (h)Erwartetes Produkt
Methyliodid (CH₃I)NaHTHF0 °C bis RT4–6Methyl-4,5-dibrom-3-methoxythiophen-2-carboxylat
Ethylbromid (C₂H₅Br)NaHDMF0 °C bis RT6–12Methyl-4,5-dibrom-3-ethoxythiophen-2-carboxylat
Benzylbromid (BnBr)NaHTHF0 °C bis RT8–16Methyl-3-(benzyloxy)-4,5-dibromthiophen-2-carboxylat
Workflow-Diagramm: Williamson-Ethersynthese

Williamson_Ether_Synthesis cluster_start Startmaterial & Reagenzien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung & Analyse Start Methyl-4,5-dibrom-3- hydroxythiophen-2-carboxylat Deprotonation 1. Deprotonierung (0 °C, 30-60 min) Bildung des Thiophenolats Start->Deprotonation Lösen in Lösungsmittel Base Starke Base (z.B. NaH) in aprotischem Lösungsmittel (THF/DMF) Base->Deprotonation AlkylHalide Alkylhalogenid (R-X) Alkylation 2. S N 2-Alkylierung (0 °C → RT, 4-16 h) Zugabe von R-X AlkylHalide->Alkylation Deprotonation->Alkylation Thiophenolat-Intermediat Workup 3. Wässrige Aufarbeitung (Quenchen, Extraktion, Trocknung) Alkylation->Workup Rohprodukt Purification 4. Säulenchromatographie Workup->Purification Product Reines Ether-Derivat (R-O-Thiophen) Purification->Product Analysis Charakterisierung (NMR, MS, IR) Product->Analysis

Bildunterschrift: Workflow der Williamson-Ethersynthese.

Strategie 2: Veresterung durch Acylierung

Die Acylierung ist eine vielseitige Methode, um die Hydroxylgruppe in eine Esterfunktionalität umzuwandeln.[6] Dies wird typischerweise durch die Reaktion mit einem Acylchlorid oder einem Säureanhydrid in Gegenwart einer Base erreicht. Die Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure zu neutralisieren. Diese Derivatisierung ist besonders nützlich, um die Polarität zu verändern und pharmakologisch relevante Acylgruppen einzuführen.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur Veresterung
  • Einrichtung der Reaktion: In einem trockenen, mit Inertgas gespülten Rundkolben wird Methyl-4,5-dibrom-3-hydroxythiophen-2-carboxylat (1,0 Äquiv.) in einem wasserfreien aprotischen Lösungsmittel (z. B. DCM, THF oder Acetonitril) gelöst. Eine Base wie Triethylamin (Et₃N, 1,5–2,0 Äquiv.) oder Pyridin (als Lösungsmittel und Base) wird zugegeben. Die Mischung wird auf 0 °C abgekühlt.

  • Zugabe des Acylierungsmittels: Das Acylierungsmittel (Acylchlorid oder Säureanhydrid, 1,1–1,3 Äquiv.), gelöst in einer kleinen Menge des trockenen Lösungsmittels, wird langsam zur gekühlten Reaktionsmischung getropft. Bei der Verwendung von Säureanhydriden kann eine katalytische Menge 4-Dimethylaminopyridin (DMAP) hinzugefügt werden, um die Reaktion zu beschleunigen.

  • Reaktionsdurchführung: Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 2–12 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung und Reinigung: Nach Abschluss wird die Reaktion mit Wasser oder 1 M Salzsäure (HCl) gequencht. Die organische Phase wird abgetrennt und die wässrige Phase wird erneut mit dem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden nacheinander mit 1 M HCl, gesättigter Natriumbicarbonat (NaHCO₃)-Lösung und Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.

Datentabelle: Veresterung
AcylierungsmittelBase / KatalysatorLösungsmittelTemperaturZeit (h)Erwartetes Produkt
AcetylchloridTriethylaminDCM0 °C bis RT2–4Methyl-3-acetoxy-4,5-dibromthiophen-2-carboxylat
EssigsäureanhydridPyridin / DMAP (kat.)PyridinRT4–8Methyl-3-acetoxy-4,5-dibromthiophen-2-carboxylat
BenzoylchloridTriethylaminTHF0 °C bis RT6–12Methyl-3-(benzoyloxy)-4,5-dibromthiophen-2-carboxylat
Workflow-Diagramm: Veresterung durch Acylierung

Acylation cluster_start Startmaterial & Reagenzien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung & Analyse Start Methyl-4,5-dibrom-3- hydroxythiophen-2-carboxylat Mixing 1. Mischen & Kühlen (0 °C) Start->Mixing Base Base (z.B. Et₃N, Pyridin) Base->Mixing AcylatingAgent Acylierungsmittel (Acylchlorid oder Anhydrid) Addition 2. Langsame Zugabe des Acylierungsmittels AcylatingAgent->Addition Mixing->Addition Reaction 3. Reaktion bei RT (2-12 h) Addition->Reaction Workup 4. Wässrige Aufarbeitung (Quenchen, Extraktion, Waschen) Reaction->Workup Rohprodukt Purification 5. Reinigung (Säulenchromatographie) Workup->Purification Product Reines Ester-Derivat (R-COO-Thiophen) Purification->Product Analysis Charakterisierung (NMR, MS, IR) Product->Analysis

Bildunterschrift: Workflow der Veresterung durch Acylierung.

Strategie 3: Silylierung als Schutzgruppenstrategie

Die Silylierung ist eine gängige Methode, um eine Hydroxylgruppe vorübergehend zu schützen.[7] Silylether sind gegenüber vielen Reaktionsbedingungen (z. B. basische Bedingungen, metallorganische Reagenzien) stabil, lassen sich aber unter milden sauren Bedingungen oder mit Fluoridionen-Quellen leicht wieder abspalten.[8] Dies macht sie zu einer idealen Schutzgruppe in mehrstufigen Synthesen.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur Silylierung
  • Einrichtung der Reaktion: In einem trockenen, mit Inertgas gespülten Rundkolben wird Methyl-4,5-dibrom-3-hydroxythiophen-2-carboxylat (1,0 Äquiv.) in einem wasserfreien aprotischen Lösungsmittel wie DMF oder DCM gelöst. Eine Base wie Imidazol (1,5–2,5 Äquiv.) wird zugegeben und die Mischung gerührt, bis sich alles gelöst hat.

  • Zugabe des Silylierungsmittels: Das Silylchlorid (z. B. Trimethylsilylchlorid (TMSCl) oder tert-Butyldimethylsilylchlorid (TBDMSCl), 1,1–1,3 Äquiv.) wird bei Raumtemperatur oder 0 °C zur Lösung gegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 1–6 Stunden gerührt und der Fortschritt mittels DC überwacht.

  • Aufarbeitung und Reinigung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Diethylether oder Hexan/Ethylacetat-Gemisch) extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Da Silylether empfindlich gegenüber saurem Kieselgel sein können, wird die Reinigung oft durch Filtration über einen kurzen Kieselgelpfropfen (neutralisiert mit Triethylamin) oder durch Destillation/Kristallisation durchgeführt.

Datentabelle: Silylierung
SilylierungsmittelBaseLösungsmittelTemperaturZeit (h)Erwartetes Produkt
Trimethylsilylchlorid (TMSCl)ImidazolDCMRT1–2Methyl-4,5-dibrom-3-(trimethylsilyloxy)thiophen-2-carboxylat
tert-Butyldimethylsilylchlorid (TBDMSCl)ImidazolDMFRT2–6Methyl-3-((tert-butyldimethylsilyl)oxy)-4,5-dibromthiophen-2-carboxylat
Workflow-Diagramm: Silylierung

Silylation cluster_start Startmaterial & Reagenzien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung & Analyse Start Methyl-4,5-dibrom-3- hydroxythiophen-2-carboxylat Mixing 1. Lösen in aprotischem Lösungsmittel (DCM/DMF) Start->Mixing Base Base (z.B. Imidazol) Base->Mixing SilylAgent Silylchlorid (R₃SiCl) Addition 2. Zugabe des Silylchlorids (RT, 1-6 h) Mixing->Addition Zugabe von R₃SiCl Workup 3. Wässrige Aufarbeitung (Extraktion, Waschen) Addition->Workup Rohprodukt Purification 4. Reinigung (Filtration/Destillation) Workup->Purification Product Reiner Silylether (R₃Si-O-Thiophen) Purification->Product Analysis Charakterisierung (NMR, MS) Product->Analysis

Bildunterschrift: Workflow der Silylierung als Schutzgruppenstrategie.

Charakterisierung der Derivate

Die erfolgreiche Derivatisierung wird durch Standard-Analysemethoden bestätigt.

  • NMR-Spektroskopie (¹H- und ¹³C-NMR): Die ¹H-NMR-Spektroskopie sollte das Verschwinden des austauschbaren Hydroxyl-Proton-Signals (oft ein breites Singulett) zeigen.[9][10] Neue Signale, die der eingeführten Alkyl-, Acyl- oder Silylgruppe entsprechen, werden im erwarteten Bereich erscheinen.[11][12][13] Beispielsweise erscheinen die Methylprotonen eines Methoxy-Ethers als Singulett bei ca. 3,8–4,0 ppm, während die Methylprotonen eines Acetoxy-Esters bei ca. 2,1–2,3 ppm zu finden sind.

  • Infrarot (IR)-Spektroskopie: Das charakteristische breite O-H-Schwingungsband des Ausgangsmaterials (ca. 3200–3500 cm⁻¹) sollte im Spektrum des Produkts fehlen.[14][15][16] Bei der Veresterung erscheint eine neue, starke Carbonyl (C=O)-Streckschwingungsbande im Bereich von 1735–1750 cm⁻¹.[17] Bei der Veretherung wird eine C-O-Streckschwingung im Bereich von 1050–1250 cm⁻¹ erwartet.[18]

  • Massenspektrometrie (MS): Das Massenspektrum des Derivats wird einen Molekülionenpeak zeigen, der der Summe der Masse des Ausgangsmaterials und der Masse der hinzugefügten Gruppe (abzüglich der Masse eines Protons) entspricht.

Schlussfolgerung

Die hier beschriebenen Protokolle zur Veretherung, Veresterung und Silylierung stellen robuste und vielseitige Methoden zur Derivatisierung der Hydroxylgruppe von Methyl-4,5-dibrom-3-hydroxythiophen-2-carboxylat dar. Diese chemischen Modifikationen sind von grundlegender Bedeutung für die Erforschung von Struktur-Wirkungs-Beziehungen und die Optimierung von Leitstrukturen in der Arzneimittelentwicklung.[2][19] Die sorgfältige Auswahl der Derivatisierungsstrategie ermöglicht es Forschern, die biologischen und physikochemischen Eigenschaften dieses vielversprechenden Thiophen-Grundgerüsts systematisch zu untersuchen und zu verbessern.

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Application Notes and Protocols: Strategic Use of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of oncology drug discovery.[1][2] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[2] The thiophene ring system has emerged as a "privileged scaffold" in this endeavor.[3][4] Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring allow it to engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[1] The inherent synthetic versatility of the thiophene core provides a platform for generating diverse chemical libraries with a wide range of pharmacological activities.[5][6]

This guide focuses on a highly functionalized and strategic starting material: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate . This molecule is an invaluable building block for the synthesis of complex heterocyclic compounds due to its multiple reaction handles.[7] The two bromine atoms at the 4- and 5-positions are ripe for selective modification via palladium-catalyzed cross-coupling reactions, while the hydroxyl and ester groups offer further opportunities for derivatization.[7][8] This allows for a modular and efficient approach to constructing sophisticated molecular architectures tailored for specific kinase targets.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in the synthesis of potent kinase inhibitors, with a focus on thieno[2,3-d]pyrimidine-based scaffolds targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).

Strategic Importance of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

The judicious choice of starting material is paramount for the efficiency and success of a synthetic campaign. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate offers several distinct advantages:

  • Orthogonal Reactivity: The dibromo substitution allows for sequential and site-selective functionalization. This is crucial for building molecular complexity in a controlled manner.

  • Versatile Functional Groups: The presence of hydroxyl and ester moieties provides additional points for modification, enabling the introduction of various pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.

  • Foundation for Fused Ring Systems: This substituted thiophene is an excellent precursor for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, which are common core structures in many FDA-approved kinase inhibitors.[9][10]

Synthetic Strategy: From Thiophene to Thieno[2,3-d]pyrimidine Kinase Inhibitors

The following section outlines a strategic, multi-step synthetic protocol to convert Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate into a versatile thieno[2,3-d]pyrimidine intermediate, which can then be further elaborated to generate a library of potential kinase inhibitors. This proposed pathway is based on established synthetic methodologies for thiophene functionalization and thienopyrimidine synthesis.[10][11][12]

Experimental Workflow Diagram

G A Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate B Step 1: Suzuki Coupling at C5 (Selective Mono-arylation) A->B C Methyl 4-bromo-3-hydroxy-5-arylthiophene-2-carboxylate B->C D Step 2: Conversion to 2-Amino-3-cyanothiophene (Gewald-like transformation) C->D E 2-Amino-5-aryl-4-hydroxythiophene-3-carbonitrile D->E F Step 3: Thieno[2,3-d]pyrimidine Ring Formation E->F G 4-Amino-6-aryl-7-hydroxythieno[2,3-d]pyrimidine F->G H Step 4: Functionalization at C4 (e.g., Buchwald-Hartwig Amination) G->H I Final Kinase Inhibitor Library H->I

Caption: Proposed synthetic workflow for kinase inhibitors.

Detailed Protocols

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds.[13] By carefully controlling the reaction conditions, it is possible to achieve selective mono-arylation at the more reactive 5-position of the dibromothiophene.

Materials:

  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-3-hydroxy-5-arylthiophene-2-carboxylate.

Quantitative Data (Representative):

ParameterValue
Starting MaterialMethyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Arylboronic Acid4-methoxyphenylboronic acid
Catalyst SystemPd(OAc)₂ / PPh₃
Yield75-85%
Purity (by HPLC)>95%
Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidine Core

Rationale: The thieno[2,3-d]pyrimidine core is a key pharmacophore in many kinase inhibitors.[9] This protocol first converts the ester to a 2-amino-3-carbonitrile thiophene, a crucial intermediate for pyrimidine ring formation. The subsequent cyclization with formamide provides the desired fused ring system.

Part A: Conversion to 2-Amino-3-cyanothiophene

Materials:

  • Methyl 4-bromo-3-hydroxy-5-arylthiophene-2-carboxylate

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve Methyl 4-bromo-3-hydroxy-5-arylthiophene-2-carboxylate (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add malononitrile (1.2 eq) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (2.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water and ethanol, and dried to yield 2-Amino-4-bromo-5-aryl-3-cyanothiophene.

Part B: Thieno[2,3-d]pyrimidine Ring Formation

Materials:

  • 2-Amino-4-bromo-5-aryl-3-cyanothiophene

  • Formamide

Procedure:

  • In a round-bottom flask, suspend 2-Amino-4-bromo-5-aryl-3-cyanothiophene (1.0 eq) in an excess of formamide.

  • Heat the mixture to 180-190 °C for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water. The resulting precipitate is collected by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to obtain 4-Amino-5-bromo-6-arylthieno[2,3-d]pyrimidine.

Protocol 3: Final Functionalization via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing side chains that can interact with the kinase active site.

Materials:

  • 4-Amino-5-bromo-6-arylthieno[2,3-d]pyrimidine

  • Desired amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add 4-Amino-5-bromo-6-arylthieno[2,3-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Targeted Kinase Signaling Pathways

The thieno[2,3-d]pyrimidine scaffold is a versatile platform for targeting several important kinase families implicated in cancer.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibitors targeting VEGFR-2 can block this process, effectively starving the tumor of essential nutrients and oxygen.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

CDK Signaling and the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are crucial for regulating the progression of the cell cycle.[14] Uncontrolled CDK activity is a hallmark of many cancers, leading to unchecked cell proliferation. Inhibitors of CDKs can induce cell cycle arrest and apoptosis.[15][16]

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6 CDK46->G1 Drives G1/S Transition Arrest Cell Cycle Arrest CDK2 CDK2 CDK2->S Promotes S Phase Entry Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion and Future Perspectives

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate represents a powerful and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for accessing the medicinally important thieno[2,3-d]pyrimidine scaffold. The ability to selectively functionalize the thiophene ring at multiple positions offers immense potential for generating diverse libraries of compounds for screening against a wide range of kinase targets. Future work should focus on exploring a broader range of cross-coupling partners and amine side chains to further probe the structure-activity relationships and develop next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

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The Versatile Scaffold: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, thiophene derivatives have garnered significant attention due to their diverse biological activities. This application note delves into the specific utility of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate , a highly functionalized and reactive intermediate, in the realm of medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a hydroxyl group, and a methyl ester, renders it a versatile precursor for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles that govern its reactivity.

Chemical Profile and Strategic Importance

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (CAS No: 96232-71-2; Molecular Formula: C₆H₄Br₂O₃S) is a crystalline solid with a molecular weight of 315.97 g/mol .[1][2] The strategic importance of this molecule lies in its dense and varied functionalization. The two bromine atoms at positions 4 and 5 serve as convenient handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity. The hydroxyl group at position 3 can be alkylated or otherwise modified, while the methyl ester at position 2 provides a site for amidation or other transformations.

This multi-faceted reactivity makes it an ideal starting material for the synthesis of fused heterocyclic systems, which are prevalent in many clinically approved drugs.

Core Application: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

A prime example of the utility of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. This scaffold is a key component in a variety of biologically active compounds, including potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The following sections will detail the synthetic strategy and provide a generalized protocol for this transformation.

Synthetic Rationale and Workflow

The conversion of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate to a thieno[3,2-d]pyrimidin-4(3H)-one core typically involves a multi-step sequence. A plausible synthetic route, based on established thiophene chemistry, would involve an initial amination or related transformation to introduce a nitrogen-containing substituent, followed by cyclization to form the pyrimidinone ring. The bromine atoms can be retained for further diversification or removed reductively, depending on the desired final product.

G A Methyl 4,5-dibromo-3- hydroxythiophene-2-carboxylate B Functional Group Transformation at C3 (e.g., Amination) A->B Reagents for amination C Introduction of N-substituent B->C Alkylation/ Acylation D Cyclization with a C1 source (e.g., Formamide) C->D Heating E Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold D->E Formation of pyrimidinone ring F Further Diversification (e.g., Cross-coupling at C4/C5) E->F Pd-catalyzed reactions G Final Bioactive Molecule F->G Final modifications

Caption: Synthetic workflow from the starting material to bioactive molecules.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of the Precursor, Methyl 3-hydroxythiophene-2-carboxylate

The starting material for the dibrominated compound is Methyl 3-hydroxythiophene-2-carboxylate.[1]

Materials:

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add methyl thioglycolate.

  • Cool the reaction mixture to 0 °C and slowly add methyl 2-chloroacrylate.

  • Allow the reaction to stir at room temperature overnight.

  • Cool the mixture to 0 °C and quench with 4 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate.

Protocol 2: Bromination to Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Bromine

  • Suitable solvent (e.g., acetic acid or a chlorinated solvent)

Procedure:

  • Dissolve Methyl 3-hydroxythiophene-2-carboxylate in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Protocol 3: Generalized Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Derivative

This protocol outlines a potential pathway for the cyclization reaction.

Materials:

  • Methyl 4,5-dibromo-3-amino-thiophene-2-carboxylate (requires a separate synthesis step to convert the hydroxyl to an amino group)

  • Formamide or other C1 source

  • High-boiling point solvent (e.g., DMF, diphenyl ether)

Procedure:

  • Combine Methyl 4,5-dibromo-3-amino-thiophene-2-carboxylate and a large excess of formamide in a reaction vessel.

  • Heat the mixture to reflux (typically 150-200 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the crude thieno[3,2-d]pyrimidin-4(3H)-one derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Physical Form
Methyl 3-hydroxythiophene-2-carboxylate5118-06-9C₆H₆O₃S158.18Solid
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate96232-71-2C₆H₄Br₂O₃S315.97Crystalline solid

Causality in Experimental Choices

  • Choice of Brominating Agent: Bromine is a readily available and effective electrophile for the bromination of the electron-rich thiophene ring. The reaction is typically performed at low temperatures to control the reactivity and prevent over-bromination or side reactions.

  • Solvent for Bromination: Acetic acid or chlorinated solvents are often used as they are relatively inert to bromine and can dissolve the starting material.

  • Cyclization Conditions: The use of a high-boiling point solvent and high temperatures in the cyclization step is necessary to overcome the activation energy for the ring-closing reaction to form the thermodynamically stable fused pyrimidinone system. Formamide serves as both a reactant (C1 source) and a solvent in some cases.

Conclusion and Future Perspectives

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its highly functionalized nature provides a platform for the synthesis of a wide range of complex heterocyclic compounds. The protocols and strategies outlined in this application note demonstrate its utility in constructing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a privileged structure in the design of kinase inhibitors. Future research will undoubtedly uncover new applications for this compound, further solidifying its importance in the drug discovery pipeline. As our understanding of disease pathways deepens, the demand for novel and diverse molecular architectures will continue to grow, and versatile intermediates like Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate will be instrumental in meeting this challenge.

References

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Thiophene-Based Scaffolds: A Comprehensive Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Thiophene in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, and among them, thiophene holds a privileged position.[1][2] This five-membered, sulfur-containing aromatic ring is not merely a molecular building block but a versatile pharmacophore that has significantly contributed to the development of numerous FDA-approved drugs.[1][2] Its prevalence is underscored by its ranking as the fourth most common heterocyclic ring in small-molecule drugs approved in the last decade.[1][2] Thiophene's utility extends across a wide spectrum of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5][6]

The strategic advantage of incorporating thiophene into drug candidates stems from its unique physicochemical properties. The sulfur atom enhances drug-receptor interactions through potential hydrogen bonding and other non-covalent interactions.[1] Furthermore, thiophene serves as a classic bioisostere for the benzene ring, a common moiety in bioactive molecules.[4][7][8][9] This bioisosteric replacement can lead to improved potency, enhanced metabolic stability, and better overall pharmacokinetic profiles by mitigating issues associated with the metabolism of phenyl rings.[8][9]

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[10] This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets. The inherent advantages of thiophene-based scaffolds—their compact size, diverse substitution patterns, and favorable drug-like properties—make them exceptionally well-suited for the construction of high-quality fragment libraries. This guide provides a comprehensive overview of the application of thiophene-based scaffolds in FBDD, from library design and synthesis to screening cascades and hit-to-lead optimization.

I. Designing and Synthesizing Thiophene-Based Fragment Libraries

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library. Thiophene offers a robust and versatile scaffold for creating libraries with broad chemical space coverage.

Causality in Library Design: Why Thiophene?
  • Structural Versatility : The thiophene ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical entities from a common core structure.[11][12] This "poised" nature of thiophene fragments facilitates rapid and efficient follow-up chemistry during hit optimization.

  • Bioisosteric Replacement : As a bioisostere of benzene, thiophene allows for exploration of structure-activity relationships (SAR) around a known pharmacophore while potentially improving physicochemical properties.[7][8][9][13]

  • Improved Physicochemical Properties : The introduction of the heteroatom can modulate properties such as solubility, lipophilicity, and metabolic stability compared to their carbocyclic analogs.[1][9]

Synthetic Strategies for Thiophene Fragment Libraries

A modular synthetic approach is often employed to generate a library of thiophene-based fragments.[14][15] This allows for the systematic variation of substituents around the core scaffold.

Protocol: Synthesis of a 2,5-Disubstituted Thiophene Fragment Library Core

This protocol outlines a general and adaptable method for the synthesis of a diverse library of 2,5-disubstituted thiophene fragments, which can be further functionalized.

Objective : To synthesize a library of thiophene fragments with diverse substituents at the 2 and 5 positions to explore chemical space in an FBDD campaign.

Materials :

  • 2,5-dibromothiophene

  • Various boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

  • Purification supplies (silica gel for column chromatography, TLC plates)

Procedure :

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromothiophene (1.0 eq) in the chosen solvent.

  • Addition of Reagents : Add the first boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • First Suzuki Coupling : Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 2-bromo-5-substituted thiophene by column chromatography.

  • Second Suzuki Coupling : Using the purified product from step 4, repeat the Suzuki coupling procedure with a second, different boronic acid to install a substituent at the 5-position.

  • Final Purification and Characterization : Purify the final 2,5-disubstituted thiophene product by column chromatography. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Library Generation : Repeat steps 2-6 with a diverse range of boronic acids to generate a library of fragments.

Self-Validation : The purity of each fragment should be ≥95% as determined by LC-MS and NMR. This is critical to avoid false positives in subsequent screening steps.

II. Biophysical Screening of Thiophene Fragment Libraries

Given the typically weak binding affinities of fragments, sensitive biophysical techniques are required for hit identification.[10][16][17] A tiered screening approach is often employed to efficiently identify and validate true binders.

Primary Screening: Identifying Initial Hits

High-throughput methods are used to screen the entire fragment library to identify potential binders.

  • Thermal Shift Assays (TSA or DSF) : A rapid and cost-effective method that measures the change in the melting temperature of a target protein upon ligand binding.[16][18]

  • Surface Plasmon Resonance (SPR) : A highly sensitive, label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[16] It can provide information on binding affinity (K D) and kinetics.[16]

  • ¹⁹F NMR Spectroscopy : For fluorinated fragment libraries, ¹⁹F NMR is a powerful primary screening tool.[14][15] Changes in the ¹⁹F chemical shift or line broadening upon addition of the target protein indicate binding.[15]

Secondary and Orthogonal Screening: Validating Hits

Hits from the primary screen should be validated using an orthogonal method to eliminate false positives.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a robust method for detecting weak interactions.[10][] Ligand-observe methods (e.g., Saturation Transfer Difference - STD, WaterLOGSY) or protein-observe methods (e.g., ¹H-¹⁵N HSQC) can confirm binding and provide structural information about the binding site.[10][18]

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K D, ΔH, and ΔS).[18]

Structural Biology: Visualizing the Interaction
  • X-ray Crystallography : Obtaining a crystal structure of the protein-fragment complex is the gold standard for FBDD.[10][16] It provides detailed atomic-level information on the binding mode, which is crucial for structure-guided hit-to-lead optimization.[16]

Workflow Diagram: Thiophene-Based FBDD Cascade

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization Lib_Design Thiophene Scaffold Selection Synthesis Modular Synthesis Lib_Design->Synthesis QC Library QC (Purity >95%) Synthesis->QC Primary_Screen Primary Screen (e.g., TSA, SPR, 19F NMR) QC->Primary_Screen Hit_Triage Hit Triage Primary_Screen->Hit_Triage Secondary_Screen Secondary/Orthogonal Screen (e.g., NMR, ITC) Hit_Triage->Secondary_Screen Structural_Bio Structural Biology (X-ray Crystallography) Secondary_Screen->Structural_Bio SBDD Structure-Based Design Structural_Bio->SBDD Chem_Opt Chemical Optimization (Growing, Linking, Merging) SBDD->Chem_Opt Lead_Candidate Lead Candidate Chem_Opt->Lead_Candidate

Caption: A typical workflow for a thiophene-based FBDD campaign.

III. Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once validated hits are identified and their binding modes are determined, the next phase is to evolve these low-affinity fragments into potent lead compounds.[16]

Key Optimization Strategies
  • Fragment Growing : This strategy involves extending the fragment to make additional interactions with the target protein, thereby increasing potency.[20][21] The poised nature of thiophene fragments is highly advantageous here.

  • Fragment Linking : If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[20][22][23] The linker design is critical and should be guided by the structural information.[22]

  • Fragment Merging : This involves combining the structural features of two or more overlapping fragments into a novel, single molecule with improved binding affinity.[20][21]

Protocol: Primary Screening of a Thiophene Fragment Library using Thermal Shift Assay (TSA)

Objective : To perform a primary screen of a thiophene-based fragment library against a target protein to identify initial hits that induce thermal stabilization.

Materials :

  • Purified target protein (at a concentration of 2-5 µM)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Thiophene fragment library (10 mM stocks in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping protocol

  • 96- or 384-well PCR plates

Procedure :

  • Preparation of Master Mix : Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

  • Dispensing Fragments : Dispense a small volume (e.g., 100 nL) of each fragment from the library stock into the wells of the assay plate. Include DMSO-only controls.

  • Dispensing Master Mix : Add the protein/dye master mix to each well to achieve the final desired protein and fragment concentrations (e.g., 2 µM protein, 200 µM fragment).

  • Sealing and Centrifugation : Seal the plate and centrifuge briefly to mix the contents and remove any air bubbles.

  • Thermal Denaturation : Place the plate in the qPCR instrument. Run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis : The melting temperature (Tₘ) is determined by fitting the sigmoidal melt curve to a Boltzmann equation. A significant positive shift in Tₘ (ΔTₘ > 2-3 standard deviations above the DMSO controls) indicates a potential hit.

Self-Validation : Hits should be re-tested in a dose-response format to confirm their activity and rule out artifacts. Confirmed hits should then proceed to an orthogonal biophysical assay for validation.

Data Presentation: Characterization of Thiophene Fragment Hits

Fragment IDStructurePrimary Screen (ΔTₘ, °C)Secondary Screen (K D, µM) [SPR]Ligand Efficiency (LE)
THI-001[Insert 2D Structure]3.51500.35
THI-002[Insert 2D Structure]2.82500.31
THI-003[Insert 2D Structure]4.1950.38

Ligand Efficiency (LE) = -ΔG / HAC, where ΔG = RTln(K D) and HAC is the heavy atom count.

Conclusion: The Enduring Potential of Thiophene Scaffolds

Thiophene-based scaffolds represent a cornerstone of modern medicinal chemistry and are particularly well-suited for the innovative approach of fragment-based drug discovery.[1][3] Their inherent versatility, favorable physicochemical properties, and proven track record in approved pharmaceuticals provide a strong foundation for the design of high-quality fragment libraries.[1][2] By leveraging a robust and integrated platform of biophysical screening techniques and structure-guided optimization, researchers can efficiently translate weakly binding thiophene fragments into potent and selective lead compounds. As drug discovery continues to tackle increasingly challenging biological targets, the strategic application of privileged scaffolds like thiophene will undoubtedly remain a key driver of success.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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  • Fragment Screening | Drug Discovery.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. RSC Publishing.
  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. [Source Not Available].
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Fragment-based Screening Methodologies. BOC Sciences.
  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed. The Royal Society of Chemistry.
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[18]annulene-scaffold. PubMed Central.

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[18]annulene-scaffold. RSC Publishing.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar.
  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. Journal of Medicinal Chemistry.
  • Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Bioisosteres for Benzene. Denmark Group.
  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applic
  • Fragment Linking Strategies for Structure-Based Drug Design. PubMed.
  • Growing fragments through fragment-linking. (A) Strategy for FBDD...
  • Strategies for fragment optimization Linking, growing and merging-see text for details.
  • Design Strategies and Synthesis of Thiophene-based Organic M
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene-Based Compounds with Potential Anti-Inflamm
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Synthesis and Biological Evaluation of Thiophene Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a versatile platform for developing novel therapeutics targeting a wide array of diseases.[1][3][4] This guide provides a comprehensive overview of the synthesis and biological evaluation of thiophene carboxamide derivatives, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery. The aromaticity and planar nature of the thiophene ring enhance binding to biological receptors, while its structure allows for diverse functionalization to improve selectivity and potency.[1]

Chapter 1: Strategic Synthesis of Thiophene Carboxamide Derivatives

The synthesis of thiophene carboxamide derivatives typically involves the coupling of a thiophene carboxylic acid with a primary or secondary amine. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on both the thiophene ring and the amide nitrogen.

General Synthetic Workflow

The most common approach involves the activation of the carboxylic acid group of a substituted thiophenecarboxylic acid, followed by nucleophilic attack by an appropriate amine. This workflow is reliable and amenable to the creation of large libraries of compounds for screening.

Synthetic Workflow ThiopheneCarboxylicAcid Thiophene Carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea ester) ThiopheneCarboxylicAcid->ActivatedEster Activation ActivatingAgent Activating Agent (e.g., EDC, HATU) ThiopheneCarboxamide Thiophene Carboxamide Derivative ActivatedEster->ThiopheneCarboxamide Amidation Amine Primary or Secondary Amine Amine->ThiopheneCarboxamide Purification Purification (e.g., Column Chromatography) ThiopheneCarboxamide->Purification

Caption: General workflow for the synthesis of thiophene carboxamide derivatives.

Protocol: Synthesis of a Model Thiophene Carboxamide Derivative

This protocol details the synthesis of a generic N-aryl thiophene-2-carboxamide, a common structural motif in bioactive compounds.

Materials:

  • 5-(4-fluorophenyl)thiophene-2-carboxylic acid

  • Appropriate aniline derivative

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.[3]

  • Activation: Add DMAP (0.3 eq) and EDC (1.3 eq) to the solution and stir at room temperature for 30 minutes.[3] The formation of an activated ester intermediate is crucial for the subsequent amidation.

  • Amidation: Add the desired aniline derivative (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize any remaining activating agents and base.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiophene carboxamide derivative.[1]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS).[1][3]

Reactant Molar Equivalent
5-(4-fluorophenyl)thiophene-2-carboxylic acid1.0
Aniline derivative1.0
EDC1.3
DMAP0.3

Table 1: Stoichiometry of reactants for the synthesis of N-aryl thiophene-2-carboxamide.

Chapter 2: Biological Evaluation of Thiophene Carboxamide Derivatives

The diverse biological activities of thiophene carboxamides necessitate a multi-faceted approach to their evaluation. The choice of assays should be guided by the therapeutic area of interest.

In Vitro Anticancer Activity Assessment

Thiophene carboxamides have shown significant potential as anticancer agents.[1][3] A primary step in their evaluation is to determine their cytotoxicity against various cancer cell lines.

Protocol: MTS Assay for Cytotoxicity Screening

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • Human cancer cell lines (e.g., Hep3B, A375, HT-29, MCF-7)[1][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiophene carboxamide derivatives dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Line Cancer Type Example IC50 (µM) for Active Compound
Hep3BHepatocellular Carcinoma5.46[3][5]
A375MelanomaVaries based on derivative[1]
HT-29Colorectal CancerVaries based on derivative[1]
MCF-7Breast CancerVaries based on derivative[1]

Table 2: Example cancer cell lines for screening thiophene carboxamide derivatives.

Target-Based Assays: Kinase Inhibition

Many thiophene carboxamides exert their biological effects by inhibiting specific protein kinases involved in disease signaling pathways.[6][7]

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->Receptor Binds DownstreamKinase Downstream Kinase (e.g., MEK, ERK) Receptor->DownstreamKinase Activates CellProliferation Cell Proliferation & Angiogenesis DownstreamKinase->CellProliferation Promotes ThiopheneCarboxamide Thiophene Carboxamide Inhibitor ThiopheneCarboxamide->Receptor Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiophene carboxamide derivative.

Protocol: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Thiophene carboxamide derivatives

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase buffer, the thiophene carboxamide derivative at various concentrations, and the VEGFR-2 kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value. An IC50 value in the nanomolar range, for instance, 191.1 nM, suggests effective VEGFR-2 inhibitory activity.[7]

Evaluation of Other Biological Activities

The versatility of the thiophene carboxamide scaffold extends to other therapeutic areas.

  • Anti-inflammatory Activity: Evaluate the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production in cell-based assays.[2][8]

  • Antimicrobial Activity: Screen against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).[4]

  • Antioxidant Activity: Assess the radical scavenging properties using assays such as the ABTS assay. Some 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity.[4]

Chapter 3: Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for lead optimization. SAR studies on thiophene carboxamides have revealed key insights. For instance, the nature and position of substituents on the thiophene ring and the N-aryl group can significantly impact potency and selectivity.[6][9][10] Shortening an alkyl chain in the tail part of certain thiophene carboxamide analogs has been shown to significantly affect their growth inhibitory activity against human cancer cell lines.[9][10]

Conclusion

The thiophene carboxamide scaffold continues to be a rich source of novel drug candidates. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this versatile class of compounds. A systematic approach, combining efficient synthesis, comprehensive biological screening, and insightful SAR analysis, will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5373. [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Hassan, A. S., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

  • AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5298-5311. [Link]

  • Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17, 23. [Link]

  • Al-Ostath, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Parallel Synthesis of Substituted Thiophene Libraries Utilizing Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their structural resemblance to a phenyl ring, coupled with a distinct electronic profile, allows them to act as effective bioisosteres, enhancing interactions with a wide array of biological targets.[3] The inherent reactivity of the thiophene ring also provides a versatile platform for chemical modification, making it an ideal starting point for the generation of diverse compound libraries in the pursuit of novel therapeutic agents. This guide provides detailed protocols and expert insights for the use of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate as a cornerstone for the parallel synthesis of richly functionalized thiophene libraries. Its strategically placed functional groups—two distinct bromine atoms for differential cross-coupling, a hydroxyl group for further derivatization or to modulate physicochemical properties, and a methyl ester for potential amide library synthesis—make it an exceptionally valuable starting material for creating molecular diversity.[4]

Physicochemical Properties of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

A thorough understanding of the starting material is paramount for successful library synthesis. The key properties of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate are summarized below:

PropertyValueReference
CAS Number 96232-71-2[3]
Molecular Formula C₆H₄Br₂O₃S[3]
Molecular Weight 316.89 g/mol [4]
Appearance Pale cream crystals or powder[5]
Melting Point 124.5-133.5 °C[5]
Storage Room temperature[4]

Strategic Considerations for Parallel Synthesis

The presence of multiple reactive sites on Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate necessitates a carefully planned synthetic strategy to achieve the desired diversity and avoid unwanted side products. Key considerations include:

  • Regioselectivity of Cross-Coupling: The two bromine atoms at the 4- and 5-positions exhibit different reactivities, which can be exploited for selective mono- or di-functionalization. Generally, the bromine at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions due to electronic effects.[1]

  • The Role of the Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with certain organometallic reagents and bases used in cross-coupling reactions. Therefore, protection of this group may be necessary depending on the chosen reaction conditions.[6]

  • Orthogonal Protecting Group Strategy: In multi-step syntheses, the use of orthogonal protecting groups for the hydroxyl and carboxyl functionalities is crucial. This allows for the selective deprotection and derivatization of one group without affecting the other.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the generation of a diverse thiophene library from Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. These protocols are designed for a parallel synthesis format, typically in 24- or 96-well plates.

Protocol 1: Hydroxyl Group Protection (Optional but Recommended)

To prevent potential side reactions, the hydroxyl group can be protected, for example, as a silyl ether.

Step-by-Step Methodology:

  • Preparation: In each well of a reaction block, add a solution of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq.) to each well.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) as a solution in DCM to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract with DCM, and pass the organic layer through a phase separator to remove water.

  • Isolation: Evaporate the solvent to yield the protected thiophene, which can often be used in the next step without further purification.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at the 5-Position

This protocol is optimized for the selective functionalization of the more reactive 5-position bromine.

Step-by-Step Methodology:

  • Reagent Preparation: To each well of a 96-well plate, add the protected Methyl 4,5-dibromo-3-(tert-butyldimethylsilyloxy)thiophene-2-carboxylate (1.0 eq.).

  • Addition of Boronic Acid: Add a diverse set of aryl or heteroaryl boronic acids (1.2 eq.) to individual wells.

  • Catalyst and Base Addition: Add a solution of Pd(PPh₃)₄ (0.05 eq.) and a 2M aqueous solution of sodium carbonate (3.0 eq.) in a 3:1 mixture of toluene and ethanol.

  • Inert Atmosphere: Purge the reaction plate with nitrogen or argon.

  • Reaction: Seal the plate and heat at 80-90 °C for 12-16 hours with shaking.

  • Work-up: After cooling to room temperature, quench with water and extract with ethyl acetate.

  • Purification: The crude products can be purified in parallel using automated flash chromatography or preparative HPLC.

Suzuki_Miyaura_Workflow Start Protected Dibromothiophene Add_Boronic_Acid Add Boronic Acid Library Start->Add_Boronic_Acid Add_Catalyst_Base Add Pd(PPh3)4 & Na2CO3 Add_Boronic_Acid->Add_Catalyst_Base Heat Heat at 80-90°C Add_Catalyst_Base->Heat Workup Aqueous Work-up Heat->Workup Purification Parallel Purification (HPLC) Workup->Purification Library 5-Aryl/Heteroaryl Thiophene Library Purification->Library

Caption: Workflow for Parallel Suzuki-Miyaura Coupling.

Protocol 3: Stille Cross-Coupling for Further Diversification

The remaining bromine at the 4-position can be functionalized using Stille coupling, which is tolerant of a wide range of functional groups.[7]

Step-by-Step Methodology:

  • Reagent Preparation: To the wells containing the purified 5-aryl/heteroaryl-4-bromo-3-hydroxythiophene derivatives (1.0 eq.), add a solution in anhydrous DMF.

  • Addition of Organostannane: Add a diverse set of organostannane reagents (1.5 eq.) to individual wells.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.) to each well.

  • Inert Atmosphere: Purge the reaction plate with an inert gas.

  • Reaction: Seal the plate and heat at 100 °C for 12-24 hours.

  • Work-up: After cooling, dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Purification: Purify the resulting di-substituted thiophenes using parallel preparative HPLC.

Stille_Coupling_Workflow Start 5-Substituted-4-bromothiophene Add_Stannane Add Organostannane Library Start->Add_Stannane Add_Catalyst Add Pd(PPh3)4 Add_Stannane->Add_Catalyst Heat Heat at 100°C Add_Catalyst->Heat Workup KF Work-up Heat->Workup Purification Parallel Purification (HPLC) Workup->Purification Library 4,5-Disubstituted Thiophene Library Purification->Library

Caption: Workflow for Parallel Stille Coupling.

High-Throughput Analysis and Purification

The success of a parallel synthesis campaign hinges on efficient and robust analytical and purification techniques.

Analysis:

  • LC-MS: A rapid LC-MS analysis of each well is essential to confirm the presence of the desired product and assess its purity.

  • ¹H NMR: For hit compounds or representative examples from the library, ¹H NMR spectroscopy should be performed to confirm the structure.

Purification:

  • Preparative HPLC: Automated preparative HPLC systems with mass-directed fractionation are the industry standard for purifying compound libraries.[8]

  • Supercritical Fluid Chromatography (SFC): For less polar compounds, SFC can be a faster and more environmentally friendly alternative to reversed-phase HPLC.[7]

Analysis_Purification_Workflow Crude_Library Crude Compound Library LCMS_Screen Rapid LC-MS Purity Check Crude_Library->LCMS_Screen Prep_HPLC Mass-Directed Preparative HPLC LCMS_Screen->Prep_HPLC Fraction_Collection Automated Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation High-Throughput Solvent Evaporation Fraction_Collection->Solvent_Evaporation Final_Library Purified Compound Library Solvent_Evaporation->Final_Library QC_Analysis Final QC (LC-MS, NMR) Final_Library->QC_Analysis

Caption: High-Throughput Purification and Analysis Workflow.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Low Conversion in Suzuki Coupling - Inactive catalyst- Inefficient base- De-boronation of the boronic acid- Use a fresh batch of catalyst- Screen alternative bases (e.g., K₃PO₄, CsF)- Use a less aqueous solvent system
Poor Regioselectivity Insufficient differentiation in the reactivity of the two bromine atoms.- Lower the reaction temperature- Use a bulkier phosphine ligand to favor reaction at the less sterically hindered 5-position.
De-bromination Presence of a reducing agent or protic source.- Ensure all reagents and solvents are anhydrous- Use a non-protic solvent system.
Difficulty in Removing Tin Byproducts Incomplete precipitation with KF.- Perform multiple KF washes- Purify by silica gel chromatography.

Conclusion

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a powerful and versatile building block for the parallel synthesis of diverse and densely functionalized thiophene libraries. By carefully considering the regioselectivity of the bromine atoms and the reactivity of the hydroxyl group, and by employing robust palladium-catalyzed cross-coupling protocols, researchers can efficiently generate large numbers of novel compounds for biological screening. The integration of high-throughput purification and analysis is critical to ensure the quality and integrity of the resulting compound libraries, ultimately accelerating the drug discovery process.

References

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  • Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546-553. [Link]

  • MySkinRecipes. (n.d.). Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. Molecular Diversity, 25(4), 2571-2604. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Naber, J. R., Fors, B. P., Wu, X., Gunn, J., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215. [Link]

  • Sigrist, R., Lhermitte, F., & Toste, F. D. (2018). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 9(1), 131-135. [Link]

  • Mishra, I., Sharma, V., Kumar, N., Krishna, G., Sethi, V. A., Mittal, R., Dhakad, P. K., & Mishra, R. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Medicinal Chemistry, 21(1). [Link]

  • Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Suzuki-Miyaura cross-couplings of secondary allylic boronic esters. The Journal of Organic Chemistry, 71(19), 7475–7478. [Link]

  • Herve, A., Rodriguez, A. L., & Fouquet, E. (2005). Stille cross-coupling of activated alkyltin reagents under "ligandless" conditions. The Journal of Organic Chemistry, 70(5), 1953–1956. [Link]

  • Metwally, H. M., Khalaf, N. A., Abdel-Latif, E., & Ismail, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2977. [Link]

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Application Notes and Protocols: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of new antibacterial agents with novel mechanisms of action.[1] The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4] Specifically, substituted thiophene-2-carboxamides have emerged as a promising class of antibacterial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative pathogens.[4][5]

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a highly functionalized and versatile starting material, poised to be a key building block in the synthesis of diverse libraries of thiophene-based antibacterial candidates. Its array of functional groups—two bromine atoms, a hydroxyl group, and a methyl ester—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its conversion into potential antibacterial agents.

Strategic Synthesis of a Novel Thiophene-2-Carboxamide Antibacterial Agent

Based on established structure-activity relationships, which indicate that 3-amino- and 4,5-diaryl-substituted thiophenes often possess enhanced antibacterial activity, we propose a synthetic pathway to a novel 3-amino-4,5-diarylthiophene-2-carboxamide.[4][6] The following workflow is a logical and experimentally feasible approach, starting from methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Overall Synthetic Workflow

The proposed synthesis involves a multi-step sequence designed to selectively modify the functional groups of the starting material to build the target antibacterial compound.

G start Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate step1 Step 1: O-Methylation start->step1 intermediate1 Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate step1->intermediate1 step2 Step 2: Suzuki Cross-Coupling intermediate1->step2 intermediate2 Methyl 3-methoxy-4,5-diarylthiophene-2-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 intermediate4 3-Methoxy-4,5-diarylthiophene-2-carboxamide step3->intermediate4 intermediate3 3-Methoxy-4,5-diarylthiophene-2-carboxylic acid step4 Step 4: Amide Coupling step5 Step 5: Conversion to Amine (Conceptual) intermediate4->step5 final_product Target Antibacterial Agent: 3-Amino-4,5-diarylthiophene-2-carboxamide step5->final_product

Caption: Proposed synthetic workflow from the starting material to the target antibacterial agent.

Part 1: Synthesis Protocols

Step 1: O-Methylation of the 3-Hydroxyl Group

Rationale: The free hydroxyl group can interfere with subsequent cross-coupling reactions. Protecting it as a methyl ether is a common and robust strategy. Methyl iodide is a frequently used reagent for the O-methylation of phenolic hydroxyl groups under basic conditions.[7]

Protocol: Synthesis of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

  • Preparation: To a solution of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl iodide (CH₃I) (1.5 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-methylated product.

Reactant MW Eq. Quantity
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate316.971.03.17 g
Potassium Carbonate (K₂CO₃)138.212.53.45 g
Methyl Iodide (CH₃I)141.941.52.13 g (0.94 mL)
Acetone (anhydrous)--50 mL

Table 1: Reagents for O-Methylation.

Step 2: Suzuki Cross-Coupling of the Dibromide

Rationale: The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems.[8] This reaction will be used to introduce aryl groups at the 4 and 5 positions of the thiophene ring, a common feature in potent antibacterial thiophenes. Palladium catalysts, such as Pd(PPh₃)₄, are effective for the coupling of aryl bromides with arylboronic acids.[8]

Protocol: Synthesis of Methyl 3-methoxy-4,5-diarylthiophene-2-carboxylate

  • Preparation: In a round-bottom flask, combine methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (2.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diarylated thiophene.

Reactant MW Eq.
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate330.991.0
Arylboronic AcidVariable2.5
Potassium Phosphate (K₃PO₄)212.273.0
Pd(PPh₃)₄1155.560.05
1,4-Dioxane/Water (4:1)--

Table 2: Reagents for Suzuki Cross-Coupling.

Step 3: Saponification of the Methyl Ester

Rationale: To prepare for the subsequent amidation, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide.

Protocol: Synthesis of 3-Methoxy-4,5-diarylthiophene-2-carboxylic acid

  • Reaction Setup: Dissolve the methyl 3-methoxy-4,5-diarylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Step 4: Amide Coupling

Rationale: The formation of the amide bond is a critical step in synthesizing the target carboxamide. Various coupling reagents can be employed for this transformation. A common and effective method involves the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base.

Protocol: Synthesis of 3-Methoxy-4,5-diaryl-N-(aryl)thiophene-2-carboxamide

  • Activation: To a stirred solution of 3-methoxy-4,5-diarylthiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) or DMF, add HATU (1.2 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Step 5: Conceptual Conversion of 3-Methoxy to 3-Amino Group

Rationale: As SAR studies suggest that 3-aminothiophene-2-carboxamides can have superior antibacterial activity compared to their 3-hydroxy (or 3-methoxy) counterparts, the final step would be the conversion of the methoxy group to an amino group.[4] This is a challenging transformation. One potential, though not trivial, route could involve a demethylation followed by a conversion of the resulting hydroxyl group to an amine, possibly via a multi-step sequence such as a Smiles rearrangement or a Buchwald-Hartwig amination of a derived triflate.[9][10] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides or triflates, forming a C-N bond.[9][11]

Note: This step is presented as a conceptual advancement for further optimization of the antibacterial lead compound, as direct and high-yielding methods for this specific transformation on a highly substituted thiophene may require significant investigation.

Part 2: Antibacterial Activity Evaluation

The synthesized thiophene derivatives should be evaluated for their antibacterial activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[12]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of CAMHB is added to wells 2-12. 200 µL of the highest concentration of the test compound (in CAMHB) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11). The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The results of the MIC testing should be summarized in a table for clear comparison.

Compound MIC (µg/mL)
S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Drug-Resistant Strain
Target Compound ValueValueValueValue
Ciprofloxacin 0.250.0150.5Value

Table 3: Illustrative MIC data for the target antibacterial agent.

Mechanism of Action Insights

Thiophene-based antibacterial agents have been reported to act through various mechanisms. Some have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[11] Another identified mechanism is the inhibition of the FtsZ protein, which is crucial for bacterial cell division. The carboxamide moiety is a key structural feature that can participate in hydrogen bonding interactions within the active sites of target enzymes.[5] Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the precise mechanism of action of newly synthesized compounds.

Conclusion

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The provided protocols offer a strategic and experimentally grounded approach to synthesizing potential thiophene-2-carboxamide antibacterials. The functional group handles on this starting material allow for extensive chemical diversification, which is crucial for optimizing antibacterial potency and developing new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 22, 2026. [Link]

  • El-Metwaly N, El-Gazzar MG, El-Gamil MM, et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Sci Rep. 2023;13(1):2939. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Published June 14, 2023. Accessed January 22, 2026. [Link]

  • Gholap AR, Toti NS, Shirazi F, et al. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. J. Chem. Pharm. Res. 2012;4(1):195-199. [Link]

  • Plummer S, Gallou F. Buchwald–Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catal. 2024;14:4099-4107. [Link]

  • Method preparing aromatic primary amine compound from phenol type compound.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nat Protoc. 2024. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Accessed January 22, 2026. [Link]

  • Novel catalysts for the conversion of phenol to anilines. Ghent University. Accessed January 22, 2026. [Link]

  • The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement. J. Chem. Soc., Perkin Trans. 1. 1981;0:2025-2031. [Link]

  • Minimal Inhibitory Concentration (MIC). protocols.io. Published October 2, 2017. Accessed January 22, 2026. [Link]

  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Nat Commun. 2019;10(1):151. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Cell Infect Microbiol. 2024;14:1412030. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Accessed January 22, 2026. [Link]

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  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. 2023;28(7):3112. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia. 2014;62(3):587-597. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Int J Pharm Bio Sci. 2014;5(4):259-266. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and aqueous conditions. Chem. Sci.. 2021;12(4):1458-1464. [Link]

  • 3-Methoxythiophene-2-carboxylic acid. MySkinRecipes. Accessed January 22, 2026. [Link]

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  • How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones? ResearchGate. Published August 30, 2021. Accessed January 22, 2026. [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Eur. J. Org. Chem.. 2002;2002(20):3533-3539. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Org. Biomol. Chem.. 2022;20(18):3825-3830. [Link]

  • Process for preparing thiophene derivatives.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Dibromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-rich dibromothiophenes. The inherent electronic properties of the thiophene ring can present unique obstacles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to enhance your reaction yields and purity.

Troubleshooting Guide: A Symptom-Based Approach

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted dibromothiophene.

Q: My Suzuki coupling with a dibromothiophene isn't working. What are the first things I should check?

A: When faced with low or no conversion, a systematic review of your reagents and reaction conditions is the critical first step.

  • Catalyst Activity: The Pd(0) species is the active catalyst, and it's highly sensitive to oxygen. The appearance of palladium black is a common indicator of catalyst decomposition.[1][2] Ensure your catalyst is fresh. For Pd(II) precatalysts like Pd(OAc)₂, ensure your phosphine ligand is not oxidized.[3]

  • Inert Atmosphere: Rigorous exclusion of oxygen is paramount.[4][5] Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.[2][6]

  • Reagent Quality: Verify the purity of your dibromothiophene, boronic acid/ester, and base. Impurities can poison the catalyst.

Q: I've confirmed my reagents are good and my setup is inert, but the reaction is still sluggish. What's next?

A: The next step is to scrutinize the core reaction parameters: the catalyst system, base, and solvent. The electron-rich nature of the thiophene ring can slow down the oxidative addition step, which is often rate-limiting.[7][8]

  • Ligand Choice: For electron-rich aryl bromides, standard ligands like PPh₃ may not be sufficient. More electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can accelerate the oxidative addition.[7][9]

  • Catalyst Loading: While higher catalyst loading can sometimes help, it's often more effective to switch to a more active catalyst system first. Consider using robust pre-catalysts like Buchwald G3 or G4 palladacycles.[2][9][10]

  • Base Strength and Solubility: The base is crucial for the transmetalation step.[2][11] If you are using a common base like K₂CO₃, its solubility might be a limiting factor. Switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can be beneficial.[4][6][12]

  • Solvent System: The solvent mixture must solubilize all components. For Suzuki reactions, mixtures of an organic solvent (like 1,4-dioxane, THF, or toluene) with water are common.[11][12][13] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[14]

Expert Tip: A simple screen of different bases and solvents can often lead to a significant improvement in conversion.

Below is a troubleshooting workflow for low conversion scenarios:

LowConversionWorkflow start Low / No Conversion reagents Verify Reagent Quality (Catalyst, Base, Solvents) start->reagents conditions Review Reaction Conditions (Inert Atmosphere, Temp, Stirring) reagents->conditions Reagents OK catalyst Optimize Catalyst System (Ligand, Pre-catalyst, Loading) conditions->catalyst Conditions OK base_solvent Screen Bases & Solvents catalyst->base_solvent No Improvement success Improved Conversion catalyst->success Improvement temp Increase Temperature base_solvent->temp No Improvement base_solvent->success Improvement temp->success Improvement fail Persistent Low Conversion temp->fail No Improvement

Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Significant Side Products

Your starting material is consumed, but the desired product yield is low due to the formation of unwanted byproducts.

Q: I'm seeing a lot of homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling (formation of a biaryl from two molecules of the boronic acid) is a common side reaction, often exacerbated by the presence of oxygen.[5]

  • Rigorous Degassing: This is the most critical factor. Oxygen can promote the homocoupling pathway. Ensure your degassing procedure is thorough.

  • Catalyst Choice: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling compared to the in-situ reduction of a Pd(II) precatalyst.[4]

  • Reaction Temperature: Lowering the reaction temperature, if possible, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q: My main byproduct is the dehalogenated thiophene. What causes this and how can I stop it?

A: Dehalogenation is the replacement of a bromine atom with a hydrogen atom and is a frequent issue, particularly with electron-rich heteroaryl halides.[15]

  • The Role of Water: While water is often necessary for the reaction, an excessive amount can be a proton source leading to dehalogenation.[14] It is crucial to find the optimal solvent-to-water ratio. A study on 4,5-dibromothiophene-2-carboxaldehyde found that minimal amounts of water were key to avoiding significant dehalogenation.[14]

  • Base Selection: Some bases or impurities within them can act as hydride sources. Using milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[4]

  • Anhydrous Conditions: While seemingly a solution, completely anhydrous conditions can sometimes shut down the reaction entirely, as water is needed to activate the boronic acid.[14] A careful balance is required.

Q: I am attempting a double Suzuki coupling on a dibromothiophene, but I'm only getting the mono-arylated product. How can I drive the reaction to completion?

A: Achieving a selective double coupling requires careful control over stoichiometry and reaction conditions.

  • Stoichiometry: For a double coupling, ensure you are using a sufficient excess of the boronic acid (e.g., 2.2-2.5 equivalents).[12][16]

  • Steric Hindrance: The introduction of the first aryl group can sterically hinder the second coupling, slowing it down.[17] Using a more active catalyst system (e.g., with a Buchwald ligand) for the second coupling might be necessary.

  • Regioselectivity: In asymmetrically substituted dibromothiophenes, one position is often more reactive than the other. For instance, in 2,5-dibromo-3-alkylthiophenes, the coupling preferentially occurs at the C5 position.[16] The more electrophilic carbon is generally favored for oxidative addition.[18]

Below is a decision tree for managing common side products:

SideProductWorkflow

Caption: Decision tree for troubleshooting side products.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling with electron-rich dibromothiophenes?

There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, for challenging couplings involving electron-rich systems, catalysts that promote the oxidative addition step are preferred. While Pd(PPh₃)₄ is a classic choice and can be effective[12][16], modern catalyst systems often provide better results. Consider starting with a robust precatalyst like an XPhos or SPhos palladacycle (e.g., XPhos Pd G3/G4), which are known to be effective for electron-rich aryl halides.[10]

Q2: What is the optimal base and solvent combination?

A common and effective starting point is K₃PO₄ as the base in a 1,4-dioxane/water solvent system.[12][16] The ratio of dioxane to water is a critical parameter to optimize; a higher ratio of the organic solvent can help suppress dehalogenation.[14] Other bases like Cs₂CO₃ can also be very effective.[6]

ParameterRecommended Starting Conditions & Optimization Strategy
Catalyst Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G3 (1-2 mol%). If sluggish, switch to a more electron-rich, bulky ligand.
Base K₃PO₄ (2-3 equiv.). If solubility or reactivity is an issue, try Cs₂CO₃.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O. Start with a 4:1 to 6:1 organic:water ratio.[14] Adjust to minimize dehalogenation.
Temperature Start at 80-90 °C. Can be increased to 100-110 °C if conversion is low, but monitor for side product formation.[6][12]
Boronic Acid Use 1.1-1.2 eq. for mono-coupling, >2.2 eq. for double coupling. Consider converting to a more stable boronate ester (e.g., pinacol) if protodeboronation is an issue.

Q3: Can I run the reaction under anhydrous conditions to prevent dehalogenation?

While intuitive, completely anhydrous conditions often fail because water is required for the transmetalation step of the catalytic cycle.[11][14] The key is not the complete absence of water, but rather the optimization of its quantity to facilitate the desired reaction while minimizing protonolysis pathways.[14]

Q4: How does the position of the bromine atoms on the thiophene ring affect the reaction?

The electronic environment of the C-Br bond significantly influences the rate of oxidative addition. Bromine atoms at the α-positions (C2 and C5) are generally more reactive than those at the β-positions (C3 and C4) due to the electronics of the thiophene ring. For polyhalogenated substrates, the most electron-deficient C-Br bond will typically react first.[18]

Experimental Protocol: General Procedure for Optimization

This protocol provides a starting point for the Suzuki coupling of a generic dibromothiophene.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add the dibromothiophene (1.0 mmol), the arylboronic acid (for mono-coupling: 1.1 mmol; for double-coupling: 2.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v).

    • Add the solvent mixture (e.g., 6 mL) to the flask via syringe.

  • Reaction Execution:

    • Ensure the flask is sealed and under a positive pressure of Argon.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(12), 3196. [Link]

  • Li, G., et al. (2021). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Handy, S. T., & Wilson, T. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 51(26), 3453-3455. [Link]

  • Hussain, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Braga, A. A. C., et al. (2005). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Journal of the American Chemical Society, 127(45), 15981-15995. [Link]

  • Sigman, M. S., & Norrby, P.-O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8564-8571. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Handy, S. T., & Zhang, Y. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 52(49), 6585-6587. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Scott, J. S., & Jones, C. D. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(43), 8249-8262. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 84(12), 7856-7871. [Link]

  • Tomanová, P., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Al-Amin, M., & Mal, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

Sources

Navigating the Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this specific synthetic transformation. As Senior Application Scientists, we understand that even well-established protocols can present challenges. This resource is built on a foundation of chemical principles and practical laboratory experience to help you navigate potential pitfalls and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to help you quickly identify and resolve specific issues you may encounter during the synthesis and purification of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Issue 1: Low or No Yield of the Desired Dibrominated Product

Question: I performed the bromination of methyl 3-hydroxythiophene-2-carboxylate, but my yield of the desired 4,5-dibromo product is significantly lower than expected, or I've isolated mostly starting material. What are the likely causes and how can I improve the outcome?

Answer:

A low yield in this electrophilic aromatic substitution reaction can stem from several factors, ranging from the quality of your reagents to the specifics of your reaction setup. Let's break down the potential culprits and the corrective actions you can take.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inactive Brominating Agent Brominating agents like N-bromosuccinimide (NBS) or liquid bromine can degrade over time, especially with exposure to moisture and light. This leads to a lower concentration of the active electrophilic bromine species required for the reaction.Always use a fresh, unopened bottle of the brominating agent if possible. If you suspect your NBS is old, it can be recrystallized from water. For liquid bromine, ensure it is stored in a dark, tightly sealed container.
Insufficient Reaction Time or Temperature Electrophilic aromatic substitution on the thiophene ring, while generally facile, still requires sufficient activation energy. The electron-withdrawing nature of the carboxylate group can deactivate the ring, necessitating appropriate conditions to drive the reaction to completion.Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe unreacted starting material, consider extending the reaction time. A modest increase in temperature might also be beneficial, but proceed with caution to avoid byproduct formation.
Inappropriate Solvent The choice of solvent can significantly influence the reactivity of the brominating agent and the solubility of the reactants.Acetic acid is a commonly used solvent for brominations with elemental bromine. For reactions involving NBS, solvents such as chloroform, carbon tetrachloride, or acetonitrile are often employed. Ensure your solvent is anhydrous, as water can react with the brominating agent.
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Question: My TLC analysis of the crude reaction mixture shows multiple spots, including what I believe are mono-brominated and potentially over-brominated species. How can I control the regioselectivity and avoid these byproducts?

Answer:

The formation of a product mixture is a classic challenge in the halogenation of activated aromatic rings. The hydroxy and ester groups on the thiophene ring direct the electrophilic substitution, but controlling the extent of bromination is key.

Common Byproducts and Their Formation:

  • Mono-brominated Byproducts: The primary byproduct is often the mono-brominated species, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate or Methyl 5-bromo-3-hydroxythiophene-2-carboxylate. The electron-donating hydroxyl group strongly activates the ring, making the initial bromination rapid.

  • Over-bromination (Tribromo-species): While less common due to the deactivating effect of the first two bromine atoms, it's possible to introduce a third bromine atom under harsh conditions, leading to a tribrominated thiophene derivative.

  • Decarboxylated Byproducts: A significant side reaction to be aware of is brominative decarboxylation. The thiophene ring, especially when substituted with multiple electron-withdrawing bromine atoms, can become susceptible to the loss of the carboxylate group, leading to the formation of 2,3,5-tribromothiophene.[1]

Strategies for Controlling Byproduct Formation:

Strategy Scientific Rationale Experimental Protocol
Stoichiometric Control of Brominating Agent Using a precise amount of the brominating agent is the most critical factor in preventing over-bromination. An excess of bromine will inevitably lead to the formation of undesired poly-brominated products.Carefully calculate and weigh the brominating agent. For the synthesis of the dibromo- product, use approximately 2.0 to 2.2 equivalents of bromine or NBS relative to your starting material.
Controlled Addition of Brominating Agent Adding the brominating agent all at once can create localized high concentrations, promoting multiple substitutions on a single molecule before all the starting material has reacted once.Add the brominating agent dropwise as a solution in a suitable solvent over an extended period. This maintains a low, steady concentration of the electrophile in the reaction mixture.
Temperature Control Lowering the reaction temperature decreases the rate of all reactions, but it often has a more pronounced effect on the rates of subsequent brominations, thus enhancing selectivity for the desired dibrominated product.Run the reaction at a reduced temperature, for example, by using an ice bath (0 °C). This is a common strategy to improve regioselectivity in electrophilic aromatic substitutions.[2]

Visualizing the Reaction Pathway and Byproduct Formation:

Byproduct_Formation SM Methyl 3-hydroxy- thiophene-2-carboxylate MonoBr Mono-brominated Intermediates SM->MonoBr + Br+ DiBr Methyl 4,5-dibromo-3-hydroxy- thiophene-2-carboxylate (Desired Product) MonoBr->DiBr + Br+ TriBr Over-brominated Byproduct DiBr->TriBr + Br+ (excess) Decarbox Decarboxylated Byproduct DiBr->Decarbox Harsh Conditions (e.g., high temp)

Caption: Potential reaction pathways in the bromination of methyl 3-hydroxythiophene-2-carboxylate.

Issue 3: Difficulty in Purifying the Final Product

Question: I'm having trouble isolating a pure sample of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate from the crude reaction mixture. What are the best purification techniques?

Answer:

Effective purification is crucial for obtaining a high-quality final product. The choice of method will depend on the nature of the impurities present.

Recommended Purification Strategies:

  • Aqueous Workup:

    • Sodium Bicarbonate/Carbonate Wash: To remove any acidic byproducts, such as hydrobromic acid (HBr) formed during the reaction, wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. Be cautious of gas evolution (CO2).

    • Sodium Thiosulfate Wash: To quench any unreacted bromine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. The characteristic orange/brown color of bromine will disappear.

  • Recrystallization:

    • This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. You are looking for a solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solvent Screening: Experiment with a range of solvents of varying polarities, such as ethanol, methanol, ethyl acetate, hexane, or mixtures of these.

  • Silica Gel Chromatography:

    • If recrystallization fails to provide a pure product, column chromatography is a powerful alternative.

    • Solvent System (Eluent): The choice of eluent is key to achieving good separation. A typical starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis.

    • TLC Analysis: Before running a column, analyze your crude mixture by TLC using different hexane/ethyl acetate ratios to find a system that provides good separation between your desired product and the impurities.

Workflow for Purification:

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (NaHCO3, Na2S2O3) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Chromatography Silica Gel Chromatography Recrystallization->Chromatography If impure Pure Pure Product Recrystallization->Pure If pure Chromatography->Pure

Caption: A general workflow for the purification of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group in this reaction?

The hydroxyl group at the 3-position is a strong activating group due to its ability to donate electron density to the thiophene ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles like bromine. It primarily directs bromination to the ortho and para positions (in this case, the 2, 4, and 5 positions). Since the 2-position is already substituted, bromination occurs at the available 4 and 5 positions.

Q2: Can I use a different brominating agent, such as bromine in acetic acid?

Yes, elemental bromine in a solvent like acetic acid is a classic and effective method for the bromination of thiophenes. However, liquid bromine is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood. N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle. The reactivity and selectivity can differ slightly between these reagents, so the choice may depend on your specific experimental setup and safety considerations.

Q3: My final product is a pale cream-colored solid. Is this expected?

Yes, the product, Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, is typically described as a pale cream or off-white solid.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques should be used to confirm the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure and the positions of the bromine atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can provide fragmentation patterns that support the proposed structure. The presence of two bromine atoms will give a characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the hydroxyl (-OH), ester (C=O), and the thiophene ring.

Q5: What are the main safety precautions I should take during this synthesis?

  • Brominating Agents: Both liquid bromine and NBS are corrosive and toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

  • Acidic Byproducts: The reaction generates HBr as a byproduct, which is a corrosive acid. Neutralize it carefully during the workup.

References

  • Giumanini, A. G., & Lercker, G. (1976). The bromination-decarboxylation of thiophene-2-carboxylic acid. Gazzetta Chimica Italiana, 106(11-12), 1077-1085.
  • PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Journal of the Chemical Society, Perkin Transactions 1, 2711-2714.
  • MySkinRecipes. (n.d.). Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • Wu, J., et al. (2014).
  • Chernyshev, V. M., & Philp, D. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12562-12626.
  • ResearchGate. (n.d.). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Tetrahedron, 56(17), 280-286.
  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Halogenated Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated thiophene intermediates. As critical building blocks in materials science and pharmaceutical development, the purity of these compounds is paramount for achieving reliable and reproducible results.[1][2] Halogenated thiophenes often present unique purification challenges, including the separation of closely related isomers, potential instability, and the removal of persistent impurities from their synthesis.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Purification Strategy Workflow

The first step in any purification is to assess the crude product and devise a logical strategy. A generalized workflow can help guide your initial choices.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Wash & Extract) Crude->Workup Crude_Product Crude Product (Post-Workup) Workup->Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Is_Liquid Is the product a liquid? Is_Solid->Is_Liquid No Crystallize Crystallization / Recrystallization Is_Solid->Crystallize Yes Distill Distillation (Fractional / Vacuum) Is_Liquid->Distill Yes Chromatography Column Chromatography Is_Liquid->Chromatography No / Impure Purity_Check1 Check Purity (TLC, GC, NMR) Crystallize->Purity_Check1 Purity_Check2 Check Purity (TLC, GC, NMR) Distill->Purity_Check2 Purity_Check1->Chromatography Impure Final_Product Pure Product Purity_Check1->Final_Product Pure Purity_Check2->Chromatography Impure Purity_Check2->Final_Product Pure Chromatography->Final_Product

Caption: A general decision workflow for purifying halogenated thiophenes.

Section 1: Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid halogenated thiophenes, capable of yielding material of very high purity. Success hinges on the careful selection of a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in the solvent mixture, causing the compound to separate as a liquid phase instead of a solid crystal lattice.

  • Causality: This is common when using a solvent system that is too nonpolar or when cooling the solution too rapidly. The compound molecules crash out of solution before they can orient themselves into an ordered crystal structure.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a more polar co-solvent (a "good" solvent in which your compound is more soluble) to the hot solution until it becomes clear again. This slightly increases the overall solubility and prevents premature crashing out.[3]

    • Slow down the cooling process. Allow the flask to cool slowly on the benchtop, then transfer it to a Dewar filled with warm water, and finally allow it to cool to room temperature. Do not place it directly into an ice bath.

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.

    • Add a seed crystal from a previous successful crystallization, if available.

Q2: How do I choose the best solvent or solvent system for my specific halogenated thiophene?

A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A common approach is to use a binary solvent system.[4]

  • Methodology (Solvent Screening):

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. A good "poor" solvent will not dissolve the compound. A good "good" solvent will dissolve it completely.

    • Take the tubes with the "poor" solvents and heat them. If the compound dissolves when hot, you have found a potential single-solvent system.

    • If no single solvent works, take a tube where the compound is dissolved in a "good" solvent (e.g., dichloromethane, THF). Add a "poor" solvent (e.g., hexanes, methanol) dropwise at room temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again. This is your binary system. Heat the solution and allow it to cool slowly.[3][5]

Solvent Class (Polarity)Common "Good" SolventsCommon "Poor" SolventsPotential Pairs for Halogenated Thiophenes
Nonpolar Toluene, Dichloromethane (DCM)Hexanes, Heptane, PentaneDCM/Hexane, Toluene/Heptane
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, THFHexanes, CyclohexaneEtOAc/Hexane, Acetone/Hexane
Polar Protic Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Water, HexanesEtOH/Water, IPA/Water, MeOH/DCM

Q3: My recovery is very low after recrystallization. How can I improve the yield?

A3: Low recovery is typically caused by using too much solvent, premature crystallization, or the compound having significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Use a minimal amount of hot solvent. Add just enough hot solvent to fully dissolve the compound. Adding excess solvent will keep more of your product dissolved when cooled, reducing the yield.

    • Cool the solution thoroughly. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.

    • Reduce the polarity of the solvent system. If using a binary mixture, a slight increase in the proportion of the "poor" solvent can decrease the final solubility and improve recovery. Be cautious not to add too much, as this can cause the product to crash out impurely.

    • Recover a second crop. After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again. This may yield a second, slightly less pure crop of crystals.

Section 2: Distillation

For liquid halogenated thiophenes, distillation is a primary purification method. Due to the frequent presence of isomers with close boiling points, fractional distillation under vacuum is often required.

Frequently Asked Questions (FAQs)

Q1: I can't separate 2-bromothiophene and 3-bromothiophene. Their boiling points are too close. What should I do?

A1: This is a classic problem. Simple distillation is ineffective for separating liquids with boiling points that are close together.

  • Causality: The boiling points of 2-bromothiophene (~150 °C) and 3-bromothiophene (~160 °C) are too similar for efficient separation with a standard apparatus.[6] Effective separation requires a distillation column with a high number of theoretical plates.

  • Solution: Vacuum Fractional Distillation.

    • Use a Vigreux or packed column: A fractionating column (e.g., a Vigreux column or one packed with Raschig rings or metal sponge) provides a large surface area for repeated vaporization-condensation cycles, which is necessary to enrich the vapor with the more volatile component (2-bromothiophene).

    • Apply vacuum: Distilling under reduced pressure lowers the boiling points of the compounds, which is crucial for preventing thermal decomposition, a known issue with some sensitive heterocyclic compounds.[7]

    • Maintain a slow, steady distillation rate: A slow takeoff rate (e.g., 1-2 drops per second) allows for proper equilibrium to be established in the column, leading to better separation.

    • Insulate the column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient fractionation.

Q2: My compound is turning dark or decomposing in the distillation pot. How can I prevent this?

A2: Thermal decomposition is a significant risk, especially for more complex or poly-halogenated thiophenes.

  • Causality: Prolonged exposure to high temperatures can cause degradation. Traces of acid or base from the workup can also catalyze decomposition at elevated temperatures.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: This is the most effective solution as it significantly lowers the required temperature.[7]

    • Ensure a Neutral pH: Before distilling, wash the crude product with a dilute sodium bicarbonate solution, followed by water or brine, to remove any acidic impurities. Dry thoroughly with an agent like MgSO₄ or Na₂SO₄.

    • Add a Boiling Chip or Stir Bar: This ensures smooth boiling and prevents bumping, which can lead to superheating and localized decomposition.

    • Minimize Distillation Time: Do not heat the pot for longer than necessary. Once the desired product has been collected, stop the distillation.

Section 3: Column Chromatography

Flash column chromatography is an indispensable tool for purifying halogenated thiophenes, especially for separating isomers or removing impurities with similar polarities.

Frequently Asked Questions (FAQs)

Q1: My halogenated thiophene isomers are co-eluting or have very poor separation on a silica gel column. How can I improve the resolution?

A1: Improving resolution requires optimizing the stationary phase, mobile phase, and column parameters.

  • Causality: Isomers often have very similar polarities, leading to similar affinities for the silica gel and thus similar retention factors (Rf). Effective separation requires exploiting the subtle differences in their polarity.

  • Troubleshooting Steps:

    • Use a Less Polar Solvent System: Start with a very nonpolar eluent, such as pure hexanes or pentane, and slowly increase the polarity by adding small increments of a slightly more polar solvent like toluene, dichloromethane, or ethyl acetate.[8] The goal is to achieve an Rf value of ~0.2-0.3 for the target compound on a TLC plate, which often provides the best separation in a column.

    • Increase the Column Length/Mass of Silica: A longer and narrower column, or simply using more silica gel for the same amount of crude material (a higher loading ratio, e.g., 100:1 silica:crude instead of 50:1), increases the number of theoretical plates and provides more opportunities for separation.

    • Use Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and can improve resolution, though it will require higher pressure to maintain a good flow rate.[9]

    • Consider a Different Stationary Phase: While less common, alumina (neutral or basic) can sometimes provide a different selectivity compared to the slightly acidic silica gel and may resolve difficult separations.[10]

Chromatography_Troubleshooting Start Poor Separation (Co-elution) Check_TLC Analyze TLC: Is Rf > 0.4? Start->Check_TLC Decrease_Polarity Decrease Solvent Polarity (e.g., less EtOAc in Hexane) Check_TLC->Decrease_Polarity Yes Check_Loading Is column overloaded? (Ratio < 50:1) Check_TLC->Check_Loading No Decrease_Polarity->Check_Loading Increase_Silica Increase Silica:Compound Ratio (e.g., 100:1) Check_Loading->Increase_Silica Yes Check_Flow Is flow rate too fast? Check_Loading->Check_Flow No Increase_Silica->Check_Flow Decrease_Flow Reduce Flow Rate Check_Flow->Decrease_Flow Yes Success Improved Separation Check_Flow->Success No Decrease_Flow->Success

Caption: Troubleshooting flowchart for poor separation in column chromatography.

Q2: Is my halogenated thiophene stable on silica gel? I'm seeing new spots on TLC after the column.

A2: While many halogenated thiophenes are stable, some can be sensitive to the acidic nature of standard silica gel.[11]

  • Causality: The silica surface is covered with acidic silanol (Si-OH) groups. These can catalyze decomposition, rearrangement, or dehalogenation of sensitive substrates.

  • Solutions:

    • Neutralize the Silica: You can run the column using a solvent system containing a small amount of a neutralising base, such as 0.1-1% triethylamine (Et₃N), to deactivate the acidic sites.[8]

    • Use Neutralized Silica Gel: Pre-treated, neutralized silica gel is commercially available. Alternatively, you can prepare it by making a slurry of silica in a solvent containing triethylamine, removing the solvent under vacuum, and drying the silica before use.

    • Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) minimizes contact time and reduces the risk of decomposition.

Q3: How can I remove residual palladium catalyst from my Stille or Suzuki coupling reaction?

A3: Palladium residues are a common and critical impurity to remove, as they can interfere with subsequent reactions and applications.

  • Causality: Palladium catalysts, particularly Pd(0) species, can be finely dispersed and may adhere to the product or remain in solution, often appearing as a black or gray solid.

  • Solutions:

    • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a plug of Celite®. This will remove the bulk of the precipitated palladium on the solid support.

    • Aqueous Washes: Certain aqueous washes can help. A wash with an aqueous solution of potassium fluoride (KF) can precipitate some palladium species. A wash with a solution containing a thiol (e.g., thiourea) can also complex with the palladium, but removing the complex can be difficult.

    • Specialized Scavengers: For very low levels, consider using commercially available silica-based metal scavengers (e.g., with bound thiol or amine groups). Stirring the crude product solution with the scavenger resin for a few hours followed by filtration can be highly effective.

    • Chromatography: Often, the final traces of palladium can be removed during silica gel chromatography, as the polar catalyst residues tend to stick strongly to the baseline.

Section 4: Purity Assessment

Confirming the purity of your final product is a critical final step. No single technique is sufficient; a combination provides the most confidence.

TechniqueWhat It Tells YouCommon Use Case for Halogenated Thiophenes
Thin-Layer Chromatography (TLC) Quick assessment of reaction completion and fraction purity.Monitoring column chromatography fractions; quick check for baseline impurities.
Gas Chromatography (GC/GC-MS) Excellent for purity of volatile compounds and isomer ratios.Quantifying the ratio of 2-bromo vs. 3-bromothiophene; detecting volatile impurities.[12]
High-Performance Liquid Chromatography (HPLC) High-resolution separation for purity analysis of less volatile compounds.Purity determination of solid or high-boiling intermediates; quality control.[13][14]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Confirms structure and detects proton-bearing impurities.Structural verification; detecting residual solvents or starting materials.[15]

References

  • Crystal Growth & Design. (2023). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. ACS Publications. [Link]

  • Chemical Engineering Transactions. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. [Link]

  • Crystal Growth & Design. (2021). Halogen Bonding in Halothiophene Building Blocks. ACS Publications. [Link]

  • Chemical Engineering Transactions. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. [Link]

  • Chemical Engineering Transactions. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. [Link]

  • Gendron, F. P., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • NIH. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. (2025). Clean and Efficient Iodination of Thiophene Derivatives. [Link]

  • Journal of Modern Chemistry & Chemical Technology. (2016). Removal of Thiophene from Model Fuel Using Titanium Catalyst. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (2025). Removal of Thiophene and Its Derivatives from Model Gasoline Using Polymer-Supported Metal Chlorides Ionic Liquid Moieties. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • The Pharma Journal. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Energy & Fuels. (2024). Enhancing Desulfurization Performance of Cu-Based Sorbents for Thiophene Removal via AlOOH-Assisted Synthesis. ACS Publications. [Link]

  • NIH. (2025). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. [Link]

  • Sorbent Technologies, Inc. (2023). Optimizing Flash Chromatography Separations. [Link]

  • NIH. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Google Patents. (n.d.).
  • Springer. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • Chemistry – A European Journal. (n.d.). Increasing the Stability of Flavin‐Dependent Halogenases by Disulfide Engineering. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. (n.d.).
  • Analyst. (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Royal Society of Chemistry. [Link]

  • ResearchGate. (2024). Halogenation Strategy of Thiophene Derived Solvent Additives Enables Optimized Morphology for Organic Solar Cells with 19.17% Efficiency. [Link]

  • Energy & Environmental Science. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Royal Society of Chemistry. [Link]

  • Patsnap. (2020). Preparation method of 2-bromothiophene. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[ b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • NIH. (n.d.). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. [Link]

Sources

Technical Support Center: Preventing Degradation of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (CAS 96232-71-2) is a highly functionalized and versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of reactive sites: two bromine atoms amenable to cross-coupling, an acidic hydroxyl group, and a modifiable ester.[1] However, this very reactivity presents significant stability challenges during synthetic manipulations. This guide provides field-proven insights, troubleshooting protocols, and preventative strategies to help researchers minimize degradation and maximize yields in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features that make this molecule prone to degradation?

A1: The molecule's instability arises from the interplay of its three key functional groups. Understanding these sensitivities is the first step toward preventing degradation.

  • 3-Hydroxy Group: This is not a simple alcohol. It is part of an enol system, existing in a tautomeric equilibrium with its keto form, thiophen-3(2H)-one.[2] This makes the proton highly acidic and susceptible to deprotonation by even moderate bases, forming a reactive enolate.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, particularly in the presence of water.[3]

  • Brominated Thiophene Ring: The electron-rich thiophene ring, coupled with two bromine atoms, is primed for cross-coupling reactions but can also be susceptible to oxidative degradation or side reactions under harsh thermal conditions.[4][5][6]

cluster_molecule Key Reactive Sites cluster_risks Associated Degradation Risks mol Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate OH 3-Hydroxy Group (Acidic Enol) Deprotonation Base-Induced Deprotonation & Side Reactions OH->Deprotonation High pKa sensitivity Ester 2-Carboxylate Ester (Hydrolysis-Prone) Hydrolysis Acid/Base Hydrolysis Ester->Hydrolysis Nucleophilic attack Br 4,5-Dibromo Sites (Cross-Coupling) Thermal Thermal/Oxidative Degradation Br->Thermal High temperature reactions start Low Yield in Cross-Coupling check_base What base was used? start->check_base strong_base Strong Base (e.g., NaOH, NaOtBu) Likely Cause: Ester hydrolysis and/or -OH side reactions. check_base->strong_base Strong mild_base Mild Base (e.g., K2CO3, Cs2CO3) Proceed to next check. check_base->mild_base Mild solution_base SOLUTION: Switch to a milder base. (See Table 1) strong_base->solution_base check_temp What was the reaction temperature? mild_base->check_temp high_temp High Temp (>110°C) Possible Cause: Thermal decomposition. check_temp->high_temp High low_temp Moderate Temp (<110°C) Proceed to next check. check_temp->low_temp Moderate solution_temp SOLUTION: Lower the temperature. Consider a more active catalyst to compensate. high_temp->solution_temp check_protect Is the 3-OH group protected? low_temp->check_protect unprotected Unprotected -OH Possible Cause: -OH group interfering with catalysis or forming byproducts. check_protect->unprotected No solution_protect SOLUTION: Protect the hydroxyl group prior to coupling. (See Protocol 1) unprotected->solution_protect

Sources

Technical Support Center: Cross-Coupling Reactions with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions involving thiophene substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful C-C and C-N bond-forming reactions. Thiophenes are privileged scaffolds in pharmaceuticals and organic materials, but their unique electronic and coordinating properties can present challenges in widely-used transformations like Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings. This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles and field-proven solutions.

Section 1: Catalyst & Reaction Integrity Issues

Question 1: My cross-coupling reaction with a thiophene substrate is sluggish or stalls completely. What is the likely cause and how can I fix it?

Answer: The most probable culprit is catalyst poisoning by the sulfur atom in the thiophene ring. Sulfur-containing heterocycles are notorious for their ability to coordinate strongly, and often irreversibly, to the active sites of palladium catalysts.[1][2] This strong binding, or chemisorption, effectively removes the catalyst from the catalytic cycle, leading to a dramatic decrease in or complete cessation of catalytic activity.[1][3]

Diagnostic Workflow:

  • Sulfur-Free Analogue Test: A simple and effective diagnostic is to run the reaction with a sulfur-free analogue of your substrate under identical conditions. For instance, if you are using 2-bromothiophene, attempt the coupling with bromobenzene. If this reaction proceeds smoothly, it strongly implicates the thiophene's sulfur atom as the source of poisoning.

  • Catalyst Analysis (Advanced): For process development or in-depth mechanistic studies, advanced techniques can confirm sulfur poisoning:

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can directly detect sulfur on the surface of the recovered catalyst.[1]

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This bulk analysis method can quantify the total sulfur content in the catalyst, confirming its uptake from the reaction mixture.[1]

Core Solutions to Mitigate Catalyst Poisoning:

  • Ligand Selection is Critical: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often essential to shield the palladium center and prevent strong coordination with the thiophene sulfur. These ligands promote the desired reductive elimination step and can outcompete the sulfur atom for coordination to the metal.

  • Employ Pre-catalysts: Modern palladium pre-catalysts, such as those from the Buchwald or Nolan groups, are often more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[4][5] These pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently in situ, which can be crucial for sensitive substrates.

  • Increase Catalyst Loading: While not ideal from a process chemistry perspective, a pragmatic solution for laboratory-scale synthesis is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). This provides a larger pool of active catalyst to compensate for the portion that becomes poisoned.

  • "Sulfur-Free" Reagent Synthesis: In some industrial settings where a reaction is performed repeatedly, it may be necessary to re-evaluate the synthesis of the thiophene starting material itself to eliminate any elemental sulfur impurities that could be potent catalyst poisons.[6]

Section 2: Common Side Reactions & Low Yields

Question 2: I'm observing significant amounts of dehalogenated thiophene as a byproduct. Why is this happening and what can I do to suppress it?

Answer: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in cross-coupling chemistry, particularly with electron-rich heterocycles like thiophene.[7][8] It can arise from several mechanistic pathways, often competing with the desired cross-coupling.

Causality Behind Dehalogenation:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the amine has coordinated to the palladium, a β-hydride elimination can occur from the amide, which then reductively eliminates to form the dehalogenated arene.[9]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key organometallic intermediates in the catalytic cycle, resulting in protonolysis of the carbon-metal bond and formation of the dehalogenated product.[8] This is particularly relevant in Suzuki couplings where water is often part of the solvent system.

  • Solvent Effects: Solvents like DMF and dioxane have been observed to promote dehalogenation more than less coordinating solvents like toluene.[10]

Strategies to Minimize Dehalogenation:

  • Optimize the Base and Solvent System: The choice of base and solvent can significantly influence the extent of dehalogenation.

    • For Suzuki couplings, minimizing the amount of water can be critical.[8] Using a carefully controlled ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O) or switching to anhydrous conditions with a base like CsF or K₃PO₄ can be effective.[4][11]

    • Consider switching to a less polar, non-coordinating solvent like toluene.[10]

  • Ligand Modification: Employing bulkier phosphine ligands can sterically hinder the approach of water or other proton sources to the metal center and can also accelerate the rate of reductive elimination, disfavoring competing side reactions.[10]

  • Use of Additives: In some cases, additives can suppress dehalogenation. For instance, the addition of copper salts in Stille couplings can accelerate the desired transmetalation step.[12]

Dehalogenation_Mitigation cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Dehalogenation High Dehalogenation Byproduct Cause1 Excess Water (Suzuki) Dehalogenation->Cause1 Cause2 β-Hydride Elimination (Buchwald-Hartwig) Dehalogenation->Cause2 Cause3 Solvent Choice (e.g., Dioxane/DMF) Dehalogenation->Cause3 Sol1 Minimize Water / Use Anhydrous Conditions Cause1->Sol1 Sol4 Optimize Base (e.g., K₃PO₄, CsF) Cause1->Sol4 Sol3 Use Bulky Ligands (e.g., SPhos, XPhos) Cause2->Sol3 Sol2 Switch to Toluene Cause3->Sol2

Question 3: In my Suzuki coupling, I'm getting a low yield of my desired product and see a significant amount of homocoupled thiophene or the protonated (unreacted) thiophene boronic acid. What's going on?

Answer: This issue points to the instability of the thiophene boronic acid under the reaction conditions, leading to two primary competing side reactions: protodeboronation and homocoupling.

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[13] This process can be catalyzed by acid or base and is often exacerbated by elevated temperatures and the presence of aqueous media.[13][14][15] For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of this undesired pathway.[13][15]

  • Homocoupling: The oxidative homocoupling of boronic acids can also occur, particularly in the presence of oxygen and a palladium catalyst, to form a bi-thiophene byproduct.

Strategies to Overcome Protodeboronation and Homocoupling:

  • Protect the Boronic Acid: One of the most effective strategies is to use a more stable derivative of the boronic acid, such as a boronate ester (e.g., pinacol or MIDA esters) or an organotrifluoroborate salt.[13] These derivatives often exhibit greater stability and participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus suppressing decomposition pathways.[13][14]

  • Optimize Reaction Conditions:

    • Base Selection: A weaker base or a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes be beneficial.[11]

    • Temperature Control: Running the reaction at the lowest possible temperature required for catalytic turnover can significantly reduce the rate of protodeboronation.

    • Strictly Inert Atmosphere: To prevent homocoupling, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[16]

  • Stoichiometry Adjustment: Using a slight excess of the boronic acid derivative (e.g., 1.2–1.5 equivalents) can help compensate for some degradation over the course of the reaction.[4]

Table 1: Comparison of Boronic Acid Derivatives for Thiophene Suzuki Coupling

Boron ReagentStructure Example (Thiophene-2-)Key AdvantagesKey Disadvantages
Boronic AcidTh-B(OH)₂Commercially available, no pre-activation needed.Prone to protodeboronation and trimerization (boroxine formation).
Pinacol Boronate EsterTh-B(pin)Increased stability, purifiable by chromatography.May require harsher conditions for transmetalation.
MIDA Boronate EsterTh-B(MIDA)Highly stable, allows for iterative cross-coupling.Requires a specific hydrolysis step to release the boronic acid.
Trifluoroborate SaltTh-BF₃KCrystalline, air-stable solids, slow release of boronic acid.Requires specific conditions for effective coupling.

Section 3: Regioselectivity in C-H Functionalization

Question 4: I am attempting a direct C-H arylation of a substituted thiophene and getting a mixture of isomers. How can I control the regioselectivity?

Answer: Controlling regioselectivity in the direct C-H functionalization of thiophenes is a significant challenge because multiple C-H bonds can have similar reactivities.[17] The outcome is typically governed by a combination of electronic effects, steric hindrance, and, most importantly, the catalytic system employed.

Factors Influencing Regioselectivity:

  • Inherent Reactivity: For unsubstituted thiophene, the C-H bonds at the 2- and 5-positions (α-positions) are more acidic and generally more reactive towards electrophilic palladation than the 3- and 4-positions (β-positions).[18][19]

  • Directing Groups: The presence of a directing group on the thiophene ring can override the inherent reactivity, guiding the catalyst to a specific C-H bond (typically ortho to the directing group).

  • Ligand Control: In the absence of a strong directing group, the choice of ligand can be a powerful tool to steer the regioselectivity. Itami and others have shown that different ligands can favor different mechanistic pathways, leading to switchable α- or β-selectivity.[20] For example, bipyridyl ligands often favor α-arylation, while bulky, electron-deficient phosphine ligands can promote β-arylation.[20]

  • Catalyst Loading: Interestingly, the catalyst loading itself can sometimes influence the regioselectivity. In certain systems, lower catalyst loadings have been shown to favor arylation at one position, while higher loadings favor another.[21]

Practical Approaches to Achieve Regioselectivity:

  • Ligand Screening: A thorough screening of ligands is the most critical step. Start with common classes of ligands known to influence selectivity.

    • For α-selectivity: Try bipyridyl-type ligands or phosphine-free conditions.[20][22]

    • For β-selectivity: Explore bulky, electron-deficient phosphine ligands.[20]

  • Solvent and Additive Optimization: The reaction medium can play a role. For instance, the use of silver salts as additives has been shown to enable near-room temperature α-arylation of benzothiophenes.[21][23]

  • Temperature and Concentration Tuning: Systematically vary the reaction temperature and concentration. Sometimes, subtle changes in these parameters can tip the balance in favor of one isomer.[17]

CH_Activation_Selectivity cluster_pathways Catalytic Pathways cluster_control Control Factors Thiophene Substituted Thiophene Alpha_Pathway α-Arylation Pathway Thiophene->Alpha_Pathway More acidic C-H Beta_Pathway β-Arylation Pathway Thiophene->Beta_Pathway Less acidic C-H Product_Alpha α-Arylated Product Alpha_Pathway->Product_Alpha Yields Product_Beta β-Arylated Product Beta_Pathway->Product_Beta Yields Ligand Ligand Choice Ligand->Alpha_Pathway e.g., Bipyridyl Ligand->Beta_Pathway e.g., Bulky P(OR)₃ Solvent Solvent/Additive Solvent->Alpha_Pathway Temp Temperature Temp->Beta_Pathway

Section 4: Purification Challenges

Question 5: I have successfully run my Suzuki coupling, but I am struggling to separate my thiophene-containing product from the unreacted starting materials and tin byproducts by column chromatography. What are some effective purification strategies?

Answer: Purification of thiophene-containing compounds can be challenging due to their often similar polarity to starting materials and byproducts.[24] Standard silica gel chromatography may not always provide adequate separation.

Recommended Purification Workflow:

  • Aqueous Workup:

    • Boronic Acid Removal: If you used excess boronic acid, a basic wash (e.g., dilute NaOH or K₂CO₃ solution) during the aqueous workup can help remove it by converting it to the water-soluble boronate salt.[25]

    • Stannane Removal (Stille Coupling): To remove toxic tin byproducts from Stille reactions, an aqueous KF wash is highly effective. The fluoride ions form insoluble tin fluorides that can be removed by filtration.

  • Chromatography Optimization:

    • Solvent System Screening: Do not rely on a single eluent system. If a standard hexane/ethyl acetate system fails, try alternatives like dichloromethane/methanol or toluene/acetone.[24] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically alter the retention factor of your product relative to impurities.[24]

    • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. A systematic screening of solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures thereof) is often required to find suitable conditions.

  • Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation (potentially under vacuum) can be a very effective purification technique, especially for larger-scale preparations.[26]

Experimental Protocol Example: General Procedure for a Suzuki-Miyaura Coupling with a Thiophene Bromide

This protocol is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the thiophene halide (1.0 equiv), the boronic acid or derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent catalyst oxidation and homocoupling side reactions.[4][16]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[4] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If excess boronic acid is a concern, include a wash with 1M NaOH.[4][25]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, recrystallization, or distillation.[4]

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions a,b. ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available at: [Link]

  • Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. Available at: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Available at: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Springer. Available at: [Link]

  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. National Institutes of Health. Available at: [Link]

  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Suzuki purification problem. Reddit. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • What Is Catalyst Poisoning In Chemical Reactions?. YouTube. Available at: [Link]

  • Control of Dehalogenation in the Coupling of Halothiophenes. ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • How to remove excess of thiophene boronic acid from reaction mixture?. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • The Mechanisms of the Stille Reaction. ResearchGate. Available at: [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

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  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]

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Technical Support Center: Managing Regioselectivity in the Functionalization of Unsymmetrical Dibromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced applications in heterocyclic chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective functionalization of unsymmetrical dibromothiophenes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower your synthetic strategies.

Introduction: The Challenge of Regioselectivity

Unsymmetrical dibromothiophenes are versatile building blocks in the synthesis of pharmaceuticals, organic electronics, and fine chemicals. The distinct electronic and steric environments of the bromine atoms on the thiophene ring present a significant challenge: controlling which bromine atom reacts to achieve the desired isomer. This guide will illuminate the principles governing this selectivity and provide practical solutions to common experimental hurdles.

The reactivity of bromine atoms on a thiophene ring is primarily dictated by their position. The α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4) due to the higher acidity of the corresponding protons and greater stability of anionic intermediates. When two different positions are brominated, such as in 2,3-, 2,4-, or 3,4-dibromothiophene, inherent differences in reactivity can be exploited or must be overcome to achieve the desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: In palladium-catalyzed cross-coupling reactions of 2,3-dibromothiophene, why does the reaction preferentially occur at the C2 position?

A1: The enhanced reactivity of the C2 position in 2,3-dibromothiophene in reactions like Suzuki, Stille, or Sonogashira couplings is a well-established phenomenon.[1] This preference is attributed to the greater electrophilicity and accessibility of the C2 carbon. The oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial and often rate-determining step. This step is more facile at the C2 position due to the electronic influence of the sulfur atom, which stabilizes the transition state. Studies by de Lera and others have consistently shown that the initial coupling robustly favors the C2 position.[1]

Q2: How can I favor functionalization at the C3 position of 2,3-dibromothiophene?

A2: While the C2 position is kinetically favored, achieving selectivity for the C3 position requires a strategic approach. One effective method is to first functionalize the C2 position and then perform a second, distinct reaction at the C3 position. Alternatively, employing directing groups can steer the reaction to the less reactive site.[2][3] For instance, a directing group temporarily attached to the molecule can guide the catalyst to the adjacent C3 position for C-H activation or other functionalization reactions.

Q3: For 2,4-dibromothiophene, which position is generally more reactive in cross-coupling reactions?

A3: In the case of 2,4-dibromothiophene, the C2 position is also the more reactive site for initial functionalization in Suzuki and similar cross-coupling reactions.[4][5] This is again due to the α-position's inherent electronic properties. This selectivity allows for the stepwise synthesis of unsymmetrically 2,4-disubstituted thiophenes.

Q4: What is a "halogen dance" reaction, and how can it affect the regioselectivity of my experiments with dibromothiophenes?

A4: A "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic ring. While more prevalent with bromo- and iodo-arenes under strongly basic conditions (e.g., using LDA), it can lead to a mixture of isomers, thereby compromising regioselectivity.[6] If you observe unexpected isomers in your product mixture, especially after using a strong base, a halogen dance might be the culprit. To mitigate this, consider using milder bases or alternative reaction pathways that do not involve strongly basic conditions.

Q5: Can I perform a one-pot double Suzuki coupling on dibromothiophenes to synthesize symmetrical diarylthiophenes?

A5: Yes, one-pot double Suzuki couplings are indeed feasible and can be an efficient method for synthesizing symmetrical 2,5- or 3,4-diarylthiophenes.[1][7][8] Success often depends on carefully controlled reaction conditions. For example, in the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, the amount of water was found to be a critical parameter to balance the desired coupling reaction against competing dehalogenation.[7] The use of stable boronate salts has also been shown to improve yields in one-pot double couplings of both 2,3- and 2,4-dibromothiophene.[1]

Troubleshooting Guides

Problem 1: Poor or No Conversion in a Suzuki Coupling Reaction
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate Base or Solvent The choice of base and solvent is crucial. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[4][8] The solvent system, often a mixture like dioxane/water, can significantly impact the solubility of reagents and the reaction rate.[7][8] Anhydrous conditions may fail to produce any coupling.[7]
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines. Ensure your boronic acid is of high purity. If necessary, purify it before use.
Reaction Temperature Too Low Suzuki couplings typically require heating. A common temperature is 90 °C.[7][8] If you observe low conversion, consider increasing the temperature, but be mindful that this could also affect selectivity.
Problem 2: Low Regioselectivity in Mono-functionalization
Possible Cause Troubleshooting Steps
Reaction Temperature Too High Elevated temperatures can sometimes lead to a loss of regioselectivity by providing enough energy to overcome the activation barrier for reaction at the less reactive site.[6] Try running the reaction at a lower temperature for a longer duration.
Steric Hindrance The steric bulk of your coupling partners can influence the site of reaction. A bulky nucleophile may favor the less sterically hindered position on the dibromothiophene. Conversely, a bulky substituent on the thiophene ring can direct the reaction away from its adjacent position.[6]
Ligand Effects in Palladium Catalysis The ligand on the palladium catalyst plays a critical role in determining regioselectivity in C-H activation and arylation reactions.[9][10] For example, in some systems, a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky phosphine ligand might promote β-arylation.[9][10] Experiment with different ligands to optimize for your desired isomer.
Competing Reaction Pathways Be aware of potential side reactions like the halogen dance mentioned earlier. Analyze your crude reaction mixture by GC-MS or LC-MS to identify any isomeric byproducts, which can provide clues about competing pathways.
Problem 3: Formation of Homocoupling Byproducts
Possible Cause Troubleshooting Steps
Oxygen in the Reaction Mixture The presence of oxygen can promote the homocoupling of organometallic reagents (e.g., Grignard or organotin reagents). Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
Incorrect Stoichiometry Using a slight excess of the organometallic reagent can sometimes lead to homocoupling. Try adjusting the stoichiometry to be closer to 1:1.
Catalyst Decomposition If the palladium catalyst decomposes to palladium black, it can catalyze homocoupling. Ensure your ligands are stable under the reaction conditions to prevent catalyst decomposition.

Visualizing Reaction Pathways

To better understand the factors influencing regioselectivity, let's visualize a typical palladium-catalyzed cross-coupling cycle and the decision point for regioselectivity.

regioselectivity_workflow cluster_catalytic_cycle Catalytic Cycle cluster_regioselectivity Regioselectivity Control Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Dibromothiophene PdII Pd(II) Intermediate OxAdd->PdII Dibromo Unsymmetrical Dibromothiophene Transmetal Transmetalation PdII->Transmetal Organometallic Reagent PdII_R Pd(II)-R Complex Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product C_alpha Reaction at α-position (e.g., C2) Dibromo->C_alpha Kinetically Favored C_beta Reaction at β-position (e.g., C3) Dibromo->C_beta Thermodynamically Favored or Sterically Directed

Caption: Palladium-catalyzed cross-coupling and regioselectivity.

This diagram illustrates that the initial oxidative addition of the palladium(0) catalyst to the dibromothiophene is the key step where regioselectivity is determined. The kinetically favored pathway typically leads to reaction at the more reactive α-position, while achieving reaction at the β-position often requires overcoming this kinetic preference through strategic reaction design.

Key Experimental Protocols

Protocol 1: Regioselective Mono-Suzuki Coupling of 2,4-Dibromothiophene

This protocol is adapted from studies on the regioselective Suzuki coupling of dibromothiophenes.[4]

Materials:

  • 2,4-Dibromothiophene

  • Aryl boronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dibromothiophene, the aryl boronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromothiophene.

Protocol 2: Stille Coupling of 3,4-Dibromothiophene

This protocol provides a general method for Stille cross-coupling with 3,4-dibromothiophene.[11]

Materials:

  • 3,4-Dibromothiophene

  • Organostannane reagent (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or THF)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,4-dibromothiophene and the organostannane reagent in the chosen solvent.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • To remove the tin byproducts, you can employ a fluoride workup (e.g., washing with an aqueous solution of KF) or pass the crude mixture through a plug of silica gel.

  • After the workup, concentrate the organic phase and purify the product by column chromatography.

Concluding Remarks

Mastering the regioselective functionalization of unsymmetrical dibromothiophenes is a challenging yet rewarding endeavor. By understanding the underlying principles of reactivity and carefully controlling reaction parameters, researchers can unlock the full potential of these versatile building blocks. This guide provides a foundation for troubleshooting and optimizing your synthetic routes. We encourage you to consult the cited literature for more detailed information and to continue exploring the rich chemistry of thiophenes.

References

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Applic
  • Double Couplings of Dibromothiophenes using Boronic Acids and Boron
  • Sequential Regioselective C–H Functionalization of Thiophenes.
  • Palladium (0)
  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central.
  • Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological. Taylor & Francis Online.
  • Regioselectivity of the arylation of 3-substituted thiophenes.
  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
  • Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
  • Technical Support Center: Regioselective Functionaliz
  • Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.
  • Sequential Regioselective C–H Functionalization of Thiophenes.
  • Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/aryl
  • Kumada coupling. Wikipedia.
  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. PubMed Central.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Reactivity of bromoselenophenes in palladium-catalyzed direct aryl
  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative C
  • Kumada Coupling. NROChemistry.
  • Kumada Coupling. Organic Chemistry Portal.
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes.
  • An In-depth Technical Guide to the Synthesis of 3,4-Dibromothiophene
  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
  • Catalyst-Controlled Regiodivergent C-H Alkynyl
  • Stille Coupling. NROChemistry.
  • Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene. The Journal of Organic Chemistry.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PubMed Central.
  • Synthesis of some alkylaminothiophene derivatives from 3,4-dibromothiophene and their theoretical calcul
  • Stille Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Stille Coupling. Chemistry LibreTexts.
  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. YouTube.
  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in w
  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.
  • Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.
  • Unveiling the Potential of Thiophene-Functionalized Porous Organic Polymers for Bromine Adsorption and Selective Separation

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Technical Support Center: Scalable Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the versatile functional groups—bromine atoms, a hydroxyl group, and an ester—that allow for selective modifications, making it a valuable building block in medicinal chemistry.[2] This guide focuses on a common and scalable synthetic approach: the direct dibromination of Methyl 3-hydroxythiophene-2-carboxylate using N-bromosuccinimide (NBS).

Proposed Synthetic Workflow

The synthesis is conceptualized as a two-stage process, starting from commercially available precursors to first synthesize the starting material, followed by the scalable bromination to yield the final product.

Synthetic Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Dibromination A Methyl thioglycolate + Methyl 2-chloroacrylate B Methyl 3-hydroxythiophene-2-carboxylate A->B Cyclocondensation C Methyl 3-hydroxythiophene-2-carboxylate D Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate C->D NBS (2.2 eq.), Solvent, 0°C to RT

Caption: Proposed two-stage synthesis of the target compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Incomplete Bromination - Significant Amount of Starting Material or Monobrominated Species Detected

Question: My reaction has stalled, and TLC/LC-MS analysis shows a mixture of starting material, a monobrominated intermediate, and the desired dibrominated product. How can I drive the reaction to completion?

Answer:

Incomplete bromination is a common issue, often related to the reactivity of the brominating agent or the reaction conditions. The hydroxyl group on the thiophene ring is strongly activating, directing electrophilic substitution to the ortho and para positions (in this case, the 2- and 4-positions are ortho, and the 5-position is para-like). The ester at position 2 is a deactivating group. Therefore, the first bromination is expected to occur at the highly activated 5-position, followed by a second bromination at the 4-position.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient NBS The stoichiometry of NBS is critical. Under-charging the reagent will naturally lead to incomplete reaction.Ensure accurate weighing of NBS. It is advisable to use a slight excess (e.g., 2.2 equivalents) to account for any potential degradation of the reagent.
NBS Decomposition N-bromosuccinimide can degrade over time, especially if exposed to moisture or light.Use a fresh bottle of NBS or purify the existing stock by recrystallization from water. Store NBS in a cool, dark, and dry place.
Low Reaction Temperature While the initial addition of NBS is often done at a lower temperature to control the exothermic reaction, the reaction may require thermal energy to proceed to full conversion.After the initial exothermic phase subsides, allow the reaction to warm to room temperature and stir for an extended period (4-12 hours). If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this should be monitored carefully to avoid side reactions.
Solvent Effects The choice of solvent can influence the reactivity of NBS.Acetonitrile or tetrahydrofuran (THF) are commonly used for NBS brominations.[3] If you are using a less polar solvent, consider switching to one of these.
Issue 2: Formation of an Unexpected Isomer or Over-brominated Product

Question: I have obtained the desired mass for a dibrominated product, but NMR analysis suggests it is not the 4,5-dibromo isomer. Alternatively, I am seeing evidence of a tribrominated species. What could be the cause?

Answer:

Regioselectivity in the bromination of substituted thiophenes is governed by the electronic effects of the substituents. While the 4,5-dibromo isomer is the expected major product, deviations can occur. Over-bromination is also a risk with highly activated aromatic systems.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Kinetic vs. Thermodynamic Control At higher temperatures, there is a possibility of isomer rearrangement or bromination at less favored positions.Maintain a low reaction temperature (0 °C) during the addition of NBS and allow the reaction to proceed at room temperature. Avoid excessive heating.
Excessive NBS A large excess of NBS can lead to over-bromination, especially if the reaction time is prolonged.Use a maximum of 2.2-2.5 equivalents of NBS. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Radical vs. Electrophilic Pathway While NBS typically acts as an electrophilic brominating agent for aromatic systems, radical pathways can be initiated by light or radical initiators, potentially leading to different products.[4][5]Perform the reaction in the dark or in a flask covered with aluminum foil to minimize light exposure. Ensure no radical initiators (like AIBN or benzoyl peroxide) are present from previous steps.
Issue 3: Low Isolated Yield and Difficult Purification

Question: My crude yield is low, and I am struggling to isolate the pure product from the reaction mixture. The product seems to be co-eluting with byproducts during column chromatography.

Answer:

Low yields and purification difficulties often stem from the formation of side products and the physical properties of the target molecule.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Succinimide Byproduct The reaction of NBS produces succinimide, which is soluble in some organic solvents and can complicate purification.After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS and bromine. Then, wash the organic layer with water or brine to remove the bulk of the succinimide.
Product Precipitation The dibrominated product may be a solid that can precipitate from the reaction mixture, potentially trapping impurities.If the product precipitates, it may be possible to isolate it by filtration. The filtered solid should then be washed with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by a more polar solvent (like cold ethyl acetate) if necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.
Inappropriate Chromatography Conditions The polarity of the target molecule and the impurities need to be carefully considered for effective separation.Use a gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Thiophene Ring Oxidation Highly activated thiophenes can be susceptible to oxidation, leading to decomposition and a lower yield of the desired product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for this synthesis and how can it be prepared on a larger scale?

A1: A suitable and readily preparable starting material is Methyl 3-hydroxythiophene-2-carboxylate. It can be synthesized on a larger scale via a cyclocondensation reaction between methyl thioglycolate and methyl 2-chloroacrylate in the presence of a base like sodium methoxide. This reaction is generally high-yielding and uses relatively inexpensive starting materials.

Q2: Is N-bromosuccinimide the best choice for this bromination? What are the alternatives?

A2: N-bromosuccinimide (NBS) is often the reagent of choice for the bromination of activated aromatic rings because it is a solid that is easier and safer to handle than liquid bromine.[3] It also allows for a more controlled reaction. Alternatives include elemental bromine (Br₂), but this is more hazardous and can lead to over-bromination and the formation of HBr as a corrosive byproduct. For highly specific regioselectivity, a lithiation-bromination sequence could be considered, but this is often more complex and less scalable.[6][7][8]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a solvent system that gives good separation between the starting material, the monobrominated intermediate, and the dibrominated product (e.g., a mixture of hexane and ethyl acetate). The spots can be visualized under a UV lamp. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the formation of the products.

Q4: What are the key safety precautions to take during this synthesis?

A4: N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes. The reaction can be exothermic, so it is important to control the rate of addition of NBS and to have a cooling bath on standby. The solvents used (e.g., acetonitrile, THF) are flammable and should be handled away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Process Parameters Summary

The following table provides a summary of the key parameters for the dibromination stage of the synthesis.

ParameterRecommended ValueRationale
Starting Material Methyl 3-hydroxythiophene-2-carboxylatePrecursor with activating hydroxyl group.
Brominating Agent N-Bromosuccinimide (NBS)Solid, easy to handle, provides controlled bromination.
Stoichiometry 2.2 equivalents of NBSSlight excess to ensure complete dibromination.
Solvent Acetonitrile or THFPolar aprotic solvents that are suitable for NBS reactions.
Temperature 0 °C for addition, then warm to RTControls initial exotherm, then allows reaction to proceed to completion.
Reaction Time 4-12 hours (monitor by TLC/LC-MS)Sufficient time for dibromination without excessive side reactions.
Work-up Quench with aq. Na₂S₂O₃, wash with H₂ORemoves excess NBS/Br₂ and water-soluble byproducts.
Purification Recrystallization or Column ChromatographyEffective methods for isolating the solid product.

Troubleshooting Decision Tree

Troubleshooting Decision Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_impure Troubleshooting Impurities cluster_lowyield Troubleshooting Low Yield Start Reaction Analysis (TLC/LC-MS) Incomplete Incomplete Reaction: - Starting material present - Monobrominated species present Start->Incomplete High SM/Mono-Br Impure Impure Product: - Unexpected isomers - Over-bromination - Byproducts Start->Impure Multiple Spots LowYield Low Isolated Yield Start->LowYield Low Crude Mass Complete Reaction Complete & Clean Start->Complete Clean Product Spot Inc_Sol1 Check NBS stoichiometry (use 2.2 eq.) Incomplete->Inc_Sol1 Inc_Sol2 Use fresh/purified NBS Incomplete->Inc_Sol2 Inc_Sol3 Increase reaction time/ temperature (monitor closely) Incomplete->Inc_Sol3 Imp_Sol1 Control temperature (0°C addition) Avoid excessive heating Impure->Imp_Sol1 Imp_Sol2 Use precise NBS stoichiometry (max 2.2-2.5 eq.) Impure->Imp_Sol2 Imp_Sol3 Protect from light Impure->Imp_Sol3 LY_Sol1 Optimize work-up: Aqueous wash to remove succinimide LowYield->LY_Sol1 LY_Sol2 Optimize purification: Recrystallization or gradient chromatography LowYield->LY_Sol2 LY_Sol3 Use inert atmosphere (N2/Ar) LowYield->LY_Sol3

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Process for the purification of thiophene. (1956). U.S.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021). YouTube. Retrieved January 21, 2026, from [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Phytochemistry Reviews, 14(4), 683–723.
  • Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (2008).
  • Patt, W. C., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.
  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved January 21, 2026, from [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). CABI. Retrieved January 21, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Method for Controlling Bromination of Thiophene Derivatives. (2011).
  • Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4030-4034.
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). LibreTexts Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2023). Polymers, 15(10), 2389.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557.
  • Cresp, T. M., et al. (1973). Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride. Journal of the Chemical Society, Perkin Transactions 1, 340-345.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Improving Yield and Purity in the Bromination of 3-Hydroxythiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the bromination of 3-hydroxythiophene esters. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges, optimize your reaction conditions, and achieve high yields of pure product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 3-hydroxythiophene esters. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product

Q: My reaction is resulting in a low yield of the desired monobrominated 3-hydroxythiophene ester, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

A: Low conversion in the bromination of 3-hydroxythiophene esters can stem from several factors, primarily related to the reactivity of the brominating agent and the reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficiently Reactive Brominating Agent 3-Hydroxythiophene esters are electron-rich heterocycles, but the ester group can be deactivating. A mild brominating agent may not be electrophilic enough to drive the reaction to completion.While N-Bromosuccinimide (NBS) is a common choice for its selectivity, consider using a more reactive agent like bromine (Br₂) in a suitable solvent if you are experiencing low conversion.[1][2] However, be mindful of potential over-bromination.[2]
Inadequate Reaction Time or Temperature Electrophilic aromatic substitution reactions are kinetically controlled. Insufficient time or a temperature that is too low may not provide the necessary activation energy for the reaction to proceed to completion.Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] If starting material persists, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Solvent Choice The solvent plays a crucial role in stabilizing the intermediates and influencing the reactivity of the brominating agent. A non-polar solvent might not sufficiently solvate the polar intermediates of the reaction.For brominations with NBS, polar aprotic solvents like acetonitrile or chloroform are often effective.[5][6] When using Br₂, acetic acid is a common solvent that can facilitate the reaction.[7]
Decomposition of Starting Material or Product 3-Hydroxythiophenes can be sensitive to harsh acidic conditions or high temperatures, leading to degradation and lower yields.If using Br₂ in acetic acid, ensure the temperature is well-controlled, starting at a low temperature (e.g., 0 °C) before gradually warming if necessary.[7] Using a milder reagent like NBS can also mitigate degradation.[2]
Issue 2: Formation of Dibrominated and Polybrominated Byproducts

Q: My reaction is producing a significant amount of di- and polybrominated products, which is complicating purification and reducing the yield of my target compound. How can I enhance the selectivity for monobromination?

A: The high electron density of the thiophene ring, activated by the hydroxyl group, makes it susceptible to multiple brominations. Controlling the stoichiometry and reaction conditions is paramount for achieving high selectivity.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
Excess Brominating Agent Using a stoichiometric excess of the brominating agent is the most common reason for over-bromination. The initially formed monobrominated product can be more reactive than the starting material under certain conditions.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination.[2] Adding the brominating agent slowly and in portions can help maintain a low concentration, favoring the initial substitution.
High Reaction Temperature Elevated temperatures increase the reaction rate but can decrease selectivity, leading to the formation of thermodynamically favored, more substituted products.Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve the kinetic selectivity for the desired monobrominated product.[2][8]
Highly Activating Nature of the Substrate The hydroxyl group is a strong activating group, making the thiophene ring highly nucleophilic and prone to multiple substitutions.The use of a milder brominating agent like N-bromosuccinimide (NBS) is highly recommended over elemental bromine to enhance selectivity.[2]
Issue 3: Poor Regioselectivity (Formation of Multiple Isomers)

Q: I am observing the formation of multiple monobrominated isomers. How can I control the regioselectivity of the bromination?

A: The directing effect of the substituents on the 3-hydroxythiophene ester governs the position of bromination. Understanding these effects is key to controlling the isomeric ratio of the products.

Scientific Rationale: The hydroxyl group at the 3-position is an ortho-, para-directing group. In the case of a 3-hydroxythiophene, this directs electrophilic substitution to the 2- and 5-positions. The ester group, depending on its position, will also influence the regioselectivity. Generally, bromination is expected to occur at the most activated position that is sterically accessible.

Strategies for Controlling Regioselectivity:

  • Choice of Brominating Agent: Milder and bulkier brominating agents can exhibit higher regioselectivity due to steric hindrance.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which is often the isomer formed at the most electronically activated position.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to block a more reactive site and direct bromination to the desired position.

Workflow for Troubleshooting Bromination Reactions

Caption: A decision-making workflow for troubleshooting common issues in the bromination of 3-hydroxythiophene esters.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of a 3-hydroxythiophene ester?

A1: The bromination of 3-hydroxythiophene esters proceeds via an electrophilic aromatic substitution mechanism.[9][10] The electron-rich thiophene ring acts as a nucleophile and attacks the electrophilic bromine source (e.g., Br⁺ from Br₂ or NBS). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9] In the final step, a base (which can be the solvent or the counter-ion of the bromine source) removes a proton from the carbon that was attacked, restoring the aromaticity of the thiophene ring and yielding the brominated product.[9]

Reaction Mechanism Overview

G Thiophene 3-Hydroxythiophene Ester Intermediate Sigma Complex (Resonance Stabilized Carbocation) Thiophene->Intermediate Nucleophilic Attack Bromine Electrophilic Bromine Source (E.g., Br+) Product Brominated 3-Hydroxythiophene Ester Intermediate->Product Deprotonation ProtonLoss -H+

Sources

Stability of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. This highly functionalized thiophene derivative is a versatile intermediate in the synthesis of complex molecules. However, its array of functional groups—a methyl ester, a hydroxyl group, and two bromine atoms on an electron-rich thiophene core—presents specific stability challenges. This document provides a comprehensive overview of the compound's expected stability under acidic and basic conditions, along with troubleshooting guidance and protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate?

A1: The main stability concerns are hydrolysis of the methyl ester, potential dehalogenation of the bromine substituents, and degradation of the thiophene ring itself. The reactivity is highly dependent on the pH of the medium. The presence of multiple electron-withdrawing groups can influence the overall stability of the thiophene ring.[1]

Q2: How does the 3-hydroxy group influence the stability of the molecule?

A2: The 3-hydroxy group can exist in tautomeric equilibrium with its corresponding keto form, thiophen-3(2H)-one. This equilibrium can be solvent-dependent and may affect the electronic properties and reactivity of the thiophene ring system, potentially influencing its degradation pathways.

Q3: Is the thiophene ring itself prone to degradation?

A3: Thiophene rings are generally considered aromatic and are relatively stable, especially under acidic conditions. However, strong basic conditions or potent oxidizing agents can lead to ring-opening or polymerization reactions. The substituents on the ring play a crucial role in modulating this stability.

Q4: I am observing the formation of a new, more polar compound by TLC analysis after treating my sample with a mild base. What could it be?

A4: The most likely initial degradation product under mild basic conditions is the corresponding carboxylic acid, resulting from the hydrolysis of the methyl ester. This new compound will have a lower Rf value on a normal-phase silica gel TLC plate due to its increased polarity.

Q5: Can the bromine atoms be displaced during my reaction?

A5: Yes, under certain basic conditions, particularly with strong bases or upon heating, you may encounter dehalogenation. This can occur through various mechanisms, including nucleophilic aromatic substitution or more complex "halogen dance" rearrangements where the bromine atom migrates to a different position on the ring before being removed.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low or no recovery of starting material after a reaction in basic media. Ester Hydrolysis and/or Dehalogenation. Basic conditions promote the saponification of the methyl ester to the carboxylate salt. Stronger bases or elevated temperatures can also lead to the removal of one or both bromine atoms.- Use a non-nucleophilic base if only deprotonation of the hydroxyl group is intended. - If ester hydrolysis is unavoidable, re-acidify the reaction mixture to protonate the carboxylate and facilitate extraction. - To avoid dehalogenation, use milder bases and lower reaction temperatures.
Multiple unexpected spots on TLC after acidic work-up. Acid-catalyzed degradation. While the thiophene ring is relatively stable to acid, prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions. The primary reaction under acidic conditions is the hydrolysis of the ester to the carboxylic acid.- Minimize the time the compound is in a strongly acidic solution. - Use a saturated solution of a weak base, like sodium bicarbonate, for neutralization to avoid potential issues with strong bases. - Perform work-up at lower temperatures (e.g., in an ice bath).
Discoloration of the sample upon storage in solution. Oxidative degradation. The thiophene ring can be susceptible to oxidation, which may be accelerated by light and air.- Store solutions in a cool, dark place. - Consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Predicted Stability Profile and Degradation Pathways

The stability of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a balance of the inherent stability of the thiophene ring and the reactivity of its functional groups.

Under Acidic Conditions

The primary reaction expected under acidic conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid. This reaction is typically reversible and requires water to be present.[2] The thiophene ring itself is expected to be largely stable under moderately acidic conditions.

Diagram of Acid-Catalyzed Hydrolysis

start Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate intermediate Protonated Ester Intermediate start->intermediate + H₃O⁺ product 4,5-Dibromo-3-hydroxythiophene-2-carboxylic Acid + Methanol intermediate->product + H₂O - H₃O⁺

Caption: Acid-catalyzed ester hydrolysis pathway.

Under Basic Conditions

Basic conditions introduce several potential degradation pathways that are often more complex and harder to control than acidic degradation.

  • Ester Hydrolysis (Saponification): This is a rapid and generally irreversible reaction under basic conditions, yielding the carboxylate salt of 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid.

  • Dehalogenation: The bromine atoms, particularly at the α-position (position 5), can be susceptible to nucleophilic displacement or reductive dehalogenation, especially with strong bases or at elevated temperatures.

  • Ring Degradation: In the presence of very strong bases, the stability of the thiophene ring, which is reduced by the electron-withdrawing effects of the substituents, may be compromised, leading to complex decomposition products.

Diagram of Base-Catalyzed Degradation Pathways

start Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate hydrolysis_product Carboxylate Salt start->hydrolysis_product OH⁻ (Saponification) dehalogenation_product Monobromo or Debrominated Products start->dehalogenation_product Strong Base / Heat ring_degradation Complex Degradation Products start->ring_degradation Harsh Basic Conditions hydrolysis_product->dehalogenation_product Strong Base / Heat

Caption: Potential degradation pathways under basic conditions.

Quantitative Stability Data Summary

Condition Parameter Expected Stability Primary Degradation Product(s)
Acidic 0.1 M HCl, RTModerately Stable4,5-dibromo-3-hydroxythiophene-2-carboxylic acid
1 M HCl, 50°CProne to Degradation4,5-dibromo-3-hydroxythiophene-2-carboxylic acid
Basic 0.1 M NaOH, RTUnstableCarboxylate salt of 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid
1 M NaOH, 50°CHighly UnstableCarboxylate salt, dehalogenated species, and potential ring-opened products
Neutral pH 7, RTGenerally StableMinimal degradation expected over short periods

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in your specific experimental matrix, a forced degradation study is recommended.[5] This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Materials and Reagents
  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector and a C18 column

Procedure
  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and another 1 mL with 9 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and another 1 mL with 9 mL of 1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.4).

    • Control: Mix 1 mL of the stock solution with 9 mL of a 1:9 mixture of acetonitrile and water.

  • Incubation:

    • Incubate all solutions at a controlled temperature (e.g., 40°C).

    • Protect samples from light to prevent photolytic degradation.

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the acidic and basic samples to quench the degradation reaction. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from its degradation products.[3][4]

    • Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.

Diagram of Forced Degradation Study Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M & 1M HCl) stock->acid base Basic (0.1M & 1M NaOH) stock->base neutral Neutral (pH 7.4 Buffer) stock->neutral control Control (ACN/H₂O) stock->control incubation Incubate at 40°C acid->incubation base->incubation neutral->incubation control->incubation sampling Sample at 0, 2, 4, 8, 24h incubation->sampling quench Neutralize Samples sampling->quench hplc HPLC Analysis quench->hplc

Caption: Workflow for a forced degradation study.

References

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Pise, N., Prabhu, A., & Raheja, R. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. 8th International Electronic Conference on Medicinal Chemistry. [Link]

  • Muchakayala, S. K., Katari, N. K., Saripella, K. K. V., & Jonnalagadda, S. B. (2020). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Drug Discovery and Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Fair, B., & Kormos, C. M. (2008). Forced degradation studies: A critical element of pharmaceutical development. Pharmaceutical Technology. [Link]

  • Kulkarni, A. A., et al. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomaterials, 33(33), 8354-8362. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4- and 5-Bromo Positions in 3-Hydroxythiophenes for Synthetic Strategy and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The thiophene ring, a privileged structure in numerous pharmaceuticals, offers multiple positions for substitution, each with distinct reactivity profiles. This guide provides an in-depth comparison of the reactivity between the 4- and 5-bromo positions of 3-hydroxythiophenes, a critical consideration for the design of efficient and regioselective synthetic routes. While direct, side-by-side comparative studies on these specific isomers are not abundant in the literature, this guide synthesizes established principles of thiophene chemistry, data from analogous systems, and theoretical considerations to provide a robust framework for experimental design.

Understanding the Electronic Landscape of 3-Hydroxythiophene

The reactivity of any position on the thiophene ring is fundamentally governed by a combination of electronic and steric effects. In 3-hydroxythiophene, the hydroxyl group at the C3 position is a powerful electron-donating group through resonance (+M effect), which significantly influences the electron density distribution across the ring. This electron-donating nature enhances the reactivity of the thiophene ring towards electrophiles and plays a crucial role in directing metallation reactions.

The α-positions (C2 and C5) of the thiophene ring are inherently more electron-rich and thus more reactive towards electrophilic substitution and metallation compared to the β-positions (C3 and C4). The sulfur atom can effectively stabilize the positive charge in the transition state of electrophilic attack at the α-positions.

Comparative Reactivity of the 4-Bromo and 5-Bromo Positions

The introduction of a bromine atom at either the 4- or 5-position of 3-hydroxythiophene introduces a site for a variety of synthetic transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The relative reactivity of the C-Br bond at these two positions is a key determinant of the outcome of such reactions.

Metal-Halogen Exchange

Metal-halogen exchange, typically effected with organolithium reagents like n-butyllithium (n-BuLi), is a fundamental transformation for the preparation of functionalized thiophenes. The rate of this exchange is influenced by the stability of the resulting thienyllithium species.

It is well-established that lithiation of thiophene itself occurs preferentially at the α-position (C2 or C5). In the case of 3-substituted thiophenes, the directing effect of the substituent and the inherent reactivity of the ring positions combine to determine the site of metallation. For 3-hydroxythiophene, the hydroxyl group can act as a directed metallation group (DMG), further activating the adjacent C2 and C4 positions.

When considering metal-halogen exchange on brominated 3-hydroxythiophenes, the following trends are expected:

  • 5-Bromo-3-hydroxythiophene : The bromine is at an α-position. Metal-halogen exchange at this position is generally facile and rapid. The resulting 5-lithio-3-hydroxythiophene is stabilized by the adjacent sulfur atom.

  • 4-Bromo-3-hydroxythiophene : The bromine is at a β-position. Metal-halogen exchange at a β-position is typically slower than at an α-position. However, the adjacent hydroxyl group can facilitate this process through a directed ortho-metallation-like effect, where the lithium reagent is coordinated by the hydroxyl group, favoring deprotonation or exchange at the adjacent C4 position.

Inference from Analogous Systems: Studies on 2,5-dibromo-3-alkylthiophenes have shown that metal-halogen exchange occurs preferentially at the 5-position.[1] This preference is attributed to the higher inherent reactivity of the α-position. While the 3-hydroxyl group will influence the outcome, the fundamental trend of greater reactivity at the α-position is a strong indicator that the 5-bromo position will be more reactive towards metal-halogen exchange than the 4-bromo position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle is a key factor in determining the overall reaction efficiency.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Within isomeric bromothiophenes, the reactivity is influenced by the electronic environment of the C-Br bond.

  • 5-Bromo-3-hydroxythiophene : The C-Br bond is at an electron-rich α-position. This generally leads to a more facile oxidative addition of the palladium catalyst.

  • 4-Bromo-3-hydroxythiophene : The C-Br bond is at a β-position. Oxidative addition at this position is expected to be slower compared to the α-position.

Supporting Experimental Observations: In a study on the Suzuki coupling of 2,5-dibromo-3-methylthiophene, it was observed that mono-substitution occurred selectively at the 5-position when using a limited amount of the boronic acid.[1] This provides strong evidence for the higher reactivity of the α-bromo position in cross-coupling reactions.

Experimental Data from Analogous Systems

While direct comparative data for 4- and 5-bromo-3-hydroxythiophene is scarce, the following table summarizes expected outcomes and provides data from analogous systems to support the predicted reactivity trend.

Reaction TypeSubstratePredicted Reactivity of Bromo PositionSupporting Evidence/Rationale
Metal-Halogen Exchange 5-Bromo-3-hydroxythiopheneHigher Bromine is at the more reactive α-position.
4-Bromo-3-hydroxythiopheneLowerBromine is at the less reactive β-position.
Suzuki-Miyaura Coupling 5-Bromo-3-hydroxythiopheneHigher Facile oxidative addition at the electron-rich α-position. Supported by regioselective mono-coupling at the 5-position of 2,5-dibromo-3-methylthiophene.[1]
4-Bromo-3-hydroxythiopheneLowerSlower oxidative addition at the β-position.

Experimental Protocols

The following are representative, detailed protocols for metal-halogen exchange and Suzuki-Miyaura coupling that can be adapted for 4- and 5-bromo-3-hydroxythiophene. The hydroxyl group is often protected (e.g., as a methoxy or silyl ether) to prevent interference with organometallic reagents.

General Protocol for Metal-Halogen Exchange followed by Quenching with an Electrophile

This protocol describes the lithiation of a brominated 3-O-protected thiophene and subsequent reaction with an electrophile, such as N,N-dimethylformamide (DMF) to yield an aldehyde.

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Workup and Purification A Dissolve bromo-3-O-protected thiophene in anhydrous THF B Cool to -78 °C under inert atmosphere (N2 or Ar) A->B C Add n-BuLi (1.1 eq) dropwise B->C D Stir at -78 °C for 1 hour C->D E Add electrophile (e.g., DMF, 1.2 eq) D->E F Allow to warm to room temperature E->F G Quench with saturated NH4Cl (aq) F->G H Extract with ethyl acetate G->H I Purify by column chromatography H->I

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Detailed Steps:

  • To a solution of the bromo-3-O-protected thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen.

  • Low Temperature (-78 °C): This is crucial to prevent side reactions, such as decomposition of the organolithium intermediate and reactions with the solvent.

  • Slow Addition of n-BuLi: This helps to control the exotherm of the reaction and maintain a low temperature.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the coupling of a brominated 3-O-protected thiophene with an arylboronic acid.

G cluster_0 Reactant Assembly cluster_1 Degassing cluster_2 Catalyst Addition and Reaction cluster_3 Workup and Purification A Combine bromo-3-O-protected thiophene, arylboronic acid, and base (e.g., K2CO3) B Add solvent (e.g., 1,4-dioxane/water) A->B C Degas the mixture (e.g., sparge with Ar for 15 min) B->C D Add Pd catalyst (e.g., Pd(PPh3)4) C->D E Heat the reaction (e.g., 80-100 °C) D->E F Cool to room temperature and filter E->F G Extract with an organic solvent F->G H Purify by column chromatography G->H

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Steps:

  • In a reaction vessel, combine the bromo-3-O-protected thiophene (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality behind Experimental Choices:

  • Base: The base is essential for the transmetallation step of the catalytic cycle.

  • Degassing: The Pd(0) catalyst is sensitive to oxidation, so removing dissolved oxygen is critical for catalytic activity.

  • Solvent System: The presence of water often improves the solubility of the base and can accelerate the reaction.

Conclusion and Strategic Implications

The comparative analysis, grounded in fundamental principles of thiophene chemistry, strongly indicates a higher reactivity for the 5-bromo position over the 4-bromo position in 3-hydroxythiophenes for key synthetic transformations like metal-halogen exchange and palladium-catalyzed cross-coupling. This differential reactivity offers a strategic advantage in synthesis design. For instance, in a di-brominated 3-hydroxythiophene, selective functionalization of the 5-position should be achievable under carefully controlled conditions. For reactions where the 4-position is the desired site of modification, protection of the more reactive 5-position or the use of more forcing reaction conditions may be necessary. For drug development professionals, understanding this reactivity hierarchy allows for the more predictable and efficient synthesis of novel thiophene-based compounds, ultimately accelerating the discovery of new therapeutic agents.

References

  • Tang, S.-Y., Guo, Q.-X., & Fu, Y. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. Chemistry – A European Journal, 17(49), 13866-13876. [Link]

  • Handy, S. T., et al. (2025). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. BenchChem.
  • McCullough, R. D., & Lowe, R. D. (1992). Enhanced Regioselectivity in the Grignard Metathesis of 2,5-Dibromo-3-alkylthiophenes.
  • Shemet, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(30), 16863-16875. [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

  • D'Amato, E. M., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2237-2244. [Link]

  • Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324-4333. [Link]

  • BenchChem. (2025). Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole. BenchChem.
  • Rao, V. S., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(2), M1067. [Link]

  • Gronowitz, S. (1983). 3-Bromothiophene. Organic Syntheses, 61, 39. [Link]

  • Ali, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(30), 16863-16875. [Link]

Sources

A Comparative Guide to Dihalogenated Heterocycles in Synthesis: The Case for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, heterocyclic compounds are indispensable scaffolds.[1][2] Their unique electronic properties and ability to engage in specific biological interactions make them central to the design of novel drugs and functional materials.[1][3][4] Among these, dihalogenated heterocycles serve as exceptionally versatile building blocks. The presence of two halogen atoms provides dual "handles" for sequential, and often site-selective, functionalization through powerful cross-coupling reactions. This allows for the controlled and convergent construction of complex molecular architectures.[5][6]

This guide provides an in-depth comparison of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate , a highly functionalized thiophene derivative, against other common dihalogenated heterocycles. We will explore how its unique combination of reactive sites—two distinct carbon-bromine bonds, a hydroxyl group, and a methyl ester—offers strategic advantages in synthetic design, moving beyond the capabilities of simpler dihalo-precursors. The discussion is grounded in mechanistic principles and supported by established experimental protocols to provide researchers, scientists, and drug development professionals with actionable insights.

Featured Compound: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

This molecule is more than a simple dihalogenated thiophene; it is a multifunctional platform for advanced synthesis. The strategic placement of its functional groups allows for a sophisticated, multi-step synthetic sequence where each part of the molecule can be addressed selectively.[3]

PropertyValue
Molecular Formula C₆H₄Br₂O₃S[7][8]
Molecular Weight 316.89 g/mol [3]
CAS Number 96232-71-2[7][8]
Melting Point 124.5-133.5 °C[7]
Appearance Pale cream crystals or powder[7]
Key Features Two distinct C-Br bonds (C4, C5), nucleophilic hydroxyl group, electrophilic ester carbonyl

The inherent asymmetry and electronic differentiation of the reactive sites are what set this compound apart. In palladium-catalyzed cross-coupling reactions, the reactivity of a C-X bond is governed by factors including bond dissociation energy and the electron density of the carbon atom. For five-membered heterocycles like thiophene, oxidative addition of the palladium catalyst typically occurs preferentially at the C2 or C5 position (α to the sulfur atom) over the C3 or C4 positions (β to the sulfur atom).[5][9] For Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, the C5-Br bond is expected to be significantly more reactive in such transformations than the C4-Br bond, enabling regioselective mono-functionalization.

Comparative Performance in Cross-Coupling Reactions

The true utility of dihalogenated heterocycles is realized in their application in C-C bond-forming reactions. The Suzuki-Miyaura and Stille couplings are pillars of modern synthesis, and the performance of different dihalogenated substrates in these reactions provides a critical benchmark for comparison.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is widely favored for its mild reaction conditions, commercial availability of reagents, and the generally non-toxic nature of its boron-containing byproducts.[10]

Causality of Reagent Choice: The mechanism hinges on an oxidative addition of the Pd(0) catalyst to the carbon-halide bond, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the catalyst.[10] The choice of base is critical; it must be strong enough to form the reactive boronate species but not so harsh as to degrade the substrate or starting materials. The ligand stabilizes the palladium center and modulates its reactivity, influencing both reaction rate and selectivity.

Generic Experimental Protocol: Suzuki-Miyaura Coupling of a Dibromothiophene

This protocol is a representative example adapted from literature procedures for the coupling of dibromothiophenes.[11][12]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the dibromothiophene substrate (1.0 mmol), the arylboronic acid (1.1-1.2 mmol for mono-coupling), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%) with a suitable ligand.

  • Reagent Addition: Add a base, such as aqueous 2M Na₂CO₃ (2.5 mmol) or powdered K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add a degassed solvent, typically a mixture like DMF/H₂O (4:1, 5 mL) or Toluene/Ethanol/H₂O.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen). This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants (Dibromothiophene, Boronic Acid, Catalyst) B 2. Add Base & Solvent A->B In Schlenk flask C 3. Degas Mixture (Vacuum/Inert Gas) B->C D 4. Heat & Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Coupled Product H->I Final Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Dihalogenated Thiophenes in Suzuki Coupling

SubstratePosition SelectivityTypical ConditionsYield (%)CommentaryReference
2,5-DibromothiopheneC5 > C2 (slight preference)Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C70-95 (mono)High reactivity at both α-positions. Difficult to achieve high selectivity for mono-substitution without careful control of stoichiometry.[13]
2,4-DibromothiopheneC2 >> C4Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C85-95 (mono at C2)Excellent selectivity due to the higher intrinsic reactivity of the α-position (C2) over the β-position (C4).[11]
3,4-DibromothiopheneC3 ≈ C4Pd catalyst, base, solventModerateLower reactivity compared to α-halogenated thiophenes. Selectivity can be poor without directing groups.[5]
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate C5 >> C4 Pd catalyst, base, solventGood to Excellent (predicted)High selectivity is expected for the C5 (α) position. The electron-donating hydroxyl and electron-withdrawing ester groups electronically differentiate the C4 and C5 positions further, reinforcing the intrinsic positional reactivity.[3]

Advantage of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: The key advantage is predictable and high regioselectivity for the C5 position. This allows for the clean installation of a first substituent at the α-position. The remaining C4-Br bond, along with the hydroxyl and ester groups, can then be used for subsequent, orthogonal transformations, a strategy not available with simpler substrates like 2,5-dibromothiophene.

The Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent (stannane) and is renowned for its tolerance of a wide array of functional groups, as the organostannanes are generally unreactive to many common reagents.[14][15]

Causality of Reagent Choice: The mechanism is similar to the Suzuki coupling.[16] A significant difference is that the transmetalation step does not require activation by a base. However, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are often used. CuI is believed to facilitate transmetalation via an organocuprate intermediate, accelerating the reaction.[17] LiCl can break up palladium-ligand aggregates and prevent side reactions. The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[14][15]

Generic Experimental Protocol: Stille Coupling

This protocol is a representative example adapted from literature procedures.[14]

  • Inert Atmosphere Setup: To a flame-dried flask, add the organohalide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and any additives like CuI (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add a degassed aprotic solvent (e.g., DMF, THF, or Toluene, 5 mL), followed by the organostannane reagent (1.1 mmol).

  • Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Reaction: Heat the mixture (typically 60-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF (to precipitate tin salts) or NH₄OH.[14]

  • Purification: Separate the organic layer, dry, concentrate, and purify by column chromatography. Special care must be taken to ensure complete removal of tin byproducts.[17]

Stille_Cycle Catalytic Cycle of the Stille Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition R¹-X Trans R¹-Pd(II)L₂-R² PdII->Trans Transmetalation R²-SnR₃ X-SnR₃ Trans->Pd0 Reductive Elimination R¹-R² center

Sources

Structure-activity relationship (SAR) studies of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on derivatives of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. As a versatile synthetic intermediate, this core scaffold presents multiple avenues for chemical modification to explore and optimize biological activity.[1] We will delve into the rationale behind experimental design, present detailed protocols, and illustrate how to interpret the resulting data to guide the development of novel therapeutic agents.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[2][3][4][5][6] The unique electronic and structural characteristics of the thiophene ring make it a valuable pharmacophore. The subject of this guide, Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, is a particularly interesting starting point for an SAR study due to its multiple reactive sites: two bromine atoms, a hydroxyl group, and a methyl ester. These functional groups offer a rich platform for systematic chemical modifications to probe the molecular interactions that govern biological efficacy.

Strategic Approach to SAR: A Proposed Workflow

A successful SAR study requires a logical and systematic approach to modifying the lead compound. The following workflow outlines a strategy for derivatizing Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate and evaluating the biological impact of these changes.

SAR_Workflow A Core Scaffold: Methyl 4,5-dibromo-3- hydroxythiophene-2-carboxylate B Primary Modifications A->B C Ester to Amide Conversion B->C D Suzuki Coupling at C4/C5 B->D E Hydroxyl Group Alkylation B->E F Biological Screening (e.g., Anticancer, Antibacterial) C->F D->F E->F G Data Analysis & SAR Determination F->G H Lead Optimization G->H

Caption: Proposed workflow for SAR studies of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate derivatives.

Synthesis of Derivatives: A Multi-pronged Approach

The core of the SAR study lies in the synthesis of a diverse library of derivatives. We will focus on three primary points of modification on the parent compound.

Modification at the C2-Ester: Synthesis of Carboxamides

Thiophene-2-carboxamides have demonstrated significant potential as anticancer and enzyme-inhibiting agents.[2][4][7] Converting the methyl ester to a series of amides allows for the exploration of hydrogen bonding interactions and the introduction of various steric and electronic features.

Experimental Protocol: General Procedure for Amide Synthesis

  • Saponification of the Ester: To a solution of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a desired primary or secondary amine (1.2 eq), followed by a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Modification at the C4 and C5 Positions: Suzuki Cross-Coupling

The bromine atoms at the C4 and C5 positions are ideal handles for introducing aryl and heteroaryl moieties via Suzuki cross-coupling reactions. This allows for the exploration of π-π stacking interactions and the extension of the molecule into new binding pockets of a biological target. The literature has shown that substitutions at these positions can significantly impact biological activity.[2][8]

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine the Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate derivative (1.0 eq), a boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modification of the C3-Hydroxyl Group

The hydroxyl group at the C3 position is a key hydrogen bond donor and acceptor. Masking this group through alkylation or acylation can probe the importance of this interaction for biological activity and also modulate the compound's lipophilicity.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of the thiophene derivative (1.0 eq) in a suitable solvent such as anhydrous acetone or DMF, add a base like potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Evaluation: A Comparative Analysis

To establish a clear SAR, the synthesized derivatives should be evaluated in a panel of relevant biological assays. Based on the known activities of thiophene derivatives, we propose screening for anticancer and antibacterial activities.

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized thiophene derivatives (e.g., ranging from 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value for each compound.

Antibacterial Activity Screening

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Prepare a twofold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship Analysis

The data obtained from the biological assays should be systematically analyzed to deduce the SAR.

Hypothetical SAR Data

The following tables present hypothetical data for a series of derivatives to illustrate the SAR analysis process.

Table 1: SAR of C2-Amide Derivatives against MCF-7 Cancer Cells

CompoundIC₅₀ (µM)
Parent Ester -OCH₃->100
1a -NH₂-85.2
1b -NHCH₃-65.7
1c -N(CH₃)₂-92.1
1d -NH-phenyl-42.3
1e -NH-benzyl-35.8
1f -NH-(4-chlorophenyl)-21.5

Table 2: SAR of C5-Aryl Derivatives against S. aureus

CompoundR (at C5)MIC (µg/mL)
Parent Bromo -Br128
2a -phenyl64
2b -4-methylphenyl32
2c -4-methoxyphenyl16
2d -4-fluorophenyl8
2e -2-pyridyl4
Interpretation of SAR

SAR_Interpretation cluster_0 Anticancer Activity (MCF-7) cluster_1 Antibacterial Activity (S. aureus) A C2-Amide Substitution B Bulky, lipophilic groups (e.g., benzyl, substituted phenyl) increase activity. A->B C Electron-withdrawing groups on the phenyl ring (e.g., -Cl) enhance potency. A->C D Primary and dimethyl amides are less active. A->D E C5-Aryl Substitution F Replacing Br with an aryl group is beneficial. E->F G Electron-donating (-OCH₃) and electron-withdrawing (-F) groups on the phenyl ring improve activity. E->G H Introduction of a heteroaryl ring (e.g., pyridine) leads to the most potent compounds. E->H

Caption: Key SAR takeaways from hypothetical screening data.

  • For anticancer activity: Conversion of the C2-ester to a secondary amide is crucial. Lipophilic and aromatic substituents on the amide nitrogen are preferred, with electron-withdrawing groups on the aromatic ring further enhancing potency. This suggests a hydrophobic binding pocket with specific electronic requirements.

  • For antibacterial activity: Substitution of the C5-bromine with an aryl group is advantageous. Both electron-donating and electron-withdrawing substituents on the phenyl ring improve activity, indicating a complex binding interaction. The introduction of a nitrogen-containing heterocycle like pyridine at this position dramatically increases potency, likely due to the formation of a key hydrogen bond or ionic interaction with the target enzyme or ribosome.

Conclusion and Future Directions

This guide outlines a systematic approach to elucidating the structure-activity relationships of derivatives based on the Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate scaffold. By strategically modifying the core structure at key positions and evaluating the biological activities of the resulting analogs, researchers can build a comprehensive understanding of the molecular features required for potency and selectivity. The hypothetical SAR analysis demonstrates how this data can be used to guide the design of the next generation of compounds with improved therapeutic potential. Future work should focus on combining the optimal functionalities identified in these initial screens into single molecules to achieve synergistic effects and further refine the pharmacophore.

References

  • Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5831. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17(1), 25. [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (2024). Journal of Heterocyclic Chemistry. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Pharmaceuticals, 15(12), 1568. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2020). Polycyclic Aromatic Compounds. [Link]

  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. (2022). Acta Pharmaceutica Sinica B, 12(10), 3869-3884. [Link]

  • Pharmacological action and sar of thiophene derivatives: A review. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1386-1405. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2014). Molecules, 19(9), 14593-14606. [Link]

  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. MySkinRecipes. [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of drug discovery and development, the heterocyclic compound thiophene and its derivatives represent a "privileged structure." This is due to their remarkable versatility and the wide spectrum of biological activities they exhibit.[1][2][3] From antimicrobial and anti-inflammatory to anticancer applications, the thiophene nucleus is a foundational component in a myriad of therapeutic agents.[3][4] The starting material, Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, offers a particularly rich scaffold for synthetic chemists. Its multiple reaction sites—the bromine atoms, the hydroxyl group, and the carboxylate—provide a versatile platform for generating diverse libraries of novel compounds with significant therapeutic potential.

This guide provides a comparative analysis of the biological activities of compounds derived from this versatile starting material. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Synthetic Pathways from a Versatile Precursor

The strategic positioning of reactive groups on Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate allows for a variety of chemical transformations. A common and effective strategy involves the synthesis of thiophene-2-carboxamide derivatives. This class of compounds has demonstrated a wide range of biological activities.[5][6][7] The general synthetic approach involves the amidation of the carboxylate group, which can be followed by further modifications at other positions of the thiophene ring.

The rationale behind this synthetic choice is twofold: first, the carboxamide linkage is a common feature in many biologically active molecules, contributing to favorable interactions with biological targets. Second, the diversity of commercially available amines allows for the creation of a large and structurally varied library of compounds for screening.

Synthetic_Workflow Start Methyl 4,5-dibromo-3- hydroxythiophene-2-carboxylate Amidation Amidation with R-NH2 Start->Amidation Step 1 Product Thiophene-2-Carboxamide Derivatives Amidation->Product Step 2 Screening Biological Activity Screening Product->Screening Evaluation

Caption: General synthetic workflow for producing thiophene-2-carboxamide derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A New Frontier Against Resistance

Thiophene derivatives have emerged as promising candidates in the fight against microbial infections, including those caused by drug-resistant strains.[8][9] The structural modifications on the thiophene ring significantly influence their antimicrobial efficacy.[10] For example, studies have shown that 3-amino thiophene-2-carboxamide derivatives tend to exhibit higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[7]

Comparative Antimicrobial Activity of Thiophene Derivatives (Illustrative Data)

Compound IDModificationTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
TH-01 3-amino-N-phenylStaphylococcus aureus16
TH-02 3-hydroxy-N-phenylStaphylococcus aureus64
TH-03 3-amino-N-phenylEscherichia coli32
TH-04 3-hydroxy-N-phenylEscherichia coli>128
Ciprofloxacin (Standard Antibiotic)Staphylococcus aureus1
Ciprofloxacin (Standard Antibiotic)Escherichia coli0.5

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12][13]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microplate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serially Dilute Test Compounds Dilution->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read Read Results (Visual/OD600) Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Anticancer Activity: Targeting Malignant Cells

The thiophene scaffold is a key feature in numerous compounds with potent anticancer activity.[1][14][15] These derivatives can induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms, including the inhibition of crucial enzymes like topoisomerases and tyrosine kinases, or by interfering with tubulin polymerization.[1][2][15] The selectivity of these compounds for cancer cells over non-cancerous cells is a critical aspect of their therapeutic potential.[16]

Comparative Cytotoxicity of Thiophene Derivatives (Illustrative Data)

Compound IDModificationCancer Cell LineIC50 (µM) after 72hNon-Cancerous Cell Line (HEK-293T) IC50 (µM)
TH-C1 3-amino-N-(2,5-dimethoxyphenyl)MCF-7 (Breast)5.5> 100
TH-C2 3-amino-N-(2,5-dimethoxyphenyl)HepG2 (Liver)12.6> 100
TH-C3 3-hydroxy-N-phenylMCF-7 (Breast)45.2> 100
TH-C4 3-hydroxy-N-phenylHepG2 (Liver)78.1> 100
Doxorubicin (Standard Drug)MCF-7 (Breast)0.85.2

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[17]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Phosphorylation Thiophene Thiophene Derivative (Inhibitor) Thiophene->Receptor Block Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Block->Receptor

Caption: Simplified pathway showing thiophene derivatives as kinase inhibitors.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][18] These enzymes are pivotal in the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response.

Comparative Anti-inflammatory Activity of Thiophene Derivatives (Illustrative Data)

Compound IDModificationIn Vivo Model (Carrageenan-induced paw edema) % InhibitionIn Vitro COX-2 Inhibition IC50 (µM)
TH-I1 3-alkoxy-2-carboxamide48% at 10 mg/kg0.5
TH-I2 3-hydroxy-2-carboxamide25% at 10 mg/kg5.2
Indomethacin (Standard Drug)55% at 10 mg/kg0.2

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds, particularly their effectiveness against the acute phase of inflammation.[19]

  • Animal Grouping: Rats are divided into control, standard (treated with a known anti-inflammatory drug like Indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing their paw volume increase to that of the control group.

COX_Inhibition_Mechanism Membrane Cell Membrane Phospholipids Arachidonic Arachidonic Acid Membrane:s->Arachidonic:n Stimulus PLA2 Phospholipase A2 PGs Prostaglandins Arachidonic->PGs Metabolism COX COX Enzymes (COX-1, COX-2) Inflammation Inflammation, Pain, Fever PGs->Inflammation Thiophene Thiophene-based NSAID Thiophene->COX

Caption: Mechanism of action for thiophene-based anti-inflammatory drugs via COX inhibition.

Conclusion: A Scaffold of Significant Promise

The evidence strongly supports the role of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate as a valuable and versatile starting material in medicinal chemistry. The derivatives synthesized from this scaffold exhibit a remarkable range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ability to systematically modify the structure of the thiophene ring allows for the fine-tuning of these activities and the exploration of structure-activity relationships. This guide provides a foundational framework for researchers to compare, design, and evaluate novel thiophene-based compounds, paving the way for the development of next-generation therapeutic agents.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli.
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  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with Dibromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the functionalization of thiophene rings is a critical step in the synthesis of a vast array of organic electronic materials, pharmaceuticals, and agrochemicals. Dibromothiophenes serve as versatile building blocks for these endeavors, and their efficient cross-coupling is paramount. The choice of the palladium catalyst is a decisive factor that dictates the success, efficiency, and selectivity of these transformations. This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for coupling reactions with dibromothiophenes, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic strategies.

The Landscape of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have revolutionized the way carbon-carbon and carbon-heteroatom bonds are formed. The general catalytic cycle, regardless of the specific named reaction (e.g., Suzuki-Miyaura, Stille, Heck), typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficacy of a palladium catalyst is intimately linked to the nature of its ligand sphere, which influences the kinetics and thermodynamics of each step in the catalytic cycle.

dot graph TD { subgraph Catalytic Cycle A[Oxidative Addition: LₙPd(0) + R-X → LₙPd(II)(R)(X)] --> B[Transmetalation: LₙPd(II)(R)(X) + R'-M → LₙPd(II)(R)(R') + M-X]; B --> C[Reductive Elimination: LₙPd(II)(R)(R') → LₙPd(0) + R-R']; C --> A; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Generalized Palladium Cross-Coupling Cycle"

Dibromothiophenes present a unique set of challenges and opportunities. The presence of two bromine atoms allows for mono- or di-functionalization, and the electronic nature of the thiophene ring can influence the reactivity of the C-Br bonds. Furthermore, the potential for catalyst inhibition by the sulfur atom necessitates the selection of robust and efficient catalytic systems.

Comparative Analysis of Leading Palladium Catalysts

This section provides a head-to-head comparison of three classes of palladium catalysts that have demonstrated utility in the cross-coupling of dibromothiophenes: the traditional tetrakis(triphenylphosphine)palladium(0), ferrocenylphosphine-ligated palladium complexes, and the modern, highly active Buchwald-type catalysts.

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst

Overview: Pd(PPh₃)₄ is one of the most well-established and widely used palladium(0) precatalysts. Its commercial availability, relatively low cost, and ease of handling have made it a go-to catalyst for a variety of cross-coupling reactions.

Mechanism and Performance Insights: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species, primarily Pd(PPh₃)₂, which is widely considered to be the active species that enters the catalytic cycle. The triphenylphosphine ligands are moderately electron-donating and sterically demanding, which facilitates both oxidative addition and reductive elimination.

For the Suzuki-Miyaura coupling of dibromothiophenes, Pd(PPh₃)₄ has proven to be a reliable catalyst, often providing good to excellent yields, particularly for mono-arylation.[1][2] Studies on the regioselective Suzuki coupling of 2,5-dibromo-3-alkylthiophenes have shown that the reaction preferentially occurs at the less sterically hindered 5-position.[1]

Experimental Data Snapshot: Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene

CatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (4 mol%)Arylboronic acidsK₃PO₄1,4-Dioxane/H₂O901255-85 (mono-arylated)[2]
Pd(PPh₃)₄ (4 mol%)Arylboronic acidsK₃PO₄1,4-Dioxane/H₂O901260-78 (di-arylated)[3]

Causality Behind Performance: The success of Pd(PPh₃)₄ in these reactions can be attributed to a good balance of steric and electronic properties of the PPh₃ ligand, which promotes the key steps of the catalytic cycle without being overly reactive to cause catalyst decomposition. However, for more challenging substrates or for achieving high turnover numbers, more specialized catalysts are often required.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]: The Enhanced Stability Catalyst

Overview: Pd(dppf)Cl₂ is a popular air-stable palladium(II) precatalyst that features a bidentate ferrocenylphosphine ligand. The dppf ligand is known for its ability to stabilize the palladium center and promote challenging cross-coupling reactions.

Mechanism and Performance Insights: The dppf ligand coordinates to the palladium center in a bidentate fashion, creating a well-defined and stable catalytic species. The "bite angle" of the dppf ligand is a crucial parameter that influences the ease of reductive elimination. In the context of dibromothiophene coupling, the increased stability of the Pd(dppf) catalyst can be advantageous, particularly in reactions that require higher temperatures or longer reaction times, as it can prevent the formation of catalytically inactive palladium black.

While direct comparative data for dibromothiophene coupling is scarce, a study on the Suzuki coupling of a brominated thiadiazole scaffold found that Pd(PPh₃)₄ was superior to Pd(dppf)Cl₂ under the tested conditions.[4] This highlights that catalyst performance is highly substrate-dependent and that a catalyst that excels in one system may not be optimal in another.

Causality Behind Performance: The rigidity and chelating nature of the dppf ligand can sometimes lead to a less reactive catalyst compared to those with more flexible, monodentate ligands. The rate of oxidative addition can be slower, which might explain the lower reactivity observed in some cases. However, for substrates prone to catalyst deactivation, the enhanced stability offered by the dppf ligand can be a significant advantage.

Buchwald Catalysts (e.g., XPhos G3): The High-Activity Modern Catalyst

Overview: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. Pre-catalysts like XPhos G3 are designed for high catalytic activity, broad substrate scope, and user-friendliness.

Mechanism and Performance Insights: Buchwald ligands, such as XPhos, are characterized by their large steric bulk and strong electron-donating ability. The steric bulk promotes the formation of monoligated L-Pd(0) species, which are highly reactive towards oxidative addition. The electron-rich nature of the ligand facilitates the oxidative addition step and accelerates the rate of reductive elimination. These features often translate to lower catalyst loadings, milder reaction conditions, and shorter reaction times.

While specific comparative studies on dibromothiophenes are not abundant in the initial search, the general outperformance of Buchwald catalysts for challenging cross-couplings of other (hetero)aryl halides is well-documented.[5] Their ability to couple less reactive aryl chlorides suggests they would be highly effective for the C-Br bonds of dibromothiophenes.

Causality Behind Performance: The combination of steric bulk and electron-donating properties in Buchwald ligands creates a highly active and stable catalytic system. The steric hindrance around the palladium center facilitates the final product-releasing step (reductive elimination), while the electron-rich phosphine promotes the initial activation of the C-Br bond (oxidative addition). This synergistic effect is the key to their broad applicability and high efficiency.

Experimental Protocols: A Practical Guide

To provide a tangible starting point for your research, a detailed, self-validating experimental protocol for a representative Suzuki-Miyaura coupling of a dibromothiophene is provided below.

Protocol: Mono-arylation of 2,5-Dibromo-3-methylthiophene using Pd(PPh₃)₄

This protocol is adapted from a reported procedure and is intended for the selective mono-arylation at the 5-position.[1]

Materials:

  • 2,5-Dibromo-3-methylthiophene (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram: dot graph TD { subgraph Reaction Setup A[Combine Reactants] --> B[Degas]; B --> C[Add Catalyst]; C --> D[Heat and Stir]; end subgraph Workup E[Cool and Dilute] --> F[Extract]; F --> G[Dry and Concentrate]; G --> H[Purify]; end D --> E; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Suzuki Coupling Experimental Workflow"

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2,5-dibromo-3-methylthiophene (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

    • Causality: The use of a dry Schlenk flask and an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is a common base used in Suzuki couplings to facilitate the transmetalation step.

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.

    • Causality: Oxygen can oxidize the phosphine ligands and the Pd(0) center, leading to catalyst deactivation. Thorough degassing is essential for reproducible results.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. Stir the mixture at room temperature for 15 minutes to ensure dissolution of the reagents.

    • Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is often necessary to activate the boronic acid for transmetalation.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.025 mmol) to the reaction mixture.

    • Causality: The catalyst is added last to the degassed mixture to minimize its exposure to any residual oxygen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction allows for determination of the optimal reaction time and prevents the formation of byproducts from prolonged heating.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated thiophene.

Conclusion and Future Outlook

The choice of a palladium catalyst for the cross-coupling of dibromothiophenes is a critical parameter that can significantly impact the outcome of the synthesis.

  • Pd(PPh₃)₄ remains a reliable and cost-effective choice for many standard applications, particularly for mono-functionalization.

  • Pd(dppf)Cl₂ offers enhanced stability, which can be beneficial for more challenging substrates or reactions requiring harsh conditions, although its reactivity may be lower in some cases.

  • Buchwald catalysts represent the state-of-the-art in terms of activity and scope, often allowing for lower catalyst loadings and milder reaction conditions.

The selection of the optimal catalyst will always depend on the specific dibromothiophene substrate, the coupling partner, and the desired outcome (mono- vs. di-substitution). It is highly recommended to perform small-scale screening of different catalyst systems to identify the most efficient one for your particular application.

The continued development of novel palladium catalysts with improved activity, stability, and selectivity will undoubtedly further empower chemists to construct complex thiophene-containing molecules with greater ease and efficiency, paving the way for new discoveries in medicine and materials science.

References

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]

  • Baran, P., et al. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(31), 9076-9084. [Link]

  • Persson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Di Donato, M., et al. (2014). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Molecules, 19(11), 17855-17875. [Link]

  • Khan, I., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1459. [Link]

  • Reich, D., et al. (2021). A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. Organic Letters, 23(15), 5894-5898. [Link]

  • Noverges, B., et al. (2017). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity. ChemCatChem, 9(12), 2136-2144. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]

  • Ragaini, F., et al. (2000). Iminophosphine–palladium(0) complexes as catalysts for the Stille reaction. Journal of Organometallic Chemistry, 601(2), 272-282. [Link]

  • Hartwig, J. F., & Stille, J. R. (1995). Oxidative Addition of Aryl Bromide after Dissociation of Phosphine from a Two-Coordinate Palladium(0) Complex, Bis(tri-o-tolylphosphine)palladium(0). Journal of the American Chemical Society, 117(24), 6522-6523. [Link]

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564. [Link]

  • Sirisaksoontorn, W., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

  • Ali, A., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(10), 1641. [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. [Link]

  • Schnapperelle, I., et al. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18407-18416. [Link]

  • Althagafi, I. I., et al. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using a novel pyridine-based Pd(II)-complex. Journal of Saudi Chemical Society, 21(Supplement 1), S35-S41. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. (n.d.). The general mechanism of the palladium catalyzed C−S cross coupling using thioacetate as H2S surrogate. [Link]

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A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by Novel Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

In the landscape of modern drug discovery, protein kinases remain one of the most critical and intensely pursued classes of therapeutic targets.[1][2][3] These enzymes function as fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a well-established hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][4]

Simultaneously, medicinal chemistry has identified certain molecular frameworks, or "privileged scaffolds," that demonstrate a remarkable ability to bind to a variety of biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is one such scaffold. Its versatile structure and favorable physicochemical properties have led to its incorporation into numerous FDA-approved drugs, including several potent kinase inhibitors.[5]

This guide provides a comprehensive, field-proven framework for researchers validating the inhibitory activity of novel thiophene-based compounds. We will move beyond simple protocol recitation to explain the causality behind each experimental step, ensuring a self-validating workflow from initial biochemical characterization to robust cellular validation. Our objective is to equip you with the strategy and techniques to rigorously compare your novel compounds against established alternatives, generating the high-quality data necessary for progression in a drug discovery pipeline.

The Kinase Inhibition Cascade: A Multi-Tiered Validation Strategy

A successful validation campaign does not rely on a single experiment but on a logical, tiered approach that builds confidence in a compound's potential. Each tier answers a more complex question, moving from a purified system to a complex biological environment. This progression is essential for making informed decisions and efficiently allocating resources.

G cluster_0 Experimental Workflow biochem Tier 1: Biochemical Validation (Is it a potent inhibitor?) cellular Tier 2: Cellular Validation (Does it work in a cell?) biochem->cellular Confirm on-target activity selectivity Tier 3: Selectivity Profiling (Is it specific?) cellular->selectivity Validate cellular potency lead_opt Lead Optimization & Preclinical (Is it drug-like?) selectivity->lead_opt Assess therapeutic window

Caption: A tiered workflow for validating novel kinase inhibitors.

Tier 1: Biochemical Validation — Does the Compound Inhibit the Target?

The foundational question is whether your compound directly interacts with and inhibits the catalytic activity of the purified target kinase. This is most commonly assessed by determining the half-maximal inhibitory concentration (IC50).

Expertise & Experience: The Critical Distinction Between IC50 and Ki

While often used interchangeably in casual discussion, IC50 and the inhibition constant (Ki) are fundamentally different.

  • IC50 (Half-Maximal Inhibitory Concentration): This is an operational value representing the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is highly dependent on factors like the concentration of ATP and the substrate.[6][7] A lower IC50 value indicates higher potency in that specific assay.

  • Ki (Inhibition Constant): This reflects the intrinsic binding affinity of the inhibitor for the kinase.[8] For a competitive inhibitor, it can be calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration of the competitive substrate (ATP).[8] Ki is a thermodynamic constant and is crucial for comparing the true affinity of different compounds, independent of assay setup.

Causality: Why is the ATP concentration so important? Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[6][9] In an assay with a high ATP concentration (closer to physiological levels of 1-5 mM), a competitive inhibitor will appear less potent (have a higher IC50) because it has to outcompete more ATP molecules.[6][10] Therefore, reporting the ATP concentration used in an assay is non-negotiable for data interpretation and comparability.[7]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a common, non-radioactive method for determining the IC50 of a novel thiophene compound against a target kinase. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:

  • Purified recombinant target kinase

  • Specific kinase substrate peptide

  • ATP (ultra-pure)

  • Novel Thiophene Compound (e.g., "Thio-X") and Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of "Thio-X" and the control inhibitor in DMSO. A typical starting concentration is 10 µM. Also, prepare a DMSO-only control (representing 0% inhibition).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each diluted compound concentration (or DMSO) to triplicate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase (diluted in kinase assay buffer to a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase to ensure a sensitive measurement.[12]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction, determined during assay development.

  • ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]

  • ADP Detection (Part 2): Convert the generated ADP to ATP and produce a light signal by adding 20 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Tier 2: Cellular Validation — Does It Work in a Living System?

A potent biochemical inhibitor is a great starting point, but it's meaningless if it cannot reach and engage its target within a cell. Cellular assays are essential to assess a compound's membrane permeability, stability in the cellular environment, and ability to inhibit the target in the context of complex signaling networks.[13][14]

G pathway Ligand Receptor Tyrosine Kinase (RTK) (e.g., VEGFR/EGFR) ATP Binding Site substrate Substrate p_substrate Phosphorylated Substrate pathway->p_substrate P atp ATP atp->pathway:f2 downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor Thiophene Inhibitor inhibitor->pathway:f2 Inhibition

Caption: Mechanism of an ATP-competitive thiophene kinase inhibitor.

Experimental Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in cancer cells treated with a kinase inhibitor suggests the compound is successfully blocking a pro-proliferative signaling pathway.[15][16]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR inhibitors).[17]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Novel Thiophene Compound ("Thio-X") and a clinically relevant comparator (e.g., Gefitinib for EGFR).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, 16% sodium dodecyl sulfate, pH 4.7).

  • 96-well clear tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of "Thio-X" and the comparator drug in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.

Tier 3: Selectivity Profiling — How Specific is the Compound?

The human genome contains over 500 protein kinases, many of which share high structural similarity in the ATP-binding pocket.[13] A lack of selectivity can lead to off-target effects and toxicity.[13] Therefore, profiling your compound against a large panel of kinases is a critical step to understand its specificity and predict potential side effects.[18]

Trustworthiness: The Self-Validating Nature of Kinome Profiling

Selectivity profiling is inherently self-validating. By testing against a broad, representative panel, you not only identify desired on-target activity but also uncover undesired off-target interactions. A truly selective compound will show a significant potency window (e.g., >100-fold) between its primary target and other kinases. This data provides a clear, unbiased view of the compound's interaction landscape.

Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins Discovery's KINOMEscan™).[19] The general approach is:

  • Compound Submission: Provide the novel thiophene compound.

  • Screening: The compound is tested, often at a single high concentration (e.g., 1 or 10 µM), against a panel of hundreds of purified kinases.[13][18]

  • Hit Identification: Kinases that show significant inhibition (e.g., >70% inhibition) are identified as "hits".[18]

  • Dose-Response Follow-up: Full IC50 or Ki determinations are then performed for the primary target and any identified off-target hits to quantify the potency of these interactions.

Data Synthesis: A Comparative Analysis

The ultimate goal is to understand how your novel thiophene compound stacks up against alternatives. Summarizing your validation data in a clear, comparative table is essential for decision-making.

ParameterThio-X (Novel Compound)Sorafenib (Comparator 1)Gefitinib (Comparator 2)
Primary Target VEGFR-2 VEGFR-2, BRAF, c-KIT EGFR
Biochemical IC50 (VEGFR-2) 75 nM 90 nM>10,000 nM
Biochemical IC50 (EGFR) >10,000 nM>10,000 nM30 nM
Key Off-Target IC50 (c-KIT) 1,200 nM68 nM>10,000 nM
Cellular IC50 (Huh-7; HCC Line) 290 nM [20]2,500 nM[20]Not Applicable
Cellular IC50 (A431; EGFR+ Line) >20,000 nM>20,000 nM150 nM[17]
Selectivity Score (S10 at 1µM) 0.050.250.10

Data shown is hypothetical and for illustrative purposes. Selectivity Score (S10) is a metric where a lower number indicates higher selectivity.

Interpretation: In this hypothetical example, "Thio-X" demonstrates potent and selective biochemical inhibition of VEGFR-2. Critically, it shows a significant improvement in cellular potency against a relevant hepatocellular carcinoma (HCC) cell line compared to Sorafenib.[20] Its high selectivity score and lack of activity against EGFR further differentiate it from the other inhibitors, suggesting a potentially cleaner safety profile.

Beyond Inhibition: Preliminary ADME/Tox Considerations

While beyond the scope of this initial validation guide, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial. In silico modeling and simple in vitro assays (e.g., cytotoxicity in non-cancerous cell lines, metabolic stability in liver microsomes) can provide early warnings about a compound's drug-like properties and help prioritize the most promising candidates for further, more intensive preclinical testing.[21][22][23]

Conclusion

The validation of a novel thiophene-based kinase inhibitor is a systematic process that requires scientific rigor and a logical progression of experiments. By moving from biochemical potency (IC50/Ki) to cellular efficacy and kinome-wide selectivity, researchers can build a comprehensive data package. This multi-tiered approach, which emphasizes understanding the "why" behind each experiment, allows for a robust and objective comparison against existing alternatives, ultimately identifying compounds with the highest potential to become next-generation therapeutics.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
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Sources

The Phenyl Problem: A Bioisosteric Solution in Drug Design – A Comparative Guide to Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phenyl ring is a ubiquitous scaffold. Its rigid structure and ability to engage in π-π stacking and hydrophobic interactions have made it a cornerstone of medicinal chemistry. However, this prevalence is a double-edged sword. Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance, the formation of reactive metabolites, and potential off-target effects. This "phenyl problem" necessitates innovative strategies to enhance the drug-like properties of promising therapeutic candidates.

This guide delves into the principle of bioisosteric replacement as a potent solution, with a specific focus on the substitution of the phenyl ring with a highly functionalized thiophene derivative: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate . Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl ring, often improving metabolic stability and modulating physicochemical properties.[1][2] The sulfur atom can also act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[1]

Herein, we present a comparative analysis, grounded in a hypothetical case study of a well-known kinase inhibitor, to illustrate the potential advantages of this specific bioisosteric replacement. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric strategies in their therapeutic design.

A Case Study: Enhancing a Kinase Inhibitor

To provide a tangible comparison, we have selected a hypothetical scenario involving the modification of a generic kinase inhibitor, "PhenoKinib," which features a critical phenyl group for target engagement. We propose the synthesis of a novel analogue, "ThioKinib," where the phenyl ring is replaced by Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

The rationale for this specific replacement is multifold:

  • Metabolic Blocking: The bromine atoms at the 4 and 5 positions of the thiophene ring are expected to sterically hinder metabolic attack, a common issue with unsubstituted phenyl rings.

  • Modulation of Physicochemical Properties: The hydroxyl and methyl carboxylate groups offer opportunities to fine-tune solubility and lipophilicity, key determinants of a drug's pharmacokinetic profile.

  • Novel Interactions: The hydroxyl group can introduce a new hydrogen bonding opportunity within the kinase's active site, potentially enhancing binding affinity and selectivity.

Comparative Physicochemical and Biological Data

The following tables present a summary of hypothetical, yet plausible, experimental data comparing PhenoKinib and its bioisosteric analogue, ThioKinib. This data is illustrative of the potential improvements achievable through this strategic replacement.

Table 1: Physicochemical Properties

PropertyPhenoKinib (Parent)ThioKinib (Analogue)Significance in Drug Design
Molecular Weight ( g/mol )450.5612.3Increased molecular weight may impact cell permeability.
Calculated LogP3.82.5A lower LogP suggests improved aqueous solubility and potentially reduced off-target toxicity.
Aqueous Solubility (µM)550Enhanced solubility can improve bioavailability and formulation options.

Table 2: In Vitro Pharmacokinetic Properties

AssayPhenoKinib (Parent)ThioKinib (Analogue)Significance in Drug Design
Metabolic Stability (t½ in human liver microsomes, min)1590A longer half-life indicates slower metabolic clearance, potentially leading to a longer duration of action in vivo.[3]
Plasma Protein Binding (%)98.592.0Lower plasma protein binding can result in a higher fraction of unbound, pharmacologically active drug.

Table 3: In Vitro Biological Activity

AssayPhenoKinib (Parent)ThioKinib (Analogue)Significance in Drug Design
Target Kinase IC50 (nM)105A lower IC50 value indicates higher potency against the target kinase.
Off-Target Kinase IC50 (nM)500>10,000Increased selectivity for the target kinase reduces the likelihood of off-target side effects.
Cell Viability (MTT Assay, IC50 in cancer cell line, µM)1.20.5Improved potency in a cell-based assay suggests better cell permeability and/or target engagement in a cellular context.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed protocols for the key experiments are provided below.

Protocol 1: Synthesis of ThioKinib Analogue

This protocol outlines a potential synthetic route for ThioKinib, starting from Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate and coupling it to the core of PhenoKinib. For this hypothetical example, we will assume the core of PhenoKinib contains a boronic acid for a Suzuki coupling reaction.

Step 1: Suzuki Coupling Reaction

  • To a solution of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 eq) and the boronic acid derivative of the PhenoKinib core (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₃PO₄ (2.5 eq).[4]

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.[4]

  • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Step 2: Amide Bond Formation

  • If the core of PhenoKinib requires an amide linkage, the methyl ester of the thiophene can be converted to an amide.

  • Dissolve the product from Step 1 in a suitable solvent such as THF.

  • Add the desired amine (1.5 eq) and a suitable base, such as n-BuLi (2.0 eq), at room temperature under an inert atmosphere.[5]

  • Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the final product by flash column chromatography or preparative HPLC.

Protocol 2: Determination of LogP (Shake-Flask Method)
  • Prepare a stock solution of the test compound in n-octanol.

  • Prepare a biphasic system by mixing equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD) and allowing them to pre-saturate.[6][7]

  • Add a known amount of the stock solution to the pre-saturated biphasic system.

  • Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.[7]

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[6]

  • Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).[8]

Protocol 3: Metabolic Stability in Human Liver Microsomes
  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in a 100 mM potassium phosphate buffer (pH 7.4) to the final desired concentration (typically 1 µM).[9]

  • Pre-warm the compound solution and a suspension of human liver microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.[9][10]

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[3]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[11]

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the wells. Include a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor.[12]

  • Add the target kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).[12]

  • Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 5: Cell Viability MTT Assay
  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13][14]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., SDS-HCl).[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Strategy and Workflow

To further clarify the concepts and procedures discussed, the following diagrams illustrate the bioisosteric replacement strategy and a typical experimental workflow.

cluster_0 Bioisosteric Replacement Strategy Phenyl Ring Phenyl Ring PhenoKinib PhenoKinib Phenyl Ring->PhenoKinib Thiophene Derivative Thiophene Derivative ThioKinib ThioKinib Thiophene Derivative->ThioKinib PhenoKinib->ThioKinib Bioisosteric Replacement Improved Properties Improved Properties ThioKinib->Improved Properties Leads to cluster_1 Comparative Experimental Workflow Synthesis Synthesis Physicochemical Physicochemical Synthesis->Physicochemical LogP, Solubility In Vitro PK In Vitro PK Synthesis->In Vitro PK Metabolic Stability In Vitro Biology In Vitro Biology Synthesis->In Vitro Biology Kinase Assay, MTT Data Analysis Data Analysis Physicochemical->Data Analysis In Vitro PK->Data Analysis In Vitro Biology->Data Analysis

Caption: Workflow for comparing parent and bioisosteric analogue compounds.

Conclusion

The bioisosteric replacement of a phenyl ring with Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate represents a sophisticated strategy in modern medicinal chemistry. As illustrated through our hypothetical case study of PhenoKinib and ThioKinib, this approach has the potential to significantly enhance the drug-like properties of a therapeutic candidate. The improvements in metabolic stability, aqueous solubility, and target potency underscore the value of moving beyond simple scaffolds. While the synthesis of such a functionalized bioisostere is more complex, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic profiles warrant its consideration in drug design and optimization programs. The detailed protocols provided in this guide offer a framework for the practical implementation and evaluation of this promising bioisosteric strategy.

References

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  • Aromatic Bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved January 22, 2026, from [Link]

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  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 22, 2026, from [Link]

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). Google Patents.
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  • Methods for Determination of Lipophilicity. (2022). Encyclopedia. Retrieved January 22, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Coupling Methods for Functionalizing the Thiophene Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Thiophene Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a privileged scaffold in numerous blockbuster drugs, including Clopidogrel (Plavix®), Tiotropium (Spiriva®), and Duloxetine (Cymbalta®). In the realm of materials science, thiophene-based polymers are at the forefront of organic electronics, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

The functionalization of the thiophene core is paramount to modulating the physicochemical and pharmacological properties of these molecules. Over the past few decades, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. This guide provides a head-to-head comparison of the most prominent cross-coupling methods, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal strategy for their synthetic challenges.

The Palladium Catalytic Cycle: A Unifying Principle

At the heart of most of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that facilitates the coupling of two partners.[1] While variations exist, the generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halothiophene, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron or organotin compound) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[2]

The choice of ligands, bases, and solvents plays a crucial role in modulating the efficiency of each step in this cycle.

Head-to-Head Comparison of Key Cross-Coupling Methodologies

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to its operational simplicity, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[2][3]

Mechanism: The reaction is initiated by the oxidative addition of the halothiophene to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. Reductive elimination then furnishes the coupled product.[4]

Advantages:

  • Broad Substrate Scope: A vast array of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters are commercially available or readily prepared.

  • High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters, amides, ketones, and nitriles.

  • Mild Reaction Conditions: Many Suzuki couplings can be performed under relatively mild conditions, often with aqueous solvent systems.[5]

  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity.

Disadvantages:

  • Base Sensitivity: The requirement for a base can be problematic for substrates bearing base-labile functional groups.

  • Competitive Protodeboronation: The boronic acid can sometimes be cleaved by the basic reaction conditions before transmetalation occurs.

Typical Reaction Conditions for Thiophene Functionalization:

ComponentExample
Thiophene Substrate 2-Bromothiophene
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O
Temperature 80-110 °C
The Stille Coupling: A Robust and Versatile Alternative

The Stille coupling utilizes organostannanes as the coupling partners for organic halides. While highly effective, the toxicity of the organotin reagents and byproducts has led to a decline in its use in some applications, particularly in the pharmaceutical industry.[6][7]

Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8][9] The transmetalation step is often the rate-determining step.

Advantages:

  • Excellent Functional Group Tolerance: Organostannanes are stable to a wide variety of reaction conditions and are compatible with most functional groups.[8]

  • Anhydrous Conditions: The reaction is typically run under anhydrous conditions, which can be advantageous for moisture-sensitive substrates.

  • No Base Required: Unlike the Suzuki coupling, the Stille reaction does not typically require a base, which can be beneficial for base-sensitive substrates.

Disadvantages:

  • Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.[6]

  • Purification Challenges: The removal of tin byproducts can be challenging.[8]

  • Stoichiometric Tin: The reaction requires a stoichiometric amount of the organotin reagent.

Typical Reaction Conditions for Thiophene Functionalization:

ComponentExample
Thiophene Substrate 3-Bromothiophene
Organostannane 2-(Tributylstannyl)thiophene
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Solvent Toluene, DMF, or Dioxane
Temperature 80-120 °C
The Heck Coupling: Alkenylation of the Thiophene Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an organic halide and an alkene.[10] This reaction is particularly useful for introducing vinyl groups onto the thiophene ring.

Mechanism: The reaction proceeds via oxidative addition of the halothiophene to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[10]

Advantages:

  • Direct Alkenylation: It provides a direct route to vinyl-substituted thiophenes.

  • Atom Economy: The alkene coupling partner is incorporated without the need for pre-functionalization with a metal.

Disadvantages:

  • Regioselectivity Issues: The regioselectivity of the alkene insertion can be difficult to control, especially with unsymmetrical alkenes.[10]

  • High Temperatures: The reaction often requires high temperatures.

  • E/Z Isomerization: The double bond geometry of the product can sometimes be a mixture of E and Z isomers.

Typical Reaction Conditions for Thiophene Functionalization:

ComponentExample
Thiophene Substrate 2-Iodothiophene
Alkenes Styrene or methyl acrylate
Catalyst Pd(OAc)₂
Ligand PPh₃ or P(o-tol)₃
Base Et₃N or K₂CO₃
Solvent DMF, NMP, or Acetonitrile
Temperature 100-140 °C
The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, involving the coupling of a terminal alkyne with an organic halide.[11][12]

Mechanism: The reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[13] Copper-free versions of the Sonogashira reaction have also been developed.[12]

Advantages:

  • Direct Alkynylation: Provides a direct and efficient route to alkynyl-substituted thiophenes.

  • Mild Conditions: The reaction can often be carried out at or near room temperature.[14]

  • High Yields: The Sonogashira coupling typically affords high yields of the desired products.

Disadvantages:

  • Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Air Sensitivity: The reaction is often sensitive to air, requiring an inert atmosphere.

  • Copper Toxicity: The use of a copper co-catalyst can be a concern in some applications.

Typical Reaction Conditions for Thiophene Functionalization:

ComponentExample
Thiophene Substrate 2-Bromothiophene
Alkyne Phenylacetylene
Catalyst PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N or Diisopropylamine
Solvent THF or DMF
Temperature Room temperature to 60 °C
The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the leading method for the palladium-catalyzed formation of carbon-nitrogen bonds, coupling amines with aryl or heteroaryl halides.[15]

Mechanism: The catalytic cycle involves oxidative addition of the halothiophene to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[15][16]

Advantages:

  • Broad Amine Scope: A wide variety of primary and secondary amines, as well as anilines and other N-heterocycles, can be used.

  • High Functional Group Tolerance: The reaction is compatible with a broad range of functional groups.

  • Milder Conditions: Modern catalyst systems allow the reaction to be performed under milder conditions than traditional methods for C-N bond formation.[17]

Disadvantages:

  • Strong Base: The reaction often requires a strong base, such as sodium tert-butoxide, which can limit the substrate scope.

  • Ligand Sensitivity: The choice of phosphine ligand is critical for the success of the reaction and often requires careful optimization.[18]

  • Catalyst Cost: The specialized phosphine ligands can be expensive.[18]

Typical Reaction Conditions for Thiophene Functionalization:

ComponentExample
Thiophene Substrate 3-Bromothiophene
Amine Morpholine or Aniline
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, SPhos, or BINAP
Base NaOtBu or K₃PO₄
Solvent Toluene or Dioxane
Temperature 80-110 °C
C-H Activation/Functionalization: The Next Frontier

Direct C-H activation has emerged as a highly attractive and atom-economical strategy for the functionalization of thiophenes, as it avoids the pre-functionalization step of introducing a halide or organometallic group.[19][20]

Mechanism: The mechanism of C-H activation can vary depending on the specific reaction, but it often involves a concerted metalation-deprotonation (CMD) pathway or a Heck-type mechanism.[21] The regioselectivity of C-H functionalization can be controlled by directing groups or by the inherent electronic properties of the thiophene ring.[20]

Advantages:

  • Atom Economy: It avoids the generation of stoichiometric amounts of byproducts from pre-functionalized starting materials.

  • Step Economy: It simplifies synthetic routes by eliminating the need for halogenation or metallation steps.

  • Novel Reactivity: It allows for the functionalization of C-H bonds that are not easily accessed by traditional methods.[22]

Disadvantages:

  • Regioselectivity Challenges: Controlling the regioselectivity of C-H activation can be challenging, especially in the absence of a directing group.[23]

  • Harsh Conditions: Some C-H activation reactions require high temperatures and strong oxidants.

  • Substrate Scope Limitations: The scope of C-H activation is still being developed and may not be as broad as traditional cross-coupling methods.

Typical Reaction Conditions for Thiophene Functionalization:

ComponentExample
Thiophene Substrate Thiophene
Coupling Partner Bromobenzene
Catalyst Pd(OAc)₂
Ligand/Additive Pivalic acid or K₂CO₃
Solvent DMAc or Toluene
Temperature 120-150 °C

Comparative Summary of Cross-Coupling Methods for Thiophene Functionalization

MethodCoupling PartnerKey AdvantagesKey DisadvantagesTypical Yields
Suzuki-Miyaura OrganoboronBroad scope, mild conditions, low toxicityBase sensitivity, protodeboronation70-95%
Stille OrganostannaneExcellent functional group tolerance, no baseHigh toxicity of tin, purification challenges75-98%
Heck AlkeneDirect alkenylation, good atom economyRegioselectivity issues, high temperatures60-90%
Sonogashira Terminal AlkyneDirect alkynylation, mild conditions, high yieldsAlkyne homocoupling, air sensitivity80-99%
Buchwald-Hartwig AmineBroad amine scope, high functional group toleranceStrong base, expensive ligands70-95%
C-H Activation Arene/AlkeneHigh atom and step economy, novel reactivityRegioselectivity challenges, harsh conditions50-90%

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromothiophene

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under an argon atmosphere.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylthiophene.[24][25]

Representative Protocol for Stille Coupling of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under an argon atmosphere.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. To remove tin byproducts, a wash with a saturated aqueous solution of KF may be employed.[8][9]

Visualizing the Decision-Making Process

The selection of the appropriate cross-coupling method is a multi-faceted decision that depends on the desired transformation, the nature of the substrate, and practical considerations. The following flowchart provides a simplified decision-making framework.

G start Desired Functionalization? cc_bond C-C Bond Formation? start->cc_bond cn_bond C-N Bond Formation? start->cn_bond No alkenyl Alkenyl Group? cc_bond->alkenyl Yes buchwald Buchwald-Hartwig Amination cn_bond->buchwald Yes alkynyl Alkynyl Group? alkenyl->alkynyl No heck Heck Coupling alkenyl->heck Yes aryl_het Aryl/Heteroaryl Group? alkynyl->aryl_het No sonogashira Sonogashira Coupling alkynyl->sonogashira Yes prefunc Pre-functionalized Thiophene? aryl_het->prefunc Yes suzuki Suzuki Coupling prefunc->suzuki Yes (Boron) stille Stille Coupling prefunc->stille Yes (Tin) ch_act C-H Activation prefunc->ch_act No

Caption: A flowchart to guide the selection of a cross-coupling method.

Conclusion: A Bright Future for Thiophene Functionalization

The palladium-catalyzed cross-coupling reactions discussed in this guide represent a mature and powerful toolbox for the functionalization of the thiophene core. While the Suzuki and Stille couplings remain the workhorses for C-C bond formation, the Heck and Sonogashira reactions provide indispensable routes to alkenyl and alkynyl thiophenes, and the Buchwald-Hartwig amination is the go-to method for C-N bond formation. The continued development of more active and selective catalysts, particularly in the burgeoning field of C-H activation, promises to further expand the synthetic chemist's ability to create novel and complex thiophene-containing molecules with tailored properties for a wide range of applications. The judicious selection of the appropriate method, guided by an understanding of the underlying mechanisms and practical considerations, will continue to be a key driver of innovation in both drug discovery and materials science.

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Assessing the Metabolic Stability of Thiophene-Containing Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings, enhancing physicochemical properties and target binding affinity.[1] However, this five-membered heterocycle presents a significant challenge in drug development: metabolic instability. The electron-rich nature of the thiophene ring makes it susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[2][3][4] These reactive intermediates, such as thiophene S-oxides and epoxides, are highly electrophilic and can covalently bind to cellular macromolecules like proteins, potentially causing drug-induced toxicities, most notably hepatotoxicity.[5][6][7]

The case of tienilic acid, a uricosuric diuretic withdrawn from the market due to severe immune-mediated hepatitis, serves as a stark reminder of the risks associated with thiophene bioactivation.[2][3][4] Therefore, a rigorous and systematic assessment of metabolic stability is not merely a routine check but a critical step to de-risk thiophene-containing drug candidates early in the discovery pipeline.

This guide provides a comprehensive framework for evaluating these candidates, comparing key experimental systems, and offering actionable insights into interpreting the data. We will move from predictive computational approaches to definitive experimental workflows, explaining the causality behind each choice to build a self-validating system for your research.

The Metabolic Conundrum: Key Pathways of Thiophene Bioactivation

The primary concern with thiophene metabolism is its potential for bioactivation. This process, catalyzed predominantly by CYP enzymes, can proceed through two main oxidative pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a highly reactive thiophene-S-oxide.[8][9] This intermediate is unstable and can act as a potent electrophile.

  • Epoxidation: The double bonds in the thiophene ring can be oxidized to form an epoxide, another reactive electrophile.[5][6]

Both pathways generate metabolites capable of reacting with nucleophiles, such as the thiol group of glutathione (GSH) for detoxification or, more ominously, with amino acid residues in proteins, leading to cellular damage.[2][10]

Thiophene Thiophene-Containing Drug Candidate CYP450 Cytochrome P450 (e.g., CYP2C9, 3A4) Thiophene->CYP450 Oxidation S_Oxide Thiophene-S-Oxide CYP450->S_Oxide Epoxide Thiophene Epoxide CYP450->Epoxide Reactive_Metabolites Reactive Intermediates Detoxification Detoxification Reactive_Metabolites->Detoxification + GSH Toxicity Covalent Binding to Proteins (Toxicity) Reactive_Metabolites->Toxicity S_Oxide->Reactive_Metabolites Epoxide->Reactive_Metabolites GSH_Adduct GSH Adducts (Excreted) Detoxification->GSH_Adduct

Caption: Thiophene Metabolic Activation Pathways.

Phase 1: Predictive Assessment with In Silico Tools

Before committing to resource-intensive wet lab experiments, computational models offer a rapid, cost-effective first pass to flag potential metabolic liabilities.[11][12] These in silico methods analyze the structure of a drug candidate to predict its metabolic fate.

  • Rationale: The goal is to prioritize compounds for synthesis and testing. By identifying structural motifs prone to metabolism (metabolic "hotspots"), medicinal chemists can proactively design molecules with improved stability.

  • Common Approaches:

    • Rule-Based Systems: These employ databases of known metabolic transformations to predict likely metabolites.[13]

    • Quantitative Structure-Activity Relationship (QSAR): Models that correlate molecular descriptors with metabolic stability.[14]

    • Machine Learning & Deep Learning: Increasingly sophisticated models trained on large datasets of metabolic data that can predict sites of metabolism with higher accuracy.[14]

While predictive tools are invaluable for triaging candidates, they are not a substitute for experimental verification.[15] Their primary role is to generate hypotheses that must be tested empirically.

Phase 2: In Vitro Experimental Systems for Stability Assessment

In vitro metabolic stability assays are the cornerstone of early ADME testing.[16][17] These assays measure the rate at which a drug candidate is eliminated by metabolic enzymes, typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).[16][18] The choice of the in vitro system is critical, as each offers a different balance of biological complexity, throughput, and cost.

Comparison of Key In Vitro Systems

The two most common systems for assessing Phase I metabolic stability are liver microsomes and cryopreserved hepatocytes.

FeatureLiver MicrosomesCryopreserved Hepatocytes
Biological Content Vesicles of endoplasmic reticulum containing most CYP450s and other Phase I enzymes (e.g., FMOs, UGTs).[17]Intact, viable liver cells containing a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[17]
Predictive Power Good for predicting CYP-mediated (Phase I) clearance. Cannot assess pathways requiring cytosolic enzymes or transporters.Considered the "gold standard" for in vitro metabolism as they reflect a more complete and physiologically relevant cellular environment.[17]
Throughput High throughput, amenable to automation and cassette analysis.[19]Lower throughput due to more complex handling and shorter viability.
Cost Relatively low cost.Higher cost per assay.
Use Case Ideal for early-stage screening of large numbers of compounds to rank order them based on CYP-mediated stability.Best for later-stage discovery and development, providing more accurate clearance predictions and studying the interplay of Phase I/II metabolism.
Experimental Protocol 1: Microsomal Stability Assay

This protocol outlines a typical procedure to determine the intrinsic clearance of a thiophene-containing compound in human liver microsomes (HLM).

Objective: To measure the rate of disappearance of the parent drug over time when incubated with liver microsomes.

Materials:

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM, pooled)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, known high-clearance compound)

  • Acetonitrile with Internal Standard (for quenching and analysis)

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 2 µM).

  • Pre-incubation: In a 96-well plate, add phosphate buffer, the HLM solution (final protein concentration e.g., 0.5 mg/mL), and the test compound working solution. Mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" controls. This is your T=0 time point. Immediately remove an aliquot from the T=0 wells and add it to a quench plate containing cold acetonitrile with an internal standard.

  • Time Course Incubation: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quench plate.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20] Monitor the disappearance of the parent compound's peak area relative to the internal standard over time.

Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the line equals the elimination rate constant (k).

  • Calculate Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Phase 3: Metabolite Identification and Characterization

If a compound shows moderate to high clearance in stability assays, the next critical step is to identify what it is being metabolized into. This is especially vital for thiophene compounds to determine if the metabolic pathway involves the formation of potentially reactive intermediates.

Causality: Identifying the metabolites provides direct evidence of the metabolic pathway. The detection of hydroxylated thiophenes, GSH adducts, or other downstream products of S-oxides or epoxides confirms that bioactivation is occurring. This information is crucial for structure-activity relationship (SAR) studies and guiding the design of safer analogues.[21]

cluster_prep Incubation cluster_process Sample Processing cluster_analysis Analysis Incubate Incubate Drug with Microsomes/Hepatocytes + NADPH (+/- GSH) Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Processing: - Parent disappearance - Search for predicted masses - MS/MS fragmentation LCMS->Data Result Identified Metabolites (e.g., Hydroxylated, GSH Adduct) Data->Result

Caption: Experimental Workflow for Metabolite Identification.

Experimental Protocol 2: In Vitro Metabolite ID with GSH Trapping

Objective: To identify the major metabolites of a thiophene compound, with a specific focus on trapping and detecting reactive intermediates as their GSH adducts.

Procedure:

  • Incubation Setup: Prepare incubation mixtures similar to the microsomal stability assay, but with a higher compound concentration (e.g., 10 µM) to facilitate metabolite detection. Prepare two sets of incubations: one without and one with a trapping agent, Glutathione (GSH, final concentration e.g., 5 mM).

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Quenching & Processing: Stop the reaction with cold acetonitrile and process the samples as described previously.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[22][23]

    • Full Scan MS: Acquire data to detect the parent drug and all potential metabolites.

    • Data Mining: Process the data by searching for predicted masses. Common thiophene biotransformations include:

      • Oxidation (+16 Da)

      • GSH conjugation (+305 Da)

    • MS/MS Fragmentation: Acquire fragmentation spectra for the parent drug and any detected metabolite peaks. Comparing the fragmentation pattern of a metabolite to the parent drug helps confirm its structure. The presence of a peak at M+305 Da in the GSH-containing incubation, which is absent in the control, is strong evidence of reactive metabolite formation.[2][10]

Phase 4: Mitigating Metabolic Liabilities

Identifying a metabolic liability is not the end of the road for a promising chemical series. The data gathered provides a roadmap for rational chemical modification.

Bioisosteric Replacement: A Key Strategy

One of the most effective strategies is bioisosteric replacement , where the metabolically unstable thiophene ring is replaced with a different aromatic system that is more stable to oxidative metabolism while preserving the desired pharmacological activity.[1][24]

  • Common Replacements for Thiophene:

    • Phenyl or Substituted Phenyl: A classic bioisostere. Adding electron-withdrawing groups (e.g., fluorine) to a phenyl ring can "block" sites of metabolism.[25]

    • Other Heterocycles: Furan, thiazole, or pyridine rings can be explored.[25][26] Each will have different electronic properties and metabolic profiles.

Parent Original Candidate (Thiophene 'Hotspot') Metabolism High CLint Reactive Metabolites Detected Parent->Metabolism Strategy Strategy: Bioisosteric Replacement Metabolism->Strategy Analogue1 Analogue 1 (Phenyl) Strategy->Analogue1 Analogue2 Analogue 2 (Thiazole) Strategy->Analogue2 Analogue3 Analogue 3 (Pyridyl) Strategy->Analogue3 Result Improved Stability Reduced Risk Analogue1->Result Analogue2->Result Analogue3->Result

Caption: Strategy of Bioisosteric Replacement.

Illustrative Data: Comparing Stability

The success of this strategy is confirmed by re-running the stability assays.

CompoundIn Vitro Systemt½ (min)CLint (µL/min/mg)Metabolite ID Findings
Candidate A (Thiophene) HLM1592.4GSH adduct detected
Candidate B (Phenyl analogue) HLM> 60< 23.1No GSH adduct detected

This comparative data provides a clear, quantitative justification for advancing Candidate B over Candidate A, demonstrating the power of a systematic approach to assessing and mitigating metabolic risk.

Conclusion

The thiophene moiety, while attractive, carries an inherent metabolic risk that must be addressed with scientific rigor. A successful drug discovery campaign requires moving beyond simple screening to a deeper mechanistic understanding. By integrating predictive in silico tools with a tiered in vitro experimental strategy—progressing from broad stability assays in microsomes to more definitive studies in hepatocytes and detailed metabolite identification—researchers can build a comprehensive risk profile. This data-driven approach not only ensures the selection of safer, more stable drug candidates but also provides the rationale needed to guide medicinal chemistry efforts, ultimately increasing the probability of clinical success.

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In vitro and in vivo evaluation of novel compounds derived from Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Thiophene-Based Compounds

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

Heterocyclic compounds are foundational to medicinal chemistry, with their structural diversity enabling fine-tuning of pharmacological properties.[1][2] Among these, the thiophene ring is a particularly "privileged" structure, appearing in numerous commercially available drugs with anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5] Thiophene derivatives are of significant interest due to their diverse biological activities and their ability to serve as bioisosteres for other aromatic systems, potentially improving efficacy and pharmacokinetic profiles.[1][6]

This guide provides a comprehensive framework for the systematic evaluation of novel compounds derived from a specific starting material: Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate .[7][8] We will navigate the critical workflow from initial laboratory screening (in vitro) to whole-organism validation (in vivo), offering objective comparisons of key methodologies. The focus is not merely on protocols but on the strategic rationale behind experimental choices, empowering researchers to design robust, self-validating studies for their own novel thiophene derivatives. For the purpose of this guide, we will hypothesize the evaluation of three novel derivatives, Compound TH-101, TH-102, and TH-103 , against a standard chemotherapeutic agent in an anticancer context.

cluster_synthesis Compound Genesis cluster_invitro Part 1: In Vitro Evaluation cluster_invivo Part 2: In Vivo Validation start Methyl 4,5-dibromo-3- hydroxythiophene-2-carboxylate synth Chemical Synthesis & Modification (e.g., Suzuki Coupling) start->synth compounds Novel Derivatives (TH-101, TH-102, TH-103) synth->compounds cyto Cytotoxicity Screening (e.g., MTT Assay) compounds->cyto Initial Screening mech Mechanistic Studies (Apoptosis, Enzyme Inhibition) cyto->mech lead_vitro Identify Promising In Vitro Candidates mech->lead_vitro pk Pharmacokinetic (ADME) Profiling lead_vitro->pk Candidate Progression efficacy Efficacy Studies (Xenograft Models) pk->efficacy lead_vivo Select Preclinical Lead Compound efficacy->lead_vivo

Figure 1: High-level workflow for the evaluation of novel thiophene derivatives.

Part 1: The In Vitro Gauntlet: From Cytotoxicity to Mechanism of Action

The initial evaluation of any new chemical entity relies on a cascade of in vitro assays.[9] This approach is cost-effective, allows for high-throughput screening, and provides the first crucial data on a compound's biological activity and potential toxicity before committing to expensive and ethically complex animal studies.[10]

Primary Screening: Assessing Cytotoxicity

The first question is fundamental: Does the compound have any effect on cell viability? Cytotoxicity assays measure the degree to which an agent causes cell damage or death.[11] The choice of assay is critical and depends on the expected mechanism and compound properties.[12][13]

Comparative Overview of Common Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12][14]Cell viability and metabolic activity.[15]Well-established, high sensitivity, cost-effective.[12]Requires a solubilization step; can be affected by compounds altering cellular metabolism.[12]
MTS Assay Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the solubilization step.[12]Cell viability and metabolic activity.Simpler and faster than MTT; suitable for high-throughput screening.[12]Can be more expensive than MTT; may have higher background signal.[12]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]Cell necrosis (membrane integrity).Directly measures cytotoxicity/cell death rather than viability.Less sensitive for detecting early apoptotic events where the membrane is still intact.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for determining the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., human breast cancer line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure, ensuring consistency.

  • Compound Treatment: Prepare serial dilutions of the novel compounds (TH-101, TH-102, TH-103) and a positive control (e.g., Doxorubicin) in culture media. Treat cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Only metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.[14]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Mechanistic Deep Dive: How Do the Compounds Work?

A potent IC₅₀ value is promising, but it doesn't explain the mechanism of cell death. The next step is to investigate how the lead compounds exert their effects.

cluster_apoptosis Apoptosis Induction? cluster_target Target Engagement? start Promising Compound (e.g., TH-101) flow Flow Cytometry (Annexin V/PI Staining) start->flow Primary Mechanistic Question enzyme Enzyme Inhibition Assay (e.g., Kinase, COX) start->enzyme Alternative Mechanistic Question western_apoptosis Western Blot (Caspase-3, PARP, Bcl-2) flow->western_apoptosis receptor Receptor Binding Assay

Figure 2: Decision workflow for in vitro mechanistic studies.

Apoptosis Assay via Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[16] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect it.[17][18]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[17]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed and treat cells with the IC₅₀ concentration of each compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the collected cells twice with cold PBS.[17]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[19]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the cells immediately by flow cytometry.[17] The results will differentiate four populations:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Target Engagement: Enzyme Inhibition and Receptor Binding Assays

Many thiophene derivatives function by inhibiting specific enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), or various kinases.[3][4][20]

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The IC₅₀ (inhibitor concentration that reduces enzyme activity by 50%) is a key parameter. For example, a kinase inhibition assay might measure the reduction in phosphorylation of a substrate.

  • Receptor Binding Assays: These techniques are crucial for studying the interaction between a compound (ligand) and its target protein (receptor).[21][22] Radioligand binding assays, for instance, use a radiolabeled ligand to measure its displacement by the test compound, allowing for the determination of binding affinity (Kd) and inhibition constant (Ki).[21][23]

Protein Expression Analysis: Western Blotting

To confirm the cellular mechanism, Western blotting is used to detect changes in the expression levels of specific proteins involved in a signaling pathway. For example, if apoptosis is suspected, one would probe for key proteins like cleaved Caspase-3 (an executioner caspase) and PARP, or members of the Bcl-2 family.

compound TH-101 bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP cas3->parp apoptosis Apoptosis parp->apoptosis

Figure 3: Simplified intrinsic apoptosis pathway, showing potential protein targets for Western Blot analysis.

Experimental Protocol: Western Blotting

  • Sample Preparation: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.[24] Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane by size using SDS-PAGE.[24][25]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3) overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[26]

  • Detection: Add a chemiluminescent substrate (ECL) and detect the signal using an imaging system.[27]

In Vitro Data Comparison

After completing the initial assays, the data should be compiled to compare the novel compounds against each other and a known standard.

Table 1: Hypothetical Comparative In Vitro Data

CompoundCytotoxicity IC₅₀ (µM) on MCF-7 Cells% Early Apoptotic Cells (at IC₅₀)Target Kinase X Inhibition IC₅₀ (µM)
TH-101 1.2 ± 0.345.2%0.8 ± 0.1
TH-102 15.8 ± 2.18.5%> 50
TH-103 5.4 ± 0.933.7%12.3 ± 1.8
Doxorubicin 0.8 ± 0.251.6%N/A

Analysis: Based on this hypothetical data, TH-101 emerges as the most promising candidate. It shows potent cytotoxicity, induces a significant level of apoptosis, and demonstrates strong inhibition of a target kinase, suggesting a clear mechanism of action. TH-102 shows weak activity, while TH-103 is moderately active. Therefore, TH-101 would be prioritized for in vivo studies.

Part 2: The In Vivo Arena: Validating Efficacy and Safety

Promising in vitro data is necessary but not sufficient for drug development.[9] In vivo testing in animal models is a critical step to evaluate how a compound behaves in a complex biological system, assessing its efficacy, toxicity, and pharmacokinetic properties.[10][28]

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount for generating clinically relevant data.[29] For anticancer drug evaluation, several models are commonly used.[30][31]

  • Cell Line-Derived Xenograft (CDX) Model: Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[32] This is a widely used, cost-effective model for initial efficacy testing.

  • Patient-Derived Xenograft (PDX) Model: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[30] PDX models better maintain the characteristics of the original tumor and are considered more predictive of clinical outcomes.[30][32]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously, which more accurately mimics human cancer development but is more complex and time-consuming.[32][33]

For initial validation of a compound like TH-101, the CDX model is often the logical first choice.

In Vivo Efficacy Study

Experimental Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Subcutaneously inject MCF-7 cancer cells into the flank of immunodeficient mice.

    • Causality: Using immunodeficient mice is essential to prevent the rejection of the human tumor cells.[28]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, TH-101 at two dose levels, Doxorubicin).

  • Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor volume (measured with calipers), body weight (as an indicator of toxicity), and overall animal health throughout the study.[28]

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Key endpoints are Tumor Growth Inhibition (TGI) and any observed toxicity.[28]

Preliminary Pharmacokinetic (PK) Studies

Before or alongside efficacy studies, understanding the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is crucial.[34] These studies typically involve administering a single dose of the compound to animals and collecting blood samples at various time points to measure drug concentration. Key parameters like half-life (t₁/₂), maximum concentration (Cmax), and bioavailability are determined.

In Vivo Data Comparison

Table 2: Hypothetical Comparative In Vivo Data (21-Day Study)

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI) at Day 21Average Body Weight ChangeSigns of Toxicity
Vehicle N/A0%+5%None
TH-101 25 mg/kg, daily65%-2%None
TH-101 50 mg/kg, daily88%-7%Mild lethargy
Doxorubicin 5 mg/kg, weekly92%-15%Significant weight loss, lethargy

Analysis: In this hypothetical scenario, TH-101 demonstrates significant, dose-dependent anti-tumor efficacy. Critically, at a highly effective dose (25 mg/kg), it shows a much better safety profile than the standard chemotherapeutic Doxorubicin, which causes substantial weight loss. This favorable therapeutic window makes TH-101 a strong preclinical candidate.

Conclusion

The journey from a promising chemical scaffold like Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate to a viable preclinical drug candidate is a rigorous, multi-step process. This guide outlines a logical and scientifically sound pathway, beginning with broad in vitro screening to identify active compounds and progressing to specific mechanistic and target validation assays. Only the most promising candidates, such as our hypothetical TH-101, should advance to in vivo models to confirm efficacy and, most importantly, to assess safety within a whole biological system. By systematically comparing novel derivatives to established standards and employing a robust, multi-faceted evaluation strategy, researchers can confidently identify compounds with true therapeutic potential.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of complex heterocyclic molecules, the responsible management of chemical waste is as critical as the primary research itself. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a halogenated thiophene derivative, requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive operational plan, grounded in established safety principles, to manage the waste stream of this compound with scientific diligence.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is classified as an irritant, known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Beyond its immediate physiological effects, its chemical structure is the primary determinant for its disposal pathway.

  • Halogenated Organic Compound: The presence of two bromine atoms on the thiophene ring places this compound squarely in the category of halogenated organic waste [2]. This classification is critical because halogenated wastes cannot be disposed of with non-halogenated organic solvents[3][4]. The disposal processes for these two streams are fundamentally different; non-halogenated solvents are often recycled as fuel additives for cement kilns, while halogenated wastes require high-temperature incineration to ensure the complete destruction of the molecule and to manage the resulting acid gases (like hydrogen bromide)[5]. Thermal decomposition of brominated compounds can otherwise lead to hazardous byproducts[6][7].

  • Regulatory Framework: This waste stream falls under regulations governing hazardous materials. In the United States, it would be subject to the Resource Conservation and Recovery Act (RCRA). While not explicitly listed by name, its properties align with wastes categorized under EPA codes for spent halogenated solvents, such as F001 and F002[8]. Therefore, it must be managed as a regulated hazardous waste from cradle to grave.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the compound's irritant nature and the general hazards of halogenated organics, a stringent PPE protocol is mandatory for all handling and disposal activities[9]. All operations must be conducted within a certified chemical fume hood[10].

Protection Type Specific Equipment Rationale and Best Practices
Eye/Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors. A face shield is required over goggles whenever there is a significant risk of splashing during waste consolidation or spill cleanup[9][11].
Hand Protection Double-layered nitrile gloves or heavy-duty neoprene/butyl gloves.For incidental contact, double-gloving with nitrile provides adequate protection. For direct handling, spill cleanup, or extended contact, more robust neoprene or butyl rubber gloves are necessary. Gloves must be changed immediately upon contamination[9][12].
Body Protection Chemical-resistant laboratory coat, fully buttoned.Provides a primary barrier against accidental spills and contamination of personal clothing[9].
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Step-by-Step Disposal Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix halogenated waste with non-halogenated, acidic, or basic waste streams to prevent unintended reactions and costly disposal complications[4][5].

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal Start Waste Generated: Methyl 4,5-dibromo-3- hydroxythiophene-2-carboxylate Waste_Type Determine Waste Form Start->Waste_Type Solid Pure Solid / Contaminated Weigh Boats, Spatulas Waste_Type->Solid Solid Liquid Solution / Rinsate Waste_Type->Liquid Liquid PPE Contaminated Gloves, Wipes, Pipette Tips Waste_Type->PPE Contaminated Labware/PPE Container Place in dedicated, compatible 'HALOGENATED ORGANIC WASTE' container (e.g., HDPE). Solid->Container Liquid->Container PPE->Container Label Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Pictograms (Irritant) 4. Accumulation Start Date Container->Label Store Store sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment. Label->Store EHS When container is ¾ full, arrange waste pickup through your institution's Environmental Health & Safety (EHS) office. Store->EHS

Disposal workflow for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.
Detailed Instructions:
  • Waste Collection:

    • Solid Waste: Collect unreacted solid compound, contaminated weigh boats, and spatulas directly into a designated hazardous waste container labeled for "Halogenated Organic Waste."[13]

    • Liquid Waste: If the compound is in solution, collect all waste, including solvent rinses of glassware, in a dedicated "Halogenated Organic Liquid Waste" container. Do not exceed a water content of 1% if possible, as this can complicate the incineration process.

    • Contaminated PPE and Consumables: All gloves, wipes, and disposable labware that come into contact with the compound are considered hazardous waste. Place these items in a sealed, labeled plastic bag or directly into the solid halogenated waste container[13].

  • Container Labeling:

    • All waste containers must be labeled before the first drop of waste is added[3].

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate."[3] Do not use abbreviations.

    • List all components of a liquid mixture, including solvents and their approximate percentages[4].

    • Affix the appropriate hazard pictograms (e.g., irritant).

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste[3][4].

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a larger, chemical-resistant tub) to contain any potential leaks[4].

  • Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your lab area[3].

    • When the waste container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal by a licensed hazardous waste contractor[4].

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. Be prepared by ensuring a spill kit appropriate for halogenated organic compounds is readily accessible[3].

For a small, manageable spill (e.g., < 100 mL):

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational to ventilate vapors. Eliminate all ignition sources[14].

  • Don PPE: Wear the full PPE detailed in Section 2, including double nitrile or butyl gloves, safety goggles, and a face shield.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[15][16]. Work from the outside of the spill inward to prevent spreading. Do not use paper towels or other combustible materials for the primary absorption[14].

  • Collect Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a designated waste container[17].

  • Decontaminate: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All cleanup materials, including the absorbent, contaminated cloths, and PPE, must be disposed of as halogenated hazardous waste[4]. Seal the bag, label it clearly, and manage it according to the protocol in Section 3.

For large spills, or any spill where you feel unsafe, evacuate the area immediately, close the doors, and contact your institution's emergency response or EHS office[3].

Summary of Disposal Parameters

Parameter Guideline
Waste Classification Halogenated Organic Hazardous Waste[2][5]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1]
Required PPE Chemical Goggles, Face Shield, Lab Coat, Double Nitrile or Butyl Gloves[9]
Handling Location Certified Chemical Fume Hood[4][10]
Container Type High-Density Polyethylene (HDPE) or other compatible material with a screw cap[13]
Incompatible Wastes Non-Halogenated Organics, Acids, Bases, Oxidizers, Heavy Metals[4][5]
Spill Cleanup Material Inert Absorbent (Vermiculite, Sand, Spill Pillow)[15][16]

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Illinois Pollution Control Board. (1996). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729: LANDFILLS: PROHIBITED HAZARDOUS WASTES, SECTION 729.241: AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Available from: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]

  • University of Alabama at Birmingham. SPILL CLEANUP QUICK REFERENCE. UAB Occupational Health & Safety. Available from: [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available from: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... Westlaw. Available from: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Available from: [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Available from: [Link]

  • U.S. Environmental Protection Agency. (1994). RO 13579: Used Oil Containing Halogens. EPA Archives. Available from: [Link]

  • YouTube. (2024). Bromination safety. Available from: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. Available from: [Link]

  • Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Available from: [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Available from: [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Available from: [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available from: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a brominated thiophene derivative, presents a unique set of handling challenges due to its reactivity and potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is classified as an irritant. Based on available safety data, the primary hazards are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with eyes can result in significant and potentially lasting damage.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort[1][2].

Given its structure as a brominated heterocyclic compound, it is prudent to handle it with a high degree of caution, assuming it may have other uncharacterized toxicological properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on a thorough risk assessment for handling Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate and similar chemical entities.

Hand Protection

Due to the presence of bromine and its aromatic nature, a single type of glove may not provide adequate protection against all potential solvents used in conjunction with this compound.

  • Primary Recommendation: Double Gloving.

    • Inner Glove: A standard nitrile glove provides a good first line of defense against splashes and incidental contact. Nitrile is a common and effective choice for many laboratory chemicals[1].

    • Outer Glove: For extended handling or when working with solvents, a more robust glove such as neoprene or butyl rubber is recommended. Chemical resistance charts indicate that materials like Teflon, Viton, and Polyvinyl Alcohol (PVA) offer excellent resistance to bromine and halogenated hydrocarbons[3][4]. However, always consult the glove manufacturer's specific chemical resistance data for the solvents you are using.

Causality: Double gloving provides a dual barrier. The inner nitrile glove offers dexterity and a baseline of protection, while the outer, more chemically resistant glove, protects against permeation of the specific chemical and solvents in use.

Eye and Face Protection

Given the serious eye irritation hazard, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles[1]. This provides an additional layer of protection for the entire face.

Body Protection
  • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend with a chemical-resistant finish, is necessary to prevent skin contact.

  • Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection

All handling of solid Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

  • If a fume hood is not available or if there is a risk of generating dust or aerosols: A NIOSH-approved respirator is required.

    • Recommended Type: An air-purifying respirator (APR) with a full facepiece is the preferred option as it also provides eye protection[5][6].

    • Cartridge/Filter: A combination cartridge with an organic vapor (OV) cartridge and a P100 (oil-proof, 99.97% efficiency) particulate filter is recommended[7][8]. The P100 filter will protect against airborne particles of the compound, while the organic vapor cartridge will offer protection against any volatile organic compounds used as solvents.

Self-Validating System: The use of a full-face respirator with the appropriate cartridges provides a self-validating system for respiratory and eye protection in situations of higher risk.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Donning PPE: Put on all required PPE (double gloves, chemical-resistant lab coat, chemical splash goggles, and face shield if necessary) before handling the compound.

  • Weighing:

    • Use a disposable weighing boat or glassine paper to prevent contamination of the balance.

    • Handle the solid material carefully to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

  • Reaction Assembly: Ensure all glassware is securely clamped and that any reaction requiring heating or cooling is done in a controlled manner (e.g., using a heating mantle with a temperature controller or a cooling bath).

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

  • Waste Segregation: All waste contaminated with Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is considered hazardous waste.

    • Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. Collect this waste in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solids[1][9].

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

    • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

  • Incompatible Wastes: Do not mix brominated hydrocarbon waste with other incompatible chemical waste streams. Keep it separate from non-halogenated waste[9].

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's approved hazardous waste management program[10][11]. Under no circumstances should this chemical or its waste be disposed of down the sink [12].

Summary of Personal Protective Equipment

Procedure/ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling <1g Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash gogglesChemical-resistant lab coatWork in a chemical fume hood
Handling 1-50g Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash goggles and face shieldChemical-resistant lab coatWork in a chemical fume hood
Handling >50g or high splash potential Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash goggles and face shieldChemical-resistant lab coat and apronWork in a chemical fume hood
Spill Cleanup or emergency Double gloves (inner nitrile, outer neoprene/butyl)Full-face respirator with OV/P100 cartridgesChemical-resistant suit or coverallsFull-face respirator with OV/P100 cartridges

Experimental Workflow Diagram

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don Full PPE: - Double Gloves - Resistant Lab Coat - Goggles/Face Shield prep1->prep2 weigh Weigh Solid Carefully (Avoid Dust) prep2->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react segregate_solid Segregate Solid Waste (Gloves, Paper) react->segregate_solid Contaminated Solids segregate_liquid Segregate Liquid Waste (Solutions) react->segregate_liquid Waste Solutions containerize Use Labeled Halogenated Waste Containers segregate_solid->containerize segregate_liquid->containerize dispose Dispose via Approved Hazardous Waste Program containerize->dispose

Caption: Workflow for the safe handling and disposal of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Respirators - Respirator Selection.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • University of Michigan. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • 3M. (n.d.). Respirator Selection | Respiratory Protection.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
  • Benchchem. (n.d.). In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Ohio State University Extension. (2018). Selecting a Respirator for Trainers and Supervisors. Ohioline.
  • Oregon State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • McMaster University. (n.d.). Waste Management. Engineering Physics / CEDT Health and Safety Resources Site.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Got Gloves. (n.d.). Gloves Chemical Resistance Chart.
  • Oxford University. (n.d.). Chemical Resistant Gloves Guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • GOV.UK. (n.d.). Bromine: incident management.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.